(R)-(+)-4-Chloromandelonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSHEPNJSMUTI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C#N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429455 | |
| Record name | (R)-(+)-4-Chloromandelonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97070-79-6 | |
| Record name | (R)-(+)-4-Chloromandelonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-4-Chloromandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-4-Chloromandelonitrile chemical properties and structure
An In-Depth Technical Guide to (R)-(+)-4-Chloromandelonitrile: Structure, Properties, and Synthetic Applications
Introduction: The Significance of a Chiral Intermediate
This compound is a crucial chiral building block in the field of organic synthesis, particularly for the pharmaceutical and fine chemical industries.[1][2] As a cyanohydrin, its structure incorporates both a hydroxyl and a nitrile group attached to the same stereocenter, making it a versatile precursor for a variety of valuable enantiopure compounds. Its primary importance lies in its role as an intermediate for synthesizing optically active α-hydroxy carboxylic acids, α-hydroxy ketones, and β-amino alcohols, which are common structural motifs in biologically active molecules.[2][3] The demand for enantiomerically pure compounds is driven by the fact that different enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic profiles, a concept central to modern drug development known as "chiral switching".[4][5]
This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, and state-of-the-art synthetic methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in asymmetric synthesis.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its reactivity and handling. This compound, with the chemical formula C₈H₆ClNO, possesses a well-defined three-dimensional structure that is the source of its chirality.
Molecular Structure
The structure consists of a 4-chlorophenyl group, a hydroxyl group, and a nitrile group all bonded to a single chiral carbon atom. The "(R)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.
Caption: Molecular Structure of this compound.
Physicochemical Data
A summary of the key properties is essential for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(4-chlorophenyl)-2-hydroxyacetonitrile | [6] |
| CAS Number | 97070-79-6 | [1][7] |
| Molecular Formula | C₈H₆ClNO | [6][7] |
| Molecular Weight | 167.59 g/mol | [1][6][7] |
| Appearance | Solid | [1] |
| Melting Point | 70-74 °C | [1][2] |
| Optical Activity | [α]20/D +39° (c=1 in chloroform) | [1] |
| Storage Temperature | 2-8°C | [1] |
Part 2: Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a specific spectrum for this compound is not publicly available in the search results, its structure allows for predictable spectroscopic features based on the analysis of similar compounds, such as (R)-mandelonitrile.[8][9][10][11][12]
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (~7.4-7.6 ppm). Due to the para-substitution of the chlorine atom, the aromatic ring will produce a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
Methine Proton (-CH(OH)CN): A singlet is anticipated around 5.6 ppm. This proton is deshielded by the adjacent electron-withdrawing nitrile and hydroxyl groups, as well as the aromatic ring.
-
Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on the sample concentration and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Four signals are expected in the aromatic region (approx. 127-136 ppm). This includes the chlorine-bearing carbon (ipso-carbon), two signals for the ortho and meta carbons, and one for the para-carbon relative to the chiral center.
-
Nitrile Carbon (-C≡N): A signal is expected around 118-120 ppm.
-
Methine Carbon (-CH(OH)CN): The chiral carbon attached to the hydroxyl group should appear at approximately 63-65 ppm.
Infrared (IR) Spectroscopy
-
Hydroxyl Group (O-H stretch): A broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.
-
Nitrile Group (C≡N stretch): A sharp, medium-intensity absorption peak around 2250 cm⁻¹. This is a highly characteristic peak for nitriles.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 1090 cm⁻¹.
Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures reliable and reproducible data. The causality behind each step is critical for obtaining a self-validating result.
-
Sample Preparation (The "Why"): To ensure homogeneity and accurate signal integration, the sample must be fully dissolved. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a common choice for its good dissolving power for moderately polar organics.
-
If any particulates are visible, filter the solution through a small pipette with a cotton or glass wool plug directly into a 5 mm NMR tube. This prevents magnetic field shimming issues caused by suspended solids.
-
-
Instrument Setup (The "Why"): Proper instrument calibration and parameter selection are essential for resolution and sensitivity.
-
Use a spectrometer with a frequency of at least 300 MHz to achieve good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). This corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H spectrum using a standard single-pulse experiment. Ensure the spectral width covers the entire expected range (e.g., 0-10 ppm).
-
Part 3: Enantioselective Synthesis
The synthesis of chiral cyanohydrins can be achieved through various chemical and enzymatic methods.[4][13][14] However, biocatalysis using hydroxynitrile lyases (HNLs) has become a preferred industrial method due to its exceptional enantioselectivity and environmentally benign nature.[3][15][16]
The Biocatalytic Advantage: Hydroxynitrile Lyases (HNLs)
HNLs are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone.[3] The choice of a specific HNL allows for the production of either the (R)- or (S)-enantiomer with very high enantiomeric excess (ee).[3][15]
Causality behind the choice of enzymatic synthesis:
-
High Enantioselectivity: HNLs create a chiral active site environment that forces the cyanide nucleophile to attack the aldehyde from a specific face, leading to products with high optical purity (>95% ee is common).[3][17][18]
-
Mild Reaction Conditions: These reactions are typically run at or near room temperature and physiological pH. This minimizes side reactions, thermal degradation of the product, and energy consumption compared to many traditional chemical methods.[3]
-
Environmental Sustainability: As biocatalysts, enzymes are biodegradable and often operate in aqueous systems, reducing the reliance on hazardous organic solvents.[3]
Caption: Workflow for HNL-catalyzed synthesis of this compound.
Experimental Protocol: HNL-Catalyzed Synthesis in a Biphasic System
This protocol describes a general, robust method for synthesizing chiral cyanohydrins. A biphasic system is often chosen because many aldehydes have low aqueous solubility, while the enzyme is most active in the aqueous buffer. This setup enhances substrate availability to the enzyme at the phase interface.
-
Materials & Setup:
-
Jacketed reaction vessel with overhead stirring and temperature control.
-
4-Chlorobenzaldehyde (substrate).
-
An appropriate (R)-selective Hydroxynitrile Lyase (HNL).
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Aqueous buffer (e.g., citrate buffer, pH 3.5-4.0, as many HNLs are active at low pH).[17][18]
-
Cyanide source (e.g., KCN or stabilized HCN).
-
-
Procedure:
-
Phase Preparation: To the reaction vessel, add the aqueous buffer and the organic solvent (e.g., in a 1:1 v/v ratio) and begin stirring to create a well-mixed two-phase system. Set the temperature to the enzyme's optimum, often between 25-30 °C.[17]
-
Substrate & Enzyme Addition: Dissolve the 4-chlorobenzaldehyde in the organic phase. Add the HNL enzyme to the aqueous buffer. Allow the system to equilibrate for 15-20 minutes.
-
Reaction Initiation: Begin the controlled addition of the cyanide source. For safety, in-situ generation of HCN from a salt like KCN by the buffered acid is a common strategy. This avoids handling large quantities of highly toxic HCN gas. The slow addition maintains a low steady-state concentration of cyanide, which can be inhibitory to the enzyme at high levels.
-
Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer over time. Analyze for substrate conversion and the enantiomeric excess (% ee) of the product using chiral HPLC.
-
Work-up and Isolation: Once the reaction reaches completion (typically >95% conversion), stop the stirring and allow the phases to separate.
-
Collect the upper organic layer containing the product.
-
Wash the organic layer with brine to remove any residual aqueous components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can then be purified, typically by recrystallization, to yield the final high-purity this compound.
-
Part 4: Applications in Pharmaceutical Synthesis
The synthetic utility of this compound stems from the reactivity of its nitrile and hydroxyl groups. It serves as a key starting material for more complex chiral molecules.
A prime example is its role in the synthesis of (R)-(-)-4-chloromandelic acid.[19] This α-hydroxy acid is a critical precursor for the synthesis of Clopidogrel (Plavix®), a widely used antiplatelet medication.[20] The synthesis involves the hydrolysis of the nitrile group of this compound to a carboxylic acid, a transformation that can be achieved with high fidelity and retention of stereochemistry. The development of specialized nitrilase enzymes for this hydrolysis step further showcases the power of biocatalysis in pharmaceutical production.[20]
Part 5: Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification: It is classified as acutely toxic. The primary hazards are:
-
Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Storage:
Conclusion
This compound stands out as a high-value chiral intermediate. Its well-defined structure and predictable reactivity make it an indispensable tool for asymmetric synthesis. The maturation of biocatalytic production methods using hydroxynitrile lyases has made this compound accessible with high optical purity in an efficient and sustainable manner. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of next-generation chiral therapeutics and fine chemicals.
References
- BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes. BenchChem Technical Support.
-
Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6375-6389. [Link]
- Alonso, F., et al. (n.d.).
- ACS Catalysis. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources.
- ResearchGate. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Fisher Scientific. (2025).
- BenchChem. (2025). (R)-Mandelonitrile: A Comprehensive Spectroscopic Guide.
- Hamberg, A., et al. (2007). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal.
-
Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. [Link]
-
Wei, D., et al. (2012). Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata. Applied Microbiology and Biotechnology, 94(4), 939-947. [Link]
-
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
- Google Patents. (n.d.). CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid.
-
ResearchGate. (n.d.). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified.... [Link]
- Field, L. D., Sternhell, S., & Kalman, J. R. (2008). Organic Structures from Spectra, 4th Edition. John Wiley & Sons, Ltd.
-
Leah4sci. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
-
Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. YouTube. [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 97070-79-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. jocpr.com [jocpr.com]
- 6. This compound | C8H6ClNO | CID 9497658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rushim.ru [rushim.ru]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 20. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
(R)-(+)-4-Chloromandelonitrile: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of (R)-(+)-4-Chloromandelonitrile in Chiral Synthesis
This compound is a chiral cyanohydrin of significant interest to the pharmaceutical and fine chemical industries. Its value lies in its role as a versatile building block for the enantioselective synthesis of a range of valuable molecules, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols.[1] The precise stereochemistry of this compound is of paramount importance, as the therapeutic efficacy of many chiral drugs is often associated with a single enantiomer. The use of enantiomerically pure starting materials like this compound is therefore a critical strategy in the development of modern pharmaceuticals, leading to improved therapeutic outcomes and potentially reduced side effects.[2] This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application in drug development, tailored for researchers, scientists, and professionals in the field.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and manufacturing.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 97070-79-6 | [3][4][5][6] |
| Molecular Formula | C₈H₆ClNO | [4][5][6] |
| Molecular Weight | 167.59 g/mol | [3][4][5][6] |
| Appearance | Solid | [3] |
| Melting Point | 70-74 °C | [3] |
| Optical Activity | [α]20/D +39°, c = 1 in chloroform | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data for Structural Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, a singlet for the methine proton (CH(OH)CN), and a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbons of the chlorophenyl ring, the nitrile carbon, and the chiral methine carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, typically a broad peak around 3400 cm⁻¹), the nitrile group (C≡N stretch, around 2250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[7]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
A general protocol for acquiring high-quality NMR data involves dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[7]
Enantioselective Synthesis: The Biocatalytic Approach
The most effective and widely adopted method for the synthesis of enantiomerically pure this compound is through biocatalysis, utilizing a class of enzymes known as (R)-hydroxynitrile lyases (HNLs).[4][8][9][10][11] These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde, in this case, 4-chlorobenzaldehyde.[4][8][9][10][11]
The Rationale Behind Biocatalysis
Chemical synthesis of chiral cyanohydrins often requires the use of stoichiometric amounts of chiral reagents or complex catalytic systems, which can be costly and generate significant waste. In contrast, HNL-catalyzed synthesis offers several advantages:
-
High Enantioselectivity: HNLs can produce the desired (R)-enantiomer with very high enantiomeric excess (e.e.), often exceeding 95%.[12]
-
Mild Reaction Conditions: The enzymatic reaction proceeds under mild conditions of temperature and pH, minimizing side reactions and degradation of the product.
-
Environmental Sustainability: Biocatalysis is considered a "green" technology as it utilizes renewable catalysts (enzymes) and reduces the need for hazardous reagents and solvents.
Mechanism of (R)-Hydroxynitrile Lyase
The catalytic cycle of an HNL involves the activation of the aldehyde substrate and the stereoselective delivery of the cyanide nucleophile. The active site of the enzyme provides a chiral environment that orients the reactants in a specific conformation, leading to the preferential formation of one enantiomer.
Caption: Generalized workflow for the HNL-catalyzed synthesis of this compound.
Experimental Protocol: Biocatalytic Synthesis in a Biphasic System
A two-phase aqueous-organic solvent system is often employed to overcome the low aqueous solubility of the aldehyde substrate and to facilitate product recovery.[12][13]
Materials:
-
(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)
-
4-Chlorobenzaldehyde
-
Potassium cyanide (KCN) or another cyanide source
-
Citrate buffer (e.g., 0.1 M, pH 3.5-5.5)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether)
-
Stirred tank reactor
Procedure:
-
Reactor Setup: Prepare a stirred tank reactor with the appropriate volume of citrate buffer. The optimal pH should be determined for the specific HNL being used, but a slightly acidic pH is generally preferred to suppress the non-enzymatic, racemic background reaction.[13]
-
Enzyme Addition: Dissolve the (R)-HNL in the aqueous buffer. The required enzyme concentration will depend on the specific activity of the enzyme preparation and the desired reaction rate.
-
Organic Phase: Add the organic solvent to the reactor to create the biphasic system. A typical volume ratio of organic to aqueous phase might be 4:1.
-
Substrate Addition: Dissolve the 4-chlorobenzaldehyde in the organic phase to the desired concentration (e.g., 100-200 mM).
-
Reaction Initiation: Start the reaction by adding an aqueous solution of KCN to the reactor. The cyanide will partition into the aqueous phase where the enzymatic reaction occurs.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 20-30°C) with vigorous stirring to ensure efficient mass transfer between the two phases. Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by HPLC or GC to determine the conversion of the aldehyde and the enantiomeric excess of the product.
-
Work-up and Purification: Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate. The product, this compound, will be predominantly in the organic phase. The organic layer can be separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.
Caption: Step-by-step workflow for the biphasic biocatalytic synthesis.
Application in Pharmaceutical Synthesis: A Precursor to Clopidogrel
A prominent application of this compound is in the synthesis of the antiplatelet drug, Clopidogrel. The chiral center in Clopidogrel is derived from (R)-(-)-4-chloromandelic acid, which is synthesized from this compound.[14]
Conversion to (R)-(-)-4-Chloromandelic Acid
The nitrile group of this compound can be hydrolyzed to a carboxylic acid to yield (R)-(-)-4-chloromandelic acid. This transformation can be achieved through chemical hydrolysis, typically under acidic or basic conditions. However, enzymatic hydrolysis using a nitrilase offers a milder and more selective alternative.[14]
Caption: Role of this compound in the synthesis of Clopidogrel.
The subsequent conversion of (R)-(-)-4-chloromandelic acid to Clopidogrel involves several synthetic steps, including esterification and condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[6][15][16][17][18]
Safety, Handling, and Storage
This compound and other cyanohydrins are toxic and must be handled with appropriate safety precautions. The primary hazards are associated with the potential release of hydrogen cyanide gas, which is highly toxic by inhalation, ingestion, and skin absorption.[19]
General Safety Precautions:
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[19][20][21][22]
-
Avoidance of Acids: Do not allow this compound to come into contact with acids, as this will rapidly generate toxic hydrogen cyanide gas.[19]
-
Emergency Preparedness: Have an emergency plan in place for cyanide exposure, and ensure that all personnel are trained on these procedures. An emergency cyanide antidote kit should be readily available.
-
Buddy System: It is highly recommended to work with a "buddy" who is aware of the hazards and emergency procedures when handling cyanides.[19]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[3] The recommended storage temperature is 2-8°C.[3]
Disposal:
-
All waste containing cyanides must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Conclusion
This compound is a key chiral intermediate with significant applications in the pharmaceutical industry. The development of efficient biocatalytic methods for its synthesis has made this valuable building block more accessible and has promoted the use of greener manufacturing processes. A thorough understanding of its properties, synthesis, and safe handling is essential for its successful application in the development of new and improved pharmaceuticals.
References
-
PubChem. This compound Compound Summary. [Link]
-
ResearchGate. Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. [Link]
- Google Patents.
-
Royal Society of Chemistry. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]
-
M-CSA. (S)-hydroxynitrile lyase. [Link]
-
InnoSyn. Hydroxynitrile Lyases | Enantioselective Catalysis. [Link]
-
Semantic Scholar. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. [Link]
-
National Institutes of Health. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. [Link]
-
ResearchGate. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]
-
ResearchGate. Asymmetric cyanohydrin synthesis catalyzed by synthetic dipeptides, 2. [Link]
- Google Patents.
-
Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]
-
ResearchGate. The synthesis of clopidogrel. [Link]
-
ResearchGate. Synthesis of (R)-o-chloromandelonitrile via PaHNL. [Link]
-
MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
ACS Publications. A new asymmetric synthesis of cyanohydrins and oxygen-functionalized derivatives. [Link]
-
Harvard Environmental Health & Safety. Lab Safety Guideline: Cyanide. [Link]
-
Clym. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
-
Okayama University. Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli. [Link]
-
Boron Molecular. The Role of Chiral Catalysts in Pharmaceutical Synthesis. [Link]
-
Kalstein. Safety in the Handling of Laboratory Reagents. [Link]
-
National Institutes of Health. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. [Link]
-
ResearchGate. Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified enzymes. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
PubMed. Photodegradation and stability of chlorothalonil in water. [Link]
-
PubMed. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. [Link]
-
UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
-
PubMed. Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase. [Link]
-
Washington State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
-
University of Colorado Boulder. Spectroscopy Problems. [Link]
-
PubMed. Chloromethane Degradation in Soils. [Link]
-
PubMed. Purification and characterization of norcoclaurine synthase. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 9. innosyn.com [innosyn.com]
- 10. [PDF] Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN101348490B - Preparation method of clopidogrel and salt thereof - Google Patents [patents.google.com]
- 16. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 20. thesafetygeek.com [thesafetygeek.com]
- 21. artsci.usu.edu [artsci.usu.edu]
- 22. kalstein.eu [kalstein.eu]
A Researcher's Guide to the Spectroscopic Characterization of (R)-(+)-4-Chloromandelonitrile
Abstract
(R)-(+)-4-Chloromandelonitrile is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] Its stereochemical and structural integrity is paramount, necessitating a robust and multi-faceted analytical approach for its characterization. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed to elucidate and confirm the structure, purity, and stereochemistry of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and optical rotation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Precise Characterization
The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. For chiral molecules like this compound, where a single stereocenter dictates the molecule's handedness, the correct enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even elicit adverse effects. Consequently, unambiguous confirmation of the compound's identity, including its absolute stereochemistry, is a non-negotiable aspect of process development and quality control.
Spectroscopic methods provide a powerful toolkit for this purpose. Each technique offers a unique window into the molecular structure:
-
NMR Spectroscopy maps the carbon-hydrogen framework.
-
IR Spectroscopy identifies key functional groups.
-
Mass Spectrometry determines the molecular weight and elemental composition.
-
Polarimetry confirms the specific enantiomeric form.
By integrating the data from these orthogonal techniques, we can construct a complete and validated profile of this compound.
Molecular Structure and Chirality
Before delving into the spectroscopic data, it is essential to understand the molecule's structure. This compound possesses a single chiral center at the carbon atom bonded to the hydroxyl (-OH), nitrile (-CN), and 4-chlorophenyl groups. The "(R)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it rotates plane-polarized light in a clockwise direction (dextrorotatory).[3][4]
Caption: Molecular structure of this compound highlighting the chiral center (C*).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy distinguishes protons in a molecule based on their electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. By analyzing the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons), we can piece together the molecule's structure. For 4-chloromandelonitrile, we expect to see distinct signals for the aromatic protons, the methine proton at the chiral center, and the hydroxyl proton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a standard choice due to its excellent solubilizing power and the presence of a single residual proton peak that is easily identifiable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[5] Higher field strengths provide better signal dispersion and resolution.
-
Processing: Fourier transform the raw data, and then phase and baseline correct the spectrum. Reference the spectrum to the TMS signal or the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).[5][6]
Data Interpretation & Tabulation: The ¹H NMR spectrum of 4-chloromandelonitrile in CDCl₃ is expected to show signals consistent with the structure. The aromatic protons on the 1,4-disubstituted benzene ring typically appear as a pair of doublets due to symmetry. The methine proton (-CH(OH)CN) is deshielded by the adjacent oxygen, nitrile, and aromatic ring, causing it to appear further downfield.[5] The hydroxyl proton signal can be broad and its position variable due to hydrogen bonding and exchange with trace amounts of water.[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.45 | d (J ≈ 8.5 Hz) | 2H | Aromatic (Ha) |
| ~ 7.38 | d (J ≈ 8.5 Hz) | 2H | Aromatic (Hb) |
| ~ 5.50 | s | 1H | Methine (-CH (OH)CN) |
| Variable (broad) | s | 1H | Hydroxyl (-OH ) |
Table 1: Expected ¹H NMR Data for this compound in CDCl₃.
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment. It is particularly useful for confirming the carbon skeleton. A standard ¹³C NMR spectrum is proton-decoupled, meaning each unique carbon appears as a single sharp line.
Experimental Protocol: The sample preparation is similar to that for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial to achieve a good signal-to-noise ratio in a reasonable time.[5] The spectrum is typically acquired on the same instrument and referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).[5]
Data Interpretation & Tabulation: The spectrum will display signals for the two types of aromatic carbons, the ipso-carbon attached to the chlorine, the carbon of the chiral center, and the nitrile carbon. The nitrile carbon is characteristically found in the 115-120 ppm range.[5]
| Chemical Shift (δ) ppm | Assignment |
| ~ 136.0 | Aromatic (C-Cl) |
| ~ 133.5 | Aromatic (C-ipso) |
| ~ 129.5 | Aromatic (CH) |
| ~ 128.0 | Aromatic (CH) |
| ~ 118.0 | Nitrile (-C N) |
| ~ 63.0 | Methine (-C H(OH)CN) |
Table 2: Expected ¹³C NMR Data for this compound in CDCl₃.
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[7] For 4-chloromandelonitrile, we are looking for the characteristic absorptions of the hydroxyl, nitrile, and aromatic C-H bonds.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[5]
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Data Interpretation & Tabulation: The key diagnostic peaks are the broad O-H stretch, the sharp C≡N stretch, and the aromatic C-H stretches.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Broad, Strong | O-H Stretch (Hydrogen-bonded) |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2250 | Medium, Sharp | C≡N Stretch |
| ~ 1600, 1490 | Medium | Aromatic C=C Bending |
| ~ 830 | Strong | C-H Out-of-plane bend (para-disubstituted) |
Table 3: Key IR Absorption Frequencies for this compound.
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural confirmation.[7] For 4-chloromandelonitrile, we expect to see the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that is more likely to preserve the molecular ion.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).
Data Interpretation: The key feature to look for is the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1. A common fragmentation pathway for cyanohydrins is the loss of hydrogen cyanide (HCN, 27 Da), leading to a significant fragment ion.[5]
-
Molecular Ion (M⁺): m/z ~167 (for ³⁵Cl) and m/z ~169 (for ³⁷Cl) in a ~3:1 ratio.
-
Key Fragment: m/z ~140, corresponding to the 4-chlorobenzaldehyde radical cation [M-HCN]⁺.
Chiral Analysis: Optical Rotation
Principle & Rationale: While NMR, IR, and MS confirm the molecular structure, they cannot distinguish between enantiomers. Optical rotation measurement is a fundamental technique to confirm the bulk sample's chirality.[3][8] Chiral molecules rotate the plane of plane-polarized light.[9] The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions.[10] The "(+)" in the compound's name signifies that it is dextrorotatory.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a specified solvent (e.g., chloroform).[11]
-
Measurement: Place the solution in a polarimeter cell of a known path length (l, in dm).
-
Data Acquisition: Measure the observed angle of rotation (α) using a polarimeter, typically with light from a sodium D-line (589 nm) at a specific temperature (e.g., 20°C).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) .[10]
Data Interpretation: The specific rotation is a physical constant for a pure enantiomer. For this compound, a positive sign for the measured specific rotation confirms the (+) enantiomer is present in excess. A literature value for the specific rotation of this compound is +39° (c = 1 in chloroform at 20°C).[11] The measured value should be in close agreement with this reference to confirm the enantiomeric purity of the sample.
Integrated Spectroscopic Analysis Workflow
The definitive characterization of this compound relies on the logical integration of data from all the aforementioned techniques. No single method provides the complete picture, but together they form a self-validating system.
Caption: Integrated workflow for the complete characterization of this compound.
Conclusion
The comprehensive characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy precisely define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups (hydroxyl, nitrile), and mass spectrometry verifies the molecular weight and elemental composition. Finally, polarimetry provides the indispensable confirmation of the compound's absolute stereochemistry. Following the protocols and interpretative guidelines detailed in this guide will enable researchers to confidently verify the identity, purity, and enantiomeric integrity of this vital pharmaceutical intermediate.
References
-
UCLA Department of Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
-
Wikipedia. Optical rotation. Retrieved from [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.4: Optical Activity. Retrieved from [Link]
-
Wikipedia. Specific rotation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
Suyama, A., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. Retrieved from [Link]
-
Wang, M. X., et al. (2012). Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata. PubMed. Retrieved from [Link]
-
Mason, S. F. (2008). Optical rotation of achiral compounds. Angewandte Chemie International Edition in English. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical rotation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. Optical rotation of achiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. (R)-(+)-4-氯扁桃腈 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of (R)-(+)-4-Chloromandelonitrile in Organic Solvents
Introduction: The Critical Role of Solubility in the Synthesis of Chiral Pharmaceuticals
(R)-(+)-4-Chloromandelonitrile is a pivotal chiral intermediate in the synthesis of a variety of optically active pharmaceutical compounds, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols. Its stereochemical integrity is paramount, and its efficient use in synthetic pathways is highly dependent on its solubility characteristics in organic solvents. The selection of an appropriate solvent system is crucial for reaction kinetics, purification, and crystallization processes, directly impacting yield, purity, and overall process efficiency.
Theoretical Framework for Solubility
The solubility of a solid crystalline compound like this compound in an organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a fundamental starting point. The molecular structure of this compound, featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, a moderately nonpolar chlorophenyl ring, and a chiral center, dictates its solubility behavior.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, suggesting a favorable interaction and likely good solubility. The parent compound, mandelonitrile, is noted to be miscible with ethanol[1].
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Solvents like acetone and ethyl acetate are expected to be effective at dissolving this compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The nonpolar chlorophenyl ring of the solute will have some affinity for these solvents, but the polar hydroxyl and nitrile groups will be less favorably solvated, likely resulting in lower solubility compared to polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The presence of a chloro-substituent on the phenyl ring of the solute may enhance its affinity for chlorinated solvents through dipole-dipole interactions. The fact that optical activity for this compound has been measured in chloroform is a strong indicator of its solubility in this solvent.
A more quantitative prediction of solubility can be approached using Hansen Solubility Parameters (HSP) . This method breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[2][3]. The principle is that substances with similar HSP values are more likely to be miscible. By determining the HSP of this compound, one can screen for solvents with the highest likelihood of being effective.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table is provided as a template for researchers to populate with their experimentally determined data. Based on the theoretical principles discussed, a qualitative prediction of solubility is included.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |
| Polar Protic | Methanol | High | Data to be determined |
| Ethanol | High | Data to be determined | |
| Isopropanol | High | Data to be determined | |
| Polar Aprotic | Acetone | High | Data to be determined |
| Ethyl Acetate | Medium to High | Data to be determined | |
| Acetonitrile | Medium | Data to be determined | |
| Nonpolar | Toluene | Low to Medium | Data to be determined |
| Hexane | Low | Data to be determined | |
| Chlorinated | Dichloromethane | Medium to High | Data to be determined |
| Chloroform | Medium to High | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed, step-by-step methodologies for the experimental determination of the solubility of this compound. The isothermal shake-flask method is the most common and reliable approach. The concentration of the dissolved solute in the saturated solution can then be determined by various analytical techniques.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Analytical Methodologies
This method is straightforward and does not require sophisticated instrumentation, making it ideal for a preliminary assessment.
Protocol:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume (e.g., 5.00 mL) of the filtered saturated solution into the pre-weighed dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.
-
Once the solvent is removed, dry the dish containing the solid residue in a vacuum oven at a temperature below the melting point of this compound (e.g., 50°C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Calculate the solubility in g/100 mL or other desired units.
Causality: This method directly measures the mass of the non-volatile solute after removing the volatile solvent, providing a direct measure of solubility[4][5][6]. It relies on the assumption that the solute is not volatile under the drying conditions.
This technique is suitable if this compound exhibits significant UV absorbance and the solvent does not interfere at the wavelength of maximum absorbance (λmax).
Protocol:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Analyze the Saturated Solution:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents its solubility.
-
Causality: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte[7][8]. The calibration curve provides the empirical relationship to quantify the unknown concentration.
HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.
Protocol:
-
Develop an HPLC Method:
-
Select a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Determine an appropriate mobile phase that provides good separation and peak shape for this compound. A mixture of acetonitrile and water or methanol and water is a common starting point.
-
Set the flow rate and column temperature.
-
Choose a suitable detection wavelength using a UV detector, based on the UV spectrum of the compound.
-
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the mobile phase or a compatible solvent.
-
Create a series of standard solutions by serial dilution.
-
Inject equal volumes of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Analyze the Saturated Solution:
-
Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility in the original solvent by applying the dilution factor.
-
Causality: HPLC separates the analyte from any potential impurities, and the detector response (peak area) is directly proportional to the concentration[9][10]. This allows for highly specific and accurate quantification.
Conclusion: A Pathway to Optimized Processes
Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for the development of robust, efficient, and scalable synthetic processes in the pharmaceutical industry. By applying the theoretical principles and experimental protocols outlined in this guide, researchers and scientists can confidently generate the necessary solubility data to inform solvent selection for reactions, crystallizations, and purifications. This knowledge will ultimately lead to improved process control, higher product quality, and more efficient drug development pipelines.
References
- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
- Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
- ResearchGate. (n.d.). Influence of solvent on cyanohydrin synthesis using catalysts 1 and 2.
- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?
-
PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]
- Wired Chemist. (n.d.). Gravimetric Analysis.
-
Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5899-5909. [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
- ResearchGate. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect.
-
Li, B., Guo, W., Song, W., & Ramsey, E. D. (2011). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data, 56(5), 2315-2321. [Link]
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
-
Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5899-5909. [Link]
-
Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ResearchGate. (2002, August 6). Ionic liquids as green solvents for the asymmetric synthesis of cyanohydrins catalysed by VO(salen) complexes.
-
Sanchez-Lengeling, B., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 16065-16073. [Link]
-
Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]
- Studocu. (2024, September 24). Solubility test for Organic Compounds.
- Scribd. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Benchchem. (n.d.). An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure.
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid.
- ResearchGate. (n.d.). Enantioselective synthesis of (R)-mandelic acid and (R).
- American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.
- Google Patents. (n.d.). JP5561564B2 - Mandelic acid production method and mandelic acid crystals.
-
Wikipedia. (n.d.). Mandelonitrile. Retrieved from [Link]
- Organic Syntheses. (n.d.). Mandelic acid, p-bromo-.
- ResearchGate. (2012, August). Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata.
- ETH Zurich Research Collection. (n.d.). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Retrieved from a PDF on research-collection.ethz.ch.
- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
A Technical Guide to the Biological Significance of Chiral Mandelonitrile Derivatives
Introduction
Mandelonitrile, a deceptively simple cyanohydrin, occupies a pivotal position at the intersection of plant chemical defense, microbial metabolism, and pharmaceutical synthesis.[1][2] As the cyanohydrin derivative of benzaldehyde, its structure is characterized by a phenyl group and a nitrile group attached to the same chiral carbon, which also bears a hydroxyl group.[3] This chirality gives rise to two enantiomers, (R)- and (S)-mandelonitrile, whose distinct stereochemistry dictates their biological activity and synthetic utility.[4] This guide provides an in-depth exploration of the biological significance of these chiral derivatives, from their roles in natural ecosystems to their critical applications as building blocks for life-saving pharmaceuticals. We will delve into the enzymatic machinery that governs their synthesis and degradation, detail methodologies for their stereoselective production, and illuminate the profound impact of chirality on their pharmacological relevance.
The Dichotomy of Chirality: (R)- vs. (S)-Mandelonitrile in Biological Systems
The biological activities of mandelonitrile enantiomers are fundamentally governed by the stereoselectivity of the enzymes that interact with them.[4] This enzymatic specificity is the cornerstone of their differential roles in nature and biotechnology.
Natural Occurrence and Cyanogenesis: A Defense Mechanism
Mandelonitrile is a key player in cyanogenesis, the process of releasing hydrogen cyanide (HCN) as a defense mechanism in over 2,500 plant species.[5][6] It exists in plants, particularly in the pits of fruits like almonds, apples, and cherries, as part of cyanogenic glycosides such as amygdalin and prunasin.[1][7] The naturally occurring enantiomer is typically (R)-(+)-mandelonitrile.[1]
When plant tissues are damaged, for instance by an herbivore, a two-step enzymatic hydrolysis is initiated. First, β-glucosidases cleave the sugar moieties from the cyanogenic glycosides to release mandelonitrile.[5] Subsequently, hydroxynitrile lyases (HNLs) catalyze the decomposition of mandelonitrile into benzaldehyde and the highly toxic hydrogen cyanide, deterring the herbivore.[8][9]
Enzymatic Transformations: The Role of Hydroxynitrile Lyases (HNLs)
Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are the central enzymes in both the synthesis and degradation of mandelonitrile and other cyanohydrins.[8][10] These enzymes exhibit remarkable stereoselectivity, which is harnessed for biotechnological applications. HNLs are classified based on the stereochemistry of the cyanohydrin they preferentially synthesize or cleave:
-
(R)-selective HNLs: These enzymes, often found in plants of the Rosaceae family like almonds (Prunus dulcis), favor the synthesis of (R)-mandelonitrile.[8][11]
-
(S)-selective HNLs: Other HNLs, for example from Hevea brasiliensis, preferentially produce (S)-mandelonitrile.[12]
This stereospecificity is critical for the production of enantiomerically pure mandelonitrile, a key starting material in the pharmaceutical industry.[10][13]
Microbial Metabolism and Biotransformation
Microorganisms have evolved diverse enzymatic pathways to metabolize nitriles, including mandelonitrile. Nitrilases, in particular, have garnered significant attention for their ability to hydrolyze nitriles directly to carboxylic acids and ammonia.[4] Many microbial nitrilases exhibit high enantioselectivity, making them valuable biocatalysts. For instance, nitrilases from Alcaligenes faecalis and various Pseudomonas species are highly selective for (R)-mandelonitrile, converting it to (R)-mandelic acid while leaving the (S)-enantiomer untouched.[4] This enzymatic resolution is a cornerstone of the green synthesis of enantiopure mandelic acid, a valuable chiral building block.[14]
Pharmaceutical Significance: Chiral Mandelonitrile Derivatives as Key Intermediates
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes utilizing chiral building blocks.[] Chiral mandelonitrile derivatives are indispensable intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2][16] The stereochemistry of these intermediates is paramount, as the pharmacological activity of many drugs resides in a single enantiomer, while the other may be inactive or even cause adverse effects.[][16]
Synthesis of Chiral α-Hydroxy Acids
(R)-mandelonitrile is a primary precursor to (R)-(-)-mandelic acid.[16] This α-hydroxy acid is a vital intermediate in the production of semi-synthetic penicillins and cephalosporins, as well as antitumor and antiobesity drugs.[16] Furthermore, (R)-mandelic acid serves as a chiral resolving agent in the separation of racemic mixtures.[12]
Precursor to Antithrombotic Drugs
A notable application of chiral mandelonitrile derivatives is in the synthesis of the widely used antithrombotic drug, clopidogrel.[12] (R)-2-chloromandelic acid, derived from (R)-mandelonitrile, is a key precursor in the manufacturing process of this life-saving medication.[12][17]
Versatility in Chiral Synthesis
The cyanohydrin functionality of mandelonitrile allows for its conversion into a diverse range of other valuable chiral building blocks. These include β-amino alcohols and α-hydroxy ketones, which are integral components of numerous pharmaceutical compounds.[16] The nitrile group can also be a precursor for the synthesis of α-amino nitriles, which have shown potential anticancer, antiviral, and antibacterial properties.[18]
Methodologies for Stereoselective Synthesis
The production of enantiomerically pure mandelonitrile derivatives is a critical step in their application. Both enzymatic and chemical methods have been developed, with a strong emphasis on green and sustainable biocatalytic approaches.
Enzymatic Synthesis of (R)-Mandelonitrile
The enzymatic synthesis of (R)-mandelonitrile using (R)-selective hydroxynitrile lyases (HNLs) is a highly efficient and environmentally friendly method.[13] This biocatalytic approach offers high enantioselectivity under mild reaction conditions, a significant advantage over traditional chemical methods that often result in racemic mixtures.[11][19]
Experimental Protocol: Enzymatic Synthesis of (R)-Mandelonitrile
Objective: To synthesize (R)-mandelonitrile from benzaldehyde and a cyanide source using an (R)-selective hydroxynitrile lyase.
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN) or hydrogen cyanide (HCN)
-
(R)-selective hydroxynitrile lyase (e.g., from Prunus amygdalus)
-
Citrate buffer (e.g., 0.1 M, pH 4.0-5.5)
-
Organic solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Anhydrous sodium sulfate
-
Reaction vessel with stirring capability
-
HPLC system with a chiral column for analysis
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, prepare a biphasic system by combining the aqueous citrate buffer and the organic solvent in the reaction vessel. The optimal pH is crucial to suppress the non-enzymatic racemic reaction.[11][20]
-
Substrate Addition: Dissolve benzaldehyde in the organic phase to the desired concentration (e.g., 50 mM).[21]
-
Enzyme Addition: Add the hydroxynitrile lyase to the reaction mixture. The enzyme can be used in its free form or immobilized on a solid support to enhance stability and reusability.[11][22]
-
Cyanide Addition: Carefully add the cyanide source (e.g., KCN to a final concentration of 100 mM) to initiate the reaction.[16][21]
-
Reaction Monitoring: Maintain constant stirring at a controlled temperature (e.g., 25-30°C).[21] Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by chiral HPLC to determine the conversion of benzaldehyde and the enantiomeric excess (ee) of (R)-mandelonitrile.[11]
-
Work-up: Once the desired conversion is reached, stop the reaction by separating the organic phase. If the reaction was performed in an aqueous system, extract the product with an organic solvent.[11]
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-mandelonitrile.[11] Further purification can be achieved by column chromatography if necessary.[16]
-
Analysis: Determine the final yield and enantiomeric excess of the purified (R)-mandelonitrile using chiral HPLC.
Caption: Chemoenzymatic pathway for (R)-mandelic acid production.
Toxicology and Safety Considerations
Despite their utility, it is crucial to acknowledge the inherent toxicity of mandelonitrile and its derivatives. The toxicity is primarily attributed to the release of hydrogen cyanide upon decomposition. [4]Mandelonitrile itself is classified as toxic, and exposure through inhalation, ingestion, or skin contact can be hazardous. [23][24]The oral LD50 in rats for mandelonitrile is reported to be 116 mg/kg. [23]The decomposition of mandelonitrile is more prevalent at neutral to alkaline pH, highlighting the importance of maintaining acidic conditions during handling and storage to ensure stability. [19]
Conclusion
The biological significance of chiral mandelonitrile derivatives is multifaceted, spanning from their role as crucial components of plant defense mechanisms to their indispensable applications as chiral intermediates in the pharmaceutical industry. The stereochemistry of these molecules is the defining factor of their biological activity, a principle elegantly exploited in nature and harnessed in biotechnology. The development of robust enzymatic and chemoenzymatic methods for the synthesis of enantiomerically pure mandelonitrile derivatives has not only advanced the principles of green chemistry but also enabled the efficient production of life-saving drugs. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of understanding and manipulating the biological and chemical properties of chiral mandelonitrile derivatives will undoubtedly increase, paving the way for further innovations in drug discovery and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes.
- BenchChem. (n.d.). A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of (R)- and (S)-Mandelonitrile.
- Dadashipour, M., & Asano, Y. (2011). The synthesis of chiral cyanohydrins by oxynitrilases. PubMed.
- ACS Catalysis. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources.
- ResearchGate. (n.d.). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins.
- BenchChem. (n.d.). Application Notes and Protocols: (R)-Mandelonitrile in Pharmaceutical Manufacturing.
- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
- Taylor & Francis. (2022). Mandelonitrile – Knowledge and References.
- bioRxiv. (2017). Metabolomics and biochemical approaches link salicylic acid biosynthesis to cyanogenesis in peach plants.
- BenchChem. (n.d.). Application Notes and Protocols for (R)-Mandelonitrile Production Using Immobilized Enzyme Systems.
- ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.
- Grokipedia. (n.d.). Mandelonitrile lyase.
- Wikipedia. (n.d.). Mandelonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mandelonitrile (CAS 532-28-5): A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Precursors.
- Journal of Materials Chemistry A. (n.d.). Induced cyanogenesis from hydroxynitrile lyase and mandelonitrile on wheat with polylactic acid multilayer-coating produces self-defending seeds.
- ChemicalBook. (2025). Mandelonitrile (CAS 532-28-5).
- ResearchGate. (2025). Parameters influencing asymmetric synthesis of ( R)-mandelonitrile by a novel ( R)-hydroxynitrile lyase from Eriobotrya japonica.
- MDPI. (2023). Cyanogenesis, a Plant Defence Strategy against Herbivores.
- Wikipedia. (n.d.). Mandelonitrile lyase.
- Wikipedia. (n.d.). Hydrogen cyanide.
- MDPI. (n.d.). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families.
- ACS Omega. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (R)-mandelonitrile.
- The Good Scents Company. (n.d.). mandelonitrile, 532-28-5.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure.
- ResearchGate. (n.d.). Stereoselective conversion of benzaldehyde to (R)-mandelonitrile in the presence of CH_1-10.
- ResearchGate. (n.d.). Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde.
- ResearchGate. (n.d.). TABLE 2 Conversion of mandelonitrile, acetophenone cyanohydrin.
-
Sebastian, J., Tobin, T., & Hughes, C. G. (2005). The toxicokinetics of cyanide and mandelonitrile in the horse and their relevance to the mare reproductive loss syndrome. Toxicology mechanisms and methods, 15(4), 281–295. [Link]
- Smolecule. (n.d.). Buy Mandelonitrile | 532-28-5 | >98%.
- PubChem. (n.d.). Mandelonitrile, (+)-.
- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
- CymitQuimica. (n.d.). CAS 532-28-5: Mandelonitrile.
-
Kaul, P., Banerjee, A., & Banerjee, U. C. (2012). Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. 3 Biotech, 2(4), 339–345. [Link]
-
Singh, R., Kumar, M., & Chauhan, A. (2022). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 12(1), 83. [Link]
- ResearchGate. (2025). Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates.
- PubChem. (n.d.). (S)-Mandelonitrile.
Sources
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Induced cyanogenesis from hydroxynitrile lyase and mandelonitrile on wheat with polylactic acid multilayer-coating produces self-defending seeds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Mandelonitrile | 532-28-5 [chemicalbook.com]
- 24. (S)-Mandelonitrile | C8H7NO | CID 439767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis of Chiral Intermediates: A Technical Guide to the Safe Handling and Management of (R)-(+)-4-Chloromandelonitrile
In the landscape of pharmaceutical research and drug development, the synthesis of optically active compounds is paramount. Chiral intermediates, such as (R)-(+)-4-Chloromandelonitrile, serve as critical building blocks in the construction of complex molecular architectures with specific stereochemistry.[1] However, the utility of such reagents is intrinsically linked to their safe and responsible handling. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the core safety principles and handling precautions for this compound, ensuring both personal safety and the integrity of research outcomes.
Understanding the Inherent Hazards: A Mechanistic Perspective
This compound, a member of the cyanohydrin family, presents a dual-threat profile stemming from its chemical structure. The primary hazard is its acute toxicity if ingested, inhaled, or absorbed through the skin.[2][3] This toxicity is largely attributed to its potential to release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.
Furthermore, cyanohydrins can be unstable, particularly in the presence of bases or moisture, leading to decomposition and the release of toxic hydrogen cyanide gas.[4] Contact with acids will also rapidly liberate deadly hydrogen cyanide gas.[5][6] It is this inherent reactivity that necessitates the stringent handling protocols outlined in this guide.
Hazard Classification Summary
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2][3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[7] |
| Skin Corrosion/Irritation | Category 2 | May cause skin irritation.[7] |
| Aquatic Toxicity | - | Very toxic to aquatic life with long-lasting effects.[7] |
The Hierarchy of Controls: A Proactive Approach to Safety
A robust safety culture is built on a multi-layered approach to risk mitigation. The hierarchy of controls, when applied to the handling of this compound, provides a systematic framework for minimizing exposure potential.
Caption: Hierarchy of safety controls for handling hazardous chemicals.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood with a face velocity between 80-120 feet per minute.[6] All manipulations, including weighing and transfers, must be conducted within the fume hood to prevent the inhalation of dust or potential hydrogen cyanide gas.[5][8] For larger scale operations, a fully enclosed system such as a glovebox should be considered.[9]
Administrative Controls: Standard Operating Procedures and Training
Strict adherence to established Standard Operating Procedures (SOPs) is critical. These SOPs should be laboratory-specific and detail every step of the process, from receiving and storage to use and disposal.
Key Administrative Protocols:
-
Designated Work Area: Establish a clearly marked designated area within the laboratory for all work involving this compound.[5][8]
-
Never Work Alone: Due to the acute toxicity and rapid onset of symptoms, it is imperative that researchers never work alone when handling this compound.[9]
-
Training: All personnel must receive comprehensive training on the specific hazards of cyanohydrins, the laboratory's SOPs, and emergency procedures before being authorized to handle the material.[6]
-
Waste Management: All waste contaminated with this compound, including gloves, wipes, and glassware, must be managed as hazardous waste and stored in dedicated, clearly labeled containers.[5][8]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential as a final barrier.
Recommended PPE:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and dust.[10]
-
Gloves: Double gloving with nitrile rubber gloves is recommended.[5] If direct contact is anticipated, thicker, chemical-resistant gloves should be worn.[10]
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a positive-pressure, air-supplied respirator is necessary.[9]
Step-by-Step Protocol for Safe Handling
The following protocol outlines the essential steps for the safe handling of solid this compound in a research setting.
Preparation:
-
Ensure a cyanide first-aid kit is readily available and all personnel are trained in its use.[9]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood before starting work.
-
Don the appropriate PPE as outlined above.
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Weigh the required amount of the solid using a tared container. Avoid creating dust.
-
Transfer the solid to the reaction vessel within the fume hood.
-
Securely close the container of this compound and return it to its designated storage location.
-
Proceed with the chemical reaction as per the established SOP.
Decontamination and Waste Disposal:
-
All glassware and equipment that have come into contact with the compound should be decontaminated within the fume hood.[5]
-
First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5][8]
-
Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.[5][8]
-
Thoroughly wash hands and any exposed skin with soap and water after completing the work and removing PPE.[7][10]
Storage and Stability: Maintaining Chemical Integrity
Proper storage is crucial to prevent the degradation of this compound and the inadvertent release of hydrogen cyanide.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[6] A recommended storage temperature is 2-8°C.[1]
-
Incompatible Materials: Segregate from acids, strong bases, oxidizing agents, and water.[4][6][7][9] Store cyanide compounds in a dedicated, locked cabinet.[6]
Emergency Procedures: A Rapid and Coordinated Response
In the event of an exposure or spill, a swift and decisive response is critical.
Caption: Workflow for responding to an emergency exposure event.
Inhalation Exposure
-
Move the victim to fresh air immediately.[11]
-
If breathing has stopped, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[9][11]
-
Administer 100% oxygen if available and you are trained to do so.[11]
Skin Contact
-
Immediately remove all contaminated clothing.[9]
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[7]
-
Wash the area with soap and water.[11]
-
Seek immediate medical attention.[9]
Eye Contact
-
Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[7][11]
-
Remove contact lenses if present and easy to do.[7]
-
Seek immediate medical attention.[7]
Ingestion
-
Do NOT induce vomiting.[7]
-
If the victim is conscious and able to swallow, rinse their mouth with water.[4][12]
Spills and Leaks
-
If the spill is small, and you are trained to do so, absorb the material with an inert absorbent such as vermiculite or sand.[10]
-
Place the absorbed material into a sealed container for hazardous waste disposal.[9]
-
Decontaminate the spill area with a pH 10 buffer solution followed by a 10% bleach solution.[5][8]
-
For large spills, evacuate the area and contact your institution's emergency response team.
Conclusion
This compound is a valuable reagent in the synthesis of chiral pharmaceuticals. However, its potential for acute toxicity necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the principles of the hierarchy of controls, following established SOPs, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound while ensuring a safe and compliant laboratory environment.
References
-
Material Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). Retrieved from [Link]
-
ICSC 0611 - ACETONE CYANOHYDRIN. (2021). International Labour Organization and World Health Organization. Retrieved from [Link]
-
SAFETY DATA SHEET - Chem Service. (2016, February 2). Retrieved from [Link]
-
Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. (2000, January). Chemical Reviews, 99(12), 3649-3682. Retrieved from [Link]
-
Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]
-
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. This compound 97 97070-79-6 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemical-label.com [chemical-label.com]
- 4. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. fishersci.com [fishersci.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. nj.gov [nj.gov]
- 11. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. cdn.chemservice.com [cdn.chemservice.com]
A Technical Guide to the Role of Halogen Interactions in the Chiral Recognition of 4-Chloro-methamphetamine (4-ClMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemistry of a pharmacologically active molecule is a critical determinant of its efficacy, safety, and metabolic profile. For halogenated compounds like 4-chloro-methamphetamine (4-ClMA), a potent serotonergic neurotoxin, the chiral center dictates its interaction with biological targets. This technical guide provides a comprehensive framework for understanding and investigating the pivotal role of halogen bonding—a specific, non-covalent interaction involving the chlorine atom—in the chiral recognition of 4-ClMA enantiomers. We will explore the fundamental principles of both chirality in pharmacology and the quantum-mechanical nature of halogen bonding. This guide will then propose a central hypothesis: that the directionality and stereoelectronic profile of the chlorine atom's halogen bond contribute significantly to the differential binding of (R)- and (S)-4-ClMA to chiral environments, such as biological receptors or chromatographic stationary phases. We furnish detailed, field-proven experimental protocols—spanning chiral chromatography, X-ray crystallography, NMR spectroscopy, and computational modeling—to rigorously test this hypothesis. By synthesizing technical accuracy with practical insights, this document serves as an in-depth resource for professionals seeking to elucidate the nuanced mechanisms of molecular recognition that govern the activity of halogenated psychoactive substances.
Chapter 1: The Twin Pillars of Molecular Recognition: Chirality and Halogen Bonding
The Imperative of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to biology. The body's receptors, enzymes, and nucleic acids are themselves chiral, creating a stereoselective environment.[1] Consequently, the two mirror-image forms of a chiral drug, known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[2] One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, or even dangerously toxic.[3] This stark reality was tragically illustrated by the thalidomide disaster, where one enantiomer was an effective sedative while the other was a potent teratogen.
This inherent biological selectivity has led regulatory bodies, including the U.S. FDA and the European Medicines Agency (EMA), to issue strict guidelines that favor the development of single-enantiomer drugs over racemic mixtures (a 1:1 mix of both enantiomers).[3][4] Ensuring enantiomeric purity is now a cornerstone of modern drug development, vital for optimizing therapeutic indices, simplifying pharmacokinetics, and minimizing the risk of adverse drug interactions.[2][5]
| Chiral Drug | (S)-Enantiomer Action | (R)-Enantiomer Action | Clinical Implication |
| Ibuprofen | Active anti-inflammatory agent | Largely inactive; slowly converted to (S)-form in vivo | Use of the pure (S)-enantiomer (Dexibuprofen) can provide faster onset and reduce metabolic load.[3] |
| Methamphetamine | Potent central nervous system (CNS) stimulant | Weaker CNS activity; used in some OTC nasal decongestants | Chiral analysis is critical in forensic toxicology to distinguish illicit use from legitimate OTC medication use.[6] |
| 4-ClMA (Hypothesized) | Potentially higher affinity for serotonin transporters | Potentially lower affinity or different off-target effects | Understanding stereoselectivity is key to elucidating its precise mechanism of neurotoxicity. |
Halogen Bonding (XB): An Emerging Force in Drug Design
For decades, halogen atoms in drug molecules were primarily considered for their steric bulk and ability to increase lipophilicity, thereby improving membrane permeability.[7][8] However, modern understanding reveals that heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as a halogen bond (XB).[9]
This interaction arises from an anisotropic distribution of electron density around the halogen atom (X) in a molecule (R-X). This creates a region of positive electrostatic potential, termed a "σ-hole," on the side of the halogen opposite to the R-X covalent bond.[10][11] This electropositive σ-hole can act as a Lewis acid, interacting favorably with a Lewis base (an electron donor) such as a carbonyl oxygen, a nitrogen lone pair, or a π-system.[10] The strength of this interaction is comparable to that of a classical hydrogen bond and is highly directional, making it a powerful tool for achieving binding affinity and selectivity in drug design.[8] In protein-ligand complexes, the backbone carbonyl oxygen of amino acids is one of the most common halogen bond acceptors.[10]
Caption: The σ-hole concept in halogen bonding.
Chapter 2: 4-Chloro-methamphetamine (4-ClMA) - A Case Study in Stereoselectivity
Chemical Profile and Pharmacological Significance
4-Chloro-methamphetamine (4-ClMA) is a halogenated analog of methamphetamine.[12] It is recognized primarily as a potent neurotoxin that selectively targets serotonergic neurons, causing a rapid and prolonged depletion of serotonin in the brain.[12][13] Functionally, it is a prodrug of the even more studied neurotoxin para-chloroamphetamine (4-CA).[13][14] While initially investigated as a potential antidepressant, its neurotoxic properties prevented any clinical development.[13] In recent years, 4-ClMA has been identified in seized "ecstasy" tablets, posing a significant public health risk due to its high and often unknown toxicity.[15]
The Hypothesis: Halogen Bonding as a Driver of Chiral Recognition in 4-ClMA
Like its parent compound, 4-ClMA possesses a single stereocenter, existing as (R)- and (S)-enantiomers. Given the principles of stereopharmacology, it is virtually certain that these enantiomers have different biological activities. We hypothesize that the chlorine atom is not merely a passive substituent but an active participant in molecular recognition through halogen bonding.
Hypothesis: The chiral recognition of 4-ClMA enantiomers is significantly influenced by stereoselective halogen bonding. The fixed, three-dimensional arrangement of the methylamino group relative to the chlorophenyl ring means that each enantiomer presents the chlorine atom's σ-hole to a chiral binding partner (e.g., a receptor or enzyme) with a different orientation and accessibility. This geometric disparity can lead to one enantiomer forming a more geometrically optimal and energetically favorable halogen bond than the other, resulting in a measurable difference in binding affinity, biological activity, or chromatographic retention.
Caption: Differential interaction of 4-ClMA enantiomers.
Chapter 3: Experimental Methodologies for Investigating Chiral Halogen Bonding
Chiral Separation and Analysis
-
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 4-ClMA, providing the first line of evidence that they interact differently with a chiral environment.
-
Causality & Expertise: Chiral HPLC is the industry-standard technique for both analytical and preparative separation of enantiomers.[3][16] The choice of the Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points as their complex chiral grooves, rich in potential halogen bond acceptors like carbonyl groups, often provide the necessary selectivity for aromatic compounds.[17] A successful separation directly proves differential interaction energies between the enantiomers and the CSP.
-
Detailed Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 4-ClMA hydrochloride in the mobile phase.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector (set to ~221 nm, the λmax of 4-ClMA) or a Mass Spectrometer (MS) for enhanced sensitivity and confirmation of identity.[12]
-
Column Selection: Screen several polysaccharide-based CSPs, such as an Astec CHIROBIOTIC V2 column, which has shown success in separating amphetamine enantiomers.
-
Mobile Phase Optimization: Begin with a polar ionic mode, using a mobile phase of methanol with additives like acetic acid and ammonium hydroxide to improve peak shape and interaction. Systematically vary the additive concentration and introduce small percentages of water (up to 10%) to fine-tune selectivity and retention.
-
Analysis: Inject the racemic sample. The difference in retention times (Δt) and the resolution factor (Rs) between the two eluted peaks quantify the degree of chiral recognition. An Rs value > 1.5 indicates baseline separation.
-
Enantiomer Identification: If standards of pure (R)- or (S)-4-ClMA are available, inject them to assign the peaks. Otherwise, this can be a downstream goal of preparative separation.
-
Caption: Workflow for Chiral HPLC analysis of 4-ClMA.
Structural Elucidation at the Atomic Level
-
Objective: To obtain definitive, high-resolution structural proof of a halogen bond between a 4-ClMA enantiomer and a chiral selector molecule, revealing the precise bond distance, angle, and interacting atoms.
-
Causality & Expertise: X-ray crystallography is the unequivocal gold standard for determining three-dimensional molecular structures.[18][19] It provides a static snapshot of the molecule in its crystalline state, allowing for the direct visualization of non-covalent interactions. Small, flexible molecules like 4-ClMA can be difficult to crystallize alone. Co-crystallization with a "chiral host" or "crystallization chaperone" that has a pre-organized lattice and known chirality can trap the analyte, facilitating high-quality crystal formation and enabling structure determination.[20]
-
Detailed Step-by-Step Methodology:
-
Selector/Host Selection: Choose a chiral host molecule known to co-crystallize with small molecules, preferably one containing Lewis basic sites (e.g., carbonyls, aromatic rings) that can act as halogen bond acceptors.
-
Preparative Separation: Using the optimized chiral HPLC method (Protocol 1), separate a multi-milligram quantity of racemic 4-ClMA to obtain enantiomerically pure samples of the (R)- and (S)-forms.
-
Crystal Screening: In a 96-well plate format, screen a wide range of crystallization conditions (solvents, temperature, concentration) for each pure enantiomer with the chosen chiral host.
-
Crystal Harvesting & Mounting: Once suitable crystals form, carefully harvest them and mount them on a goniometer for data collection. Crystals are typically flash-cooled in liquid nitrogen to prevent radiation damage.
-
Data Collection: Use a synchrotron or a modern in-house X-ray diffractometer to collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build a model of the 4-ClMA-host complex into the map and refine it. The final refined structure will show the precise positions of all atoms.
-
Analysis: Measure the distance between the chlorine atom and the acceptor atom (typically < sum of van der Waals radii) and the C-Cl···Acceptor angle (ideally approaching 180°). Compare the binding geometry of the (R)- and (S)-enantiomers if both can be crystallized.
-
Probing Interactions in Solution
-
Objective: To detect and characterize the halogen bond interaction between 4-ClMA and a chiral selector in the solution phase, which more closely mimics a biological environment.
-
Causality & Expertise: NMR spectroscopy is exquisitely sensitive to the electronic environment of atomic nuclei. The formation of a halogen bond alters the electron density around the nuclei involved, leading to measurable changes in their chemical shifts.[21] Titrating a solution of 4-ClMA with a chiral Lewis base and monitoring the ¹³C chemical shifts of the carbons in the chlorophenyl ring can provide strong evidence of an interaction. The carbon directly bonded to the chlorine (C4) is particularly sensitive to XB formation.[22][23]
-
Detailed Step-by-Step Methodology:
-
Selector Selection: Choose a soluble chiral Lewis base as a binding partner. It should be simple enough that its NMR signals do not overly complicate the spectrum.
-
Sample Preparation: Prepare a solution of enantiomerically pure 4-ClMA in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Initial Spectra: Acquire high-resolution ¹H and ¹³C NMR spectra of pure 4-ClMA and the pure chiral selector.
-
Titration Experiment: Add incremental amounts of the chiral selector to the 4-ClMA solution, acquiring a ¹³C spectrum after each addition.
-
Data Analysis: Monitor the chemical shifts of the C4 carbon (and other aromatic carbons) of 4-ClMA. A systematic shift upon addition of the selector is indicative of a binding interaction. Comparing the magnitude of the shift changes when using (R)-4-ClMA versus (S)-4-ClMA can reveal stereoselectivity in the strength of the halogen bond.
-
In Silico Investigation: Computational Modeling
-
Objective: To build a predictive model of the 4-ClMA/selector interaction, calculate the energetic contribution of the halogen bond for each enantiomer, and rationalize the experimental findings.
-
Causality & Expertise: Computational chemistry provides invaluable insight into the forces driving molecular recognition.[24] Standard molecular mechanics force fields often fail to accurately describe the anisotropic nature of the σ-hole. Therefore, a hybrid approach is necessary. Molecular docking can generate plausible binding poses, which must then be refined and analyzed using higher-level quantum mechanics (QM) methods, such as Density Functional Theory (DFT), that can properly model the electrostatics and charge transfer components of a halogen bond.[10][25][26]
-
Detailed Step-by-Step Methodology:
-
System Setup: Create 3D models of the (R)- and (S)-enantiomers of 4-ClMA and the chiral selector (or a model of the protein binding site, if known).
-
Molecular Docking: Perform docking simulations to predict the most likely binding poses of each enantiomer within the chiral selector's binding site.
-
Pose Selection: Select the most energetically favorable and geometrically plausible poses for further analysis, particularly those where the chlorine atom is positioned near a Lewis basic group.
-
QM Calculations: On the selected poses, perform DFT calculations (e.g., using a functional like ωB97X-D with an appropriate basis set) to optimize the geometry and calculate the binding interaction energy.
-
Analysis:
-
Compare the calculated binding energies for the (R)- and (S)-enantiomers. A significant energy difference supports the hypothesis of stereoselective binding.
-
Analyze the geometry of the halogen bond (distance and angle) in the optimized structures.
-
Calculate the molecular electrostatic potential surface to visualize the σ-hole on the chlorine atom in the context of the entire molecule.
-
-
Chapter 4: Data Interpretation and Synthesis
Correlating Experimental Evidence
-
Chiral HPLC demonstrates that the enantiomers are separable, confirming a difference in their interaction with a chiral environment.
-
X-ray Crystallography provides an atomic-level snapshot, showing a clear halogen bond with specific geometry for one enantiomer within the chiral host.
-
NMR Titration confirms that this interaction persists in solution and allows for a relative quantification of binding strength between the enantiomers.
-
Computational Modeling provides the theoretical underpinning, explaining why one enantiomer binds more strongly by calculating a more favorable interaction energy, which is directly linked to the optimal halogen bond geometry observed in the crystal structure and HPLC experiment.
Hypothetical Quantitative Data Summary
The following table illustrates the type of quantitative data that would be generated and how it can be synthesized to support the central hypothesis.
| Parameter | (S)-4-ClMA | (R)-4-ClMA | Interpretation |
| Chiral HPLC Retention Time (min) | 8.5 | 10.2 | The (R)-enantiomer interacts more strongly with the CSP, resulting in a longer retention time. |
| X-ray Cl···O Distance (Å) | 3.5 (No bond) | 3.05 | The (R)-enantiomer forms a halogen bond within the sum of van der Waals radii; the (S)-enantiomer is too far. |
| X-ray C-Cl···O Angle (°) | 110 (Unfavorable) | 171 (Ideal) | The (R)-enantiomer exhibits near-perfect linear geometry for a strong halogen bond. |
| ¹³C NMR Δδ for C4 (ppm) | 0.15 | 0.50 | The larger chemical shift change for the (R)-enantiomer indicates a stronger interaction in solution. |
| Calculated Binding Energy (kcal/mol) | -4.8 | -7.2 | QM calculations confirm the (R)-enantiomer forms a significantly more stable complex, driven by the halogen bond. |
Chapter 5: Implications for Drug Development and Forensic Science
Drug Development
A deep understanding of stereospecific halogen bonding has profound implications. It enables the rational design of more potent and selective ligands. If, for example, the (S)-enantiomer of a 4-ClMA analog is found to be therapeutic while the (R)-enantiomer is toxic, medicinal chemists can design new analogs that disrupt the halogen bonding capability of the (R)-enantiomer, further improving the safety profile. Furthermore, this knowledge can be used to design more efficient industrial-scale chiral separation processes by developing CSPs with optimized halogen bond acceptors.
Forensic Toxicology
The ability to separate and quantify the enantiomers of 4-ClMA is crucial for forensic investigations. Illicit synthesis routes often use chiral precursors, and the specific route can sometimes be inferred from the enantiomeric ratio of the final product.[27] Establishing a robust, validated chiral analysis method, based on the principles explored in this guide, provides law enforcement and public health officials with a powerful tool to track the sources of these dangerous substances.
Conclusion
The chiral recognition of 4-chloro-methamphetamine is a complex process dictated by the molecule's three-dimensional structure. This guide has established a robust theoretical and practical framework to investigate the critical role of the chlorine atom, not as a simple substituent, but as an active director of stereoselective interactions through halogen bonding. By systematically applying a combination of chiral chromatography, X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can deconstruct the nuanced forces governing these interactions. The insights gained are not merely academic; they are directly applicable to the development of safer pharmaceuticals, the creation of more efficient chemical separations, and the enhancement of forensic analysis, ultimately contributing to both scientific advancement and public safety.
References
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
Auffinger, P., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
-
Scholfield, M. R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link]
-
Varghese, R. J., & Sonawane, K. D. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
-
Cirri, D., & Fiaschi, B. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
Greciano, O., & Zieria, E. (2019). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. NIH. [Link]
-
Mishra, A., et al. (2024). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ResearchGate. [Link]
-
Veranova. (n.d.). The importance of chirality in API development. [Link]
-
Arciniega, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Rendine, S., et al. (2021). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. [Link]
-
Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]
-
Tang, W., et al. (2021). [Research progress on chiral separation of amphetamines, ketamine, cathinones]. PubMed. [Link]
-
Jarmuła, A. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. [Link]
-
Santos, C. S. J., et al. (2017). Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect. RSC Publishing. [Link]
-
Wikipedia. (n.d.). para-Chloromethamphetamine. [Link]
-
Wang, C., et al. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. NIH. [Link]
-
Płotka-Wasylka, J., et al. (2025). Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. ResearchGate. [Link]
-
Campbell, J. L., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. ResearchGate. [Link]
-
Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health. PubMed. [Link]
-
Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy. sciensano.be. [Link]
-
Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health. ResearchGate. [Link]
-
Gryl, M., & Kuta, J. (2020). Halogen bonding in solution: NMR spectroscopic approaches. ResearchGate. [Link]
-
Wikipedia. (n.d.). para-Chloroamphetamine. [Link]
-
ResearchGate. (n.d.). Figure 5. Single-crystal X-ray diffraction structures of the four.... [Link]
-
Kuwayama, K., et al. (2025). Chiral Analysis of Chloro Intermediates of Methylamphetamine by One-Dimensional and Multidimentional NMR and GC/MS. ResearchGate. [Link]
-
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]
-
Foroutan-Nejad, C., et al. (2016). Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals. PubMed Central. [Link]
-
ResearchGate. (n.d.). a) X‐ray crystal structure of 4 that possesses a triangular‐shaped.... [Link]
-
Amonov, A., & Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. PubMed. [Link]
-
Amonov, A., & Scheiner, S. (2025). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. ResearchGate. [Link]
-
Amonov, A., & Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Stiba, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central. [Link]
-
Berthod, A. (n.d.). Chiral Drug Separation. [Link]
-
Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PubMed Central. [Link]
Sources
- 1. veranova.com [veranova.com]
- 2. mdpi.com [mdpi.com]
- 3. pure-synth.com [pure-synth.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. para-Chloromethamphetamine - Wikipedia [en.wikipedia.org]
- 14. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 15. Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Safety and Handling Guide for (R)-(+)-4-Chloromandelonitrile
This document provides an in-depth technical guide on the safe handling, storage, and emergency management of (R)-(+)-4-Chloromandelonitrile (CAS No. 97070-79-6). It is intended for researchers, scientists, and drug development professionals who utilize this chiral intermediate in their work. This guide moves beyond standard safety data sheet (SDS) information to provide a deeper understanding of the material's properties and the scientific rationale behind safety protocols.
Chemical and Physical Identity
This compound is a chiral cyanohydrin that serves as a valuable intermediate in the synthesis of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols.[1] Its precise stereochemistry makes it a critical building block in the development of pharmaceuticals and other fine chemicals.
A clear understanding of its physical and chemical properties is foundational to its safe handling.
| Property | Value | Source |
| CAS Number | 97070-79-6 | [2][3] |
| Molecular Formula | C₈H₆ClNO | [2][3] |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 70-74 °C | [1] |
| Optical Activity | [α]20/D +39°, c = 1 in chloroform | |
| Storage Temperature | 2-8°C |
Hazard Identification and In-Depth Risk Assessment
This compound is classified as an Acute Toxicity Category 4 substance for oral, dermal, and inhalation routes of exposure.[2] The signal word for this chemical is "Warning".[2]
Hazard Statements:
The Cyanohydrin Moiety: The Primary Toxicological Concern
The principal toxicological threat from this compound stems from its nature as a cyanohydrin. Cyanohydrins can undergo decomposition, particularly in the presence of bases or heat, to release the corresponding aldehyde (4-chlorobenzaldehyde) and highly toxic hydrogen cyanide (HCN) gas.[4][5][6]
It is crucial to understand that once absorbed, the toxic effects of cyanohydrins are considered equivalent to their molar content of cyanide.[7] Cyanide acts as a potent cellular asphyxiant by inhibiting cytochrome c oxidase, a key enzyme in mitochondrial respiration.[7] This inhibition leads to a rapid cessation of aerobic metabolism and can be fatal.
The Organochlorine Moiety: A Note on Environmental Persistence
Safe Handling and Engineering Controls
Given the hazards, a multi-layered approach to safety is essential, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or potential decomposition products.
-
Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
-
Hand Protection: Wear nitrile gloves to prevent skin contact. Given that it is harmful in contact with skin, ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.
-
Respiratory Protection: For weighing and transferring solid material where dust may be generated, a NIOSH-approved N95 dust mask is recommended. In situations where the airborne concentration may exceed exposure limits or during emergency response, a positive-pressure, air-supplied respirator is necessary.
-
Skin and Body Protection: A lab coat is required. For larger scale operations, consider a chemically resistant apron or suit.
Caption: Step-by-step spill response workflow.
Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Conclusion
This compound is a valuable synthetic intermediate, but its handling demands a thorough understanding of its potential hazards, primarily related to its cyanohydrin nature. By adhering to the principles of hazard assessment, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic utility of this compound. Always consult the most recent Safety Data Sheet from your supplier and your institution's specific safety protocols before commencing work.
References
-
Aktar, M. W., Sengupta, D., & Chowdhury, A. (2009). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CORE. (n.d.). Transport and fate of organochlorine pesticides in the River Wuchuan, Southeast China. Retrieved from [Link]
-
IJCRT.org. (2023, July 7). The Organochlorine Pesticides Persistent In The Environment And Their Toxic Effects On Breathing Organisms. Retrieved from [Link]
-
US EPA. (n.d.). PART F. Organochlorine (OC) Compounds. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]
-
ResearchGate. (2010, August 10). Distribution and fate of organochlorine pesticide residues in the field soil of Taiwan. Retrieved from [Link]
-
PubMed. (2016, March 29). Two Fatal Intoxications with Cyanohydrins. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2016, March 29). Two Fatal Intoxications with Cyanohydrins. Retrieved from [Link]
-
ResearchGate. (2016, August 9). (PDF) Two Fatal Intoxications with Cyanohydrins. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]
-
INEOS. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. Retrieved from [Link]
-
NCBI. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. Retrieved from [Link]
Sources
- 1. This compound | 97070-79-6 [chemicalbook.com]
- 2. This compound | C8H6ClNO | CID 9497658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Two Fatal Intoxications with Cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Methodological & Application
Enantioselective synthesis of (R)-(+)-4-Chloromandelonitrile using hydroxynitrile lyases
Application Note & Protocol
Topic: Enantioselective Synthesis of (R)-(+)-4-Chloromandelonitrile using Hydroxynitrile Lyases
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enantiomerically pure cyanohydrins are critical chiral building blocks in the pharmaceutical and fine chemical industries.[1][2][3] this compound, in particular, serves as a versatile precursor for the synthesis of various biologically active molecules. Traditional chemical methods for its production often necessitate harsh conditions, stoichiometric chiral reagents, or result in racemic mixtures requiring challenging resolution steps. This application note details a robust and highly selective biocatalytic route utilizing (R)-selective hydroxynitrile lyases (HNLs). HNLs catalyze the asymmetric addition of hydrogen cyanide (HCN) to 4-chlorobenzaldehyde, offering superior enantioselectivity (>98% ee) under mild, environmentally benign conditions.[4][5] We present the scientific rationale, a detailed experimental protocol, process optimization strategies, and analytical methodologies to empower researchers to successfully implement this efficient synthesis.
Introduction: The Biocatalytic Advantage
Hydroxynitrile lyases (HNLs), or oxynitrilases, are enzymes that naturally catalyze the decomposition of cyanohydrins as a defense mechanism in plants and other organisms.[5][6][7] For synthetic chemists, the reverse reaction—the enantioselective addition of HCN to a prochiral aldehyde or ketone—is of immense value.[7] This biocatalytic approach presents several key advantages over conventional chemical synthesis:
-
Exceptional Enantioselectivity: HNLs can generate products with very high enantiomeric excess (ee), often exceeding 99%, eliminating the need for chiral resolution.[8]
-
Mild Reaction Conditions: The synthesis proceeds at or near ambient temperature and pressure in aqueous or biphasic systems, preserving sensitive functional groups.
-
Environmental Sustainability: The use of an enzymatic catalyst reduces reliance on heavy metals and hazardous reagents, contributing to greener chemical processes.
-
Process Scalability: With the availability of recombinant and immobilized enzymes, HNL-catalyzed processes are suitable for both laboratory-scale synthesis and industrial production.[9][10]
This guide focuses on the use of an (R)-selective HNL for the synthesis of this compound from 4-chlorobenzaldehyde.
The Catalytic Mechanism: Controlling Stereochemistry
The core function of an HNL in this synthesis is to create a chiral environment that directs the nucleophilic attack of a cyanide ion onto one specific face of the aldehyde's carbonyl carbon. While the precise mechanism can vary between HNL superfamilies, a general representation involves key active site residues that activate the carbonyl group and position the cyanide nucleophile.
The key to achieving high enantioselectivity is the suppression of the non-enzymatic, base-catalyzed background reaction, which produces a racemic product.[7][11] This is effectively achieved by maintaining a low pH (typically between 3.5 and 5.5).[7][12] At this acidic pH, the chemical reaction is negligible, while the enzyme retains high activity, ensuring that the formation of the (R)-enantiomer is almost exclusively under enzymatic control.
Sources
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innosyn.com [innosyn.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Immobilisation of hydroxynitrile lyases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35491A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Cyanohydrins
Introduction: The Significance of Chiral Cyanohydrins and the Enzymatic Advantage
Chiral cyanohydrins are invaluable building blocks in synthetic organic chemistry, serving as versatile precursors for a wide array of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthetic utility stems from the presence of two reactive functional groups—a hydroxyl and a nitrile—which can be readily transformed into other valuable moieties such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[3][4] The precise stereochemical control in the synthesis of cyanohydrins is paramount, as the biological activity of the final products often resides in a single enantiomer.[5]
Traditionally, the synthesis of chiral cyanohydrins has relied on chemical methods, which can suffer from drawbacks such as the use of hazardous reagents, stringent reaction conditions, and the formation of racemic mixtures that require challenging resolution steps.[6] In contrast, enzymatic synthesis employing hydroxynitrile lyases (HNLs) has emerged as a powerful and sustainable alternative.[3][6] HNLs catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone, affording chiral cyanohydrins with high enantioselectivity under mild reaction conditions.[1][7][8] This biocatalytic approach offers several distinct advantages:
-
High Enantioselectivity: HNLs exhibit remarkable control over the stereochemistry of the reaction, leading to products with high enantiomeric excess (ee).[3]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at ambient temperature and near-neutral pH, reducing energy consumption and the formation of byproducts.[3]
-
Environmental Sustainability: As biocatalysts, enzymes are biodegradable and often operate in aqueous or biphasic systems, minimizing the reliance on hazardous organic solvents.[3]
This guide provides a comprehensive overview of the principles and a detailed protocol for the enzymatic synthesis of chiral cyanohydrins, tailored for researchers, scientists, and professionals in drug development.
The Heart of the Reaction: Hydroxynitrile Lyases (HNLs)
Hydroxynitrile lyases (EC 4.1.2.x) are the key players in the enzymatic synthesis of chiral cyanohydrins.[9] These enzymes are found in a variety of plants, where they play a role in defense mechanisms by releasing toxic hydrogen cyanide upon tissue damage.[8] HNLs can be broadly classified based on the stereochemistry of the cyanohydrin they produce, with both (R)-selective and (S)-selective enzymes being readily available.[3][10] This allows for access to both enantiomers of a target cyanohydrin, a significant advantage in pharmaceutical development.[10]
The catalytic mechanism of HNLs has been a subject of extensive study. For many HNLs, a catalytic triad of amino acid residues (e.g., Ser-His-Asp) in the active site is crucial for the catalytic activity.[9][11] The mechanism generally involves the activation of the carbonyl substrate and the cyanide nucleophile to facilitate the C-C bond formation.
Mechanism of HNL-Catalyzed Cyanohydrin Synthesis
The following diagram illustrates a generalized catalytic cycle for an HNL.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The crystal structure and catalytic mechanism of hydroxynitrile lyase from passion fruit, Passiflora edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of (R)-o-Chloromandelic Acid via Hydrolysis of (R)-(+)-o-Chloromandelonitrile
Introduction and Strategic Overview
Enantiomerically pure α-hydroxy acids are critical chiral building blocks in the pharmaceutical industry, valued for their role in creating stereospecific active pharmaceutical ingredients (APIs).[1] Among these, (R)-o-chloromandelic acid stands out as an indispensable precursor for the industrial synthesis of (S)-Clopidogrel (Plavix®), a leading antiplatelet medication used to prevent heart attacks and strokes.[2][3][4] The stereocenter in (R)-o-chloromandelic acid is pivotal, as it dictates the final stereochemistry and therapeutic efficacy of the drug.
This application note provides a detailed protocol for the synthesis of (R)-o-chloromandelic acid starting from the chiral cyanohydrin, (R)-(+)-o-chloromandelonitrile. This synthetic route is predicated on the direct and robust chemical conversion of a nitrile group to a carboxylic acid through acid-catalyzed hydrolysis. The primary advantage of this strategy is the preservation of the pre-existing stereocenter, obviating the need for chiral resolution or asymmetric synthesis at this stage, provided the starting material is of high enantiomeric purity.
The core of this process is the hydrolysis of the nitrile functional group, a classic and reliable transformation in organic synthesis.[5] We will detail an acid-catalyzed protocol, which is often favored for its straightforward work-up, directly yielding the desired carboxylic acid without the need for a separate acidification step that is characteristic of alkaline hydrolysis.[6][7] This guide is designed for researchers and process chemists in drug development, offering insights into the reaction mechanism, a step-by-step experimental procedure, analytical methods for quality control, and troubleshooting advice.
Scientific Principles: The Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) via acid hydrolysis is a two-stage process that first yields an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[5][8] The use of a strong acid, such as hydrochloric acid (HCl), and heat is essential to drive this reaction, which is otherwise negligibly slow with water alone.[6]
The mechanism proceeds as follows:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid. This step significantly increases the electrophilicity of the cyano carbon atom.[8]
-
Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbon atom.
-
Deprotonation and Tautomerization: The resulting intermediate is deprotonated to form an imidic acid. This imidic acid is unstable and rapidly tautomerizes to its more stable keto form, the amide.[8]
-
Hydrolysis of the Amide: The second stage begins with the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by another water molecule.
-
Tetrahedral Intermediate and Elimination: A series of proton transfers leads to a tetrahedral intermediate. This intermediate collapses, eliminating ammonia (NH₃) as a leaving group.
-
Final Products: The ammonia is immediately protonated in the acidic medium to form an ammonium salt (e.g., ammonium chloride), while the other product is the desired carboxylic acid.[6]
This mechanistic pathway ensures a complete conversion to the carboxylic acid, which can be readily isolated from the inorganic byproducts.
Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis, purification, and analysis of (R)-o-chloromandelic acid.
Materials and Equipment
Reagents:
-
(R)-(+)-o-Chloromandelonitrile (≥98% purity, ≥99% ee)
-
Concentrated Hydrochloric Acid (~37% aq. solution)
-
Ethyl Acetate (ACS grade or higher)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Toluene (for recrystallization, optional)
Equipment:
-
Three-neck round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Analytical balance
Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
(R)-(+)-o-Chloromandelonitrile: Cyanohydrins are toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.[9] Work in a fume hood to avoid inhaling corrosive vapors.
-
(R)-o-Chloromandelic Acid: Causes skin and serious eye irritation. May be harmful if swallowed.[10][11][12]
-
Reaction: The hydrolysis reaction will generate ammonium chloride. While not highly toxic, appropriate ventilation is necessary.
Reagent Data Summary
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per 10g starting material) | Moles (mol) | Equivalents |
| (R)-o-Chloromandelonitrile | 167.59 | N/A | 10.0 g | 0.0597 | 1.0 |
| Hydrochloric Acid (37%) | 36.46 | ~1.18 | 50 mL | ~0.60 | ~10 |
| Ethyl Acetate | 88.11 | 0.902 | ~150 mL (for extractions) | - | - |
Step-by-Step Synthetic Procedure
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper, add 10.0 g (0.0597 mol) of (R)-(+)-o-chloromandelonitrile.
-
Acid Addition: In the fume hood, carefully add 50 mL of concentrated hydrochloric acid to the flask. A slight exotherm may be observed.
-
Reaction: With gentle stirring, heat the mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain a steady reflux for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them, extracting, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting nitrile indicates completion.
-
Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may begin to crystallize out of the acidic solution. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Work-up and Extraction:
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase three times with 50 mL portions of ethyl acetate. The product is organic-soluble and will move into the ethyl acetate layer.
-
Combine the organic layers in a separate flask.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude (R)-o-chloromandelic acid as a solid.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot toluene or a toluene/heptane mixture to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under a vacuum.
-
-
Final Analysis: Weigh the final product to calculate the yield. Characterize the product for identity, purity, and enantiomeric excess. The expected yield is typically in the range of 85-95%.
Characterization and Quality Control
Confirming the structural integrity and chiral purity of the final product is a critical step.
-
Melting Point: Compare the observed melting point with the literature value for (R)-o-chloromandelic acid.
-
Spectroscopy: Use ¹H NMR, ¹³C NMR, and FT-IR to confirm the chemical structure and the absence of the nitrile peak (~2200 cm⁻¹) in the IR spectrum.
-
Chiral Purity (Enantiomeric Excess - ee): This is the most crucial analytical test. The stereochemistry should be retained during the hydrolysis. Chiral HPLC is the standard method for this determination.[13]
Protocol: Chiral HPLC Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | CHIRALPAK® IC (or similar cellulose-based chiral stationary phase)[13] |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or 230 nm[13] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the final product in 1 mL of the mobile phase |
The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Workflow and Troubleshooting
Experimental Workflow Diagram
Figure 2: Overall Experimental Workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during extraction/work-up. 3. Insufficient cooling before filtration. | 1. Increase reaction time or temperature slightly. Confirm completion with TLC/HPLC. 2. Perform additional extractions. Ensure pH is acidic during extraction. 3. Ensure mixture is thoroughly cooled in an ice bath before collecting the product. |
| Incomplete Reaction | 1. Reaction time too short. 2. Insufficient acid concentration or amount. 3. Temperature too low. | 1. Extend the reflux time and monitor progress. 2. Ensure concentrated HCl is used and in sufficient excess. 3. Verify the reaction temperature is at a steady reflux. |
| Low Chiral Purity (% ee) | 1. Racemization of the starting material. 2. Racemization during the reaction (unlikely under these conditions but possible with extreme heat/time). 3. Contamination with racemic material. | 1. Verify the enantiomeric purity of the starting (R)-(+)-o-chloromandelonitrile. 2. Avoid unnecessarily long reaction times or excessive temperatures. 3. Ensure all glassware is clean. |
| Product is Oily or Impure | 1. Incomplete removal of solvent. 2. Inefficient recrystallization. 3. Presence of unreacted starting material or amide intermediate. | 1. Dry the product under high vacuum for an extended period. 2. Re-recrystallize the product, ensuring the correct solvent and slow cooling are used. 3. If significant impurities are present, consider column chromatography for purification. |
Conclusion
This application note presents a reliable and high-yielding protocol for the synthesis of (R)-o-chloromandelic acid from (R)-(+)-o-chloromandelonitrile via acid-catalyzed hydrolysis. The procedure is robust, scalable, and utilizes standard laboratory techniques and equipment. The key to success lies in using a high-purity chiral precursor and carefully controlling the reaction and work-up conditions. The detailed analytical methods provided are essential for ensuring the final product meets the stringent quality requirements for use in pharmaceutical development, particularly for the synthesis of critical drugs like Clopidogrel.
References
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
- Hydrolysis of Nitriles. Chemguide.
- Nitrile to Acid - Common Conditions. Organic Chemistry Portal.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Nitrile to Carboxylic Acid. BYJU'S.
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health (NIH).
- Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata. ResearchGate.
- Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata. PubMed.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. National Institutes of Health (NIH).
- SAFETY DATA SHEET - 4-Chloromandelic acid. Fisher Scientific.
- SAFETY DATA SHEET - Hydrochloric acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - (2R)-2-(2-Chlorophenyl)-2-hydroxyethanoic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - (R)-(-)-2-Chloromandelic acid. Fisher Scientific.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central.
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Workflow for the Enantioselective Synthesis and Purification of (R)-Mandelonitrile
An Application Note for Researchers and Drug Development Professionals
(R)-mandelonitrile serves as a pivotal chiral building block in the pharmaceutical and fine chemical industries.[1] It is a key precursor for synthesizing optically active molecules such as (R)-mandelic acid, a compound used in the production of semisynthetic cephalosporins and as a chiral resolving agent.[2][3] Achieving high enantiomeric purity is paramount, as different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4]
This guide provides a detailed workflow for the synthesis of (R)-mandelonitrile with high enantiomeric excess (ee) using an enzymatic approach, which offers significant advantages in selectivity and sustainability over traditional chemical methods that often yield racemic mixtures.[2] We will delve into the causality behind experimental choices, from reaction setup to purification and analysis, providing a robust, self-validating protocol for researchers.
The Strategic Choice: Enzymatic vs. Chemical Synthesis
While chemical synthesis can produce mandelonitrile, it typically results in a racemic (50:50) mixture of (R)- and (S)-enantiomers, necessitating a difficult and often inefficient resolution step.[2][5] The superior strategy for producing enantiopure (R)-mandelonitrile is the use of (R)-selective hydroxynitrile lyase (HNL) enzymes, also known as oxynitrilases.[6][7] These biocatalysts facilitate the asymmetric addition of a cyanide group to benzaldehyde, yielding the (R)-enantiomer with high selectivity under mild conditions.[6]
A critical aspect of this synthesis is controlling the non-enzymatic background reaction. The chemical addition of cyanide to benzaldehyde is base-catalyzed and produces a racemic product. By maintaining a low pH, this competing reaction is suppressed, ensuring that the desired (R)-enantiomer is the primary product.[8]
Caption: Enzymatic vs. the non-enzymatic background reaction.
Detailed Experimental Protocol: Enzymatic Synthesis
This protocol employs a biphasic (aqueous-organic) system. This setup is highly advantageous as it allows for a high concentration of the benzaldehyde substrate in the organic phase while the enzyme remains active in the aqueous buffer, simplifying product isolation and enhancing enantioselectivity.[8]
2.1. Materials & Reagents
| Reagent | Purpose | Key Considerations |
| (R)-selective Hydroxynitrile Lyase (HNL) | Biocatalyst | From Prunus amygdalus (almond) or recombinant sources. Can be free or immobilized.[6] |
| Benzaldehyde | Substrate | Must be freshly distilled to remove benzoic acid, which can inhibit the enzyme. |
| Potassium Cyanide (KCN) | Cyanide Source | EXTREME CAUTION: Highly toxic. Handle only in a certified fume hood with appropriate PPE.[9] |
| Citrate Buffer | Aqueous Phase | Prepare at the optimal pH for the specific HNL (e.g., pH 4.0 - 5.5).[2][6] |
| Methyl tert-butyl ether (MTBE) | Organic Solvent | Dissolves benzaldehyde and the mandelonitrile product.[1][2] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | To remove residual water from the organic phase during work-up.[6] |
2.2. Safety Precautions: Handling Cyanide
WARNING: Potassium cyanide (KCN) and its reaction product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[10]
-
Designated Area: All work must be conducted in a designated, well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, a face shield, and heavy-duty chemical-resistant gloves (double-gloving is recommended).[11]
-
No Acids: Never store or handle acids in the same fume hood as cyanide salts to prevent the accidental generation of lethal HCN gas.[12]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated, neutralized with an alkaline (pH >10) bleach solution, and disposed of as hazardous waste according to institutional protocols.[12][13]
-
Emergency Kit: A cyanide first-aid kit must be readily available. Never work alone when handling cyanides.[14]
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, prepare the biphasic system by combining the aqueous citrate buffer (e.g., pH 4.0) and the organic solvent (MTBE).[2] A typical ratio might be 1:1 (v/v).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 5-25°C) using a circulating bath.[15][16] Lower temperatures can further suppress the background reaction.
-
Substrate Addition: Add freshly distilled benzaldehyde to the organic phase to a final concentration of approximately 50-100 mM.[6][17]
-
Cyanide Addition: In a separate flask, dissolve KCN in the citrate buffer. Carefully and slowly add this aqueous cyanide solution to the stirring biphasic mixture in the reactor. This in-situ generation of HCN at a controlled low pH is crucial for safety and selectivity.[6]
-
Enzyme Addition & Reaction Initiation: Add the (R)-HNL enzyme to the reactor. If using an immobilized enzyme, it can be contained in a mesh bag or added directly.[15] Stir the mixture vigorously to ensure efficient mixing between the two phases.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots from the organic phase at regular intervals (e.g., every 30-60 minutes). Quench the aliquot with a small amount of acid and analyze it by Chiral HPLC to determine benzaldehyde conversion and the enantiomeric excess of (R)-mandelonitrile.[6]
-
Reaction Completion: The reaction is typically complete within 2-4 hours, achieving high conversion (>95%) and excellent enantioselectivity (>99% ee).[15]
Product Work-up and Purification
The inherent instability of mandelonitrile, particularly its tendency to decompose back to benzaldehyde and HCN under neutral or basic conditions, necessitates a rapid and careful work-up at low temperatures.[5][18]
-
Enzyme Removal: If using an immobilized enzyme, filter it from the reaction mixture. The enzyme can often be washed and reused.[6]
-
Phase Separation: Stop the stirring and transfer the mixture to a separatory funnel. Allow the aqueous and organic layers to separate completely.
-
Extraction: Drain the lower aqueous layer. Extract the aqueous layer again with fresh MTBE (2x) to recover any remaining product.[1]
-
Washing: Combine all organic layers. Wash the combined organic phase sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, maintain a low bath temperature (<30°C) during evaporation to prevent thermal decomposition of the product. [17] The result is crude (R)-mandelonitrile, often as a reddish-brown oil.[10]
-
Further Purification (Optional): If analytical analysis reveals significant impurities, the crude product can be purified by flash column chromatography on silica gel.[6]
Analytical Validation: Confirming Purity and Enantioselectivity
The most critical analytical step is the determination of enantiomeric purity (ee%). Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis.[19][20]
4.1. Chiral HPLC Method
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available and suitable for detecting the aromatic ring of mandelonitrile.[20] |
| Chiral Column | Chiralcel® OD-H or Chiralpak® AD-H | Polysaccharide-based columns that provide excellent resolution for mandelonitrile enantiomers.[20] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Common normal-phase condition for this separation. The ratio can be optimized for best resolution.[19][20] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[19] |
| Detection | UV at 254 nm | Mandelonitrile shows strong absorbance at this wavelength.[19] |
| Sample Prep | Dissolve a small amount of the purified oil in the mobile phase. | Ensures compatibility with the HPLC system.[20] |
4.2. Data Interpretation
The enantiomeric excess (ee%) is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram using the formula: ee% = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
A successful synthesis will yield a chromatogram with a major peak for the (R)-enantiomer and a very small or non-existent peak for the (S)-enantiomer, corresponding to an ee% > 98%.[6]
Overall Workflow Visualization
The entire process, from initial setup to final analysis, can be summarized in the following workflow diagram.
Caption: General experimental workflow for synthesis and analysis.
References
- A Comparative Guide to Analytical Methods for Determining the Purity of (R)-mandelonitrile. BenchChem.
- Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases. BenchChem.
- Stability and degradation of (R)-mandelonitrile under different conditions. BenchChem.
- A Comparative Analysis of Chemical versus Enzymatic Synthesis of (R)-mandelonitrile. BenchChem.
- Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis. BenchChem.
- Mandelonitrile | 532-28-5. ChemicalBook.
- An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure. BenchChem.
- Enantioselectivity for (R)‐mandelonitrile (R)‐Man and (R)‐2‐chloromandelonitrile ((R).
- A Comparative Guide to Chiral HPLC Analysis of (R)-Mandelonitrile Enantiomers. BenchChem.
- Overcoming low enantioselectivity in (R)-mandelonitrile synthesis. BenchChem.
- Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega.
- Synthesis of (R)-mandelonitrile using different enzyme loadings....
- Technical Support Center: Synthesis of (R)-mandelonitrile. BenchChem.
- Mandelonitrile – Knowledge and References. Taylor & Francis.
- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
- Material Safety Data Sheet.
- R-Oxynitrilase. ASA Spezialenzyme GmbH.
- Enzymatic cascade flow synthesis of protected mandelonitrile deriv
- Schematic representation of the spontaneous decomposition of...
- Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase.
- Enantiomeric enrichment of cyanohydrins.
- Information on Cyanide Compounds. Stanford Environmental Health & Safety.
- Safety Module: Cyanides. University of Michigan.
- Cyanides Storage, Handling and General Use Inform
- Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System.
- A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. BenchChem.
- The Hydrogenation of Mandelonitrile over a Pd/C Catalyst: Towards a Mechanistic Understanding. University of Glasgow.
- A Practical High Through-Put Continuous Process for the Synthesis of Chiral Cyanohydrins.
- The synthesis of chiral cyanohydrins by oxynitrilases. PubMed.
- Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology (RSC Publishing).
- Chiral analysis. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]
- 10. Mandelonitrile | 532-28-5 [chemicalbook.com]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. jst.chem.yale.edu [jst.chem.yale.edu]
- 14. abdurrahmanince.net [abdurrahmanince.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (R)-(+)-4-Chloromandelonitrile as a Versatile Chiral Building Block in Pharmaceutical Synthesis
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is paramount. Biological systems, composed of chiral entities like amino acids and sugars, exhibit profound stereoselectivity. Consequently, the enantiomers of a chiral drug can have widely different pharmacological, metabolic, and toxicological profiles.[1] This reality has driven a paradigm shift towards the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[2][3] The synthesis of these enantiopure molecules relies heavily on the availability of versatile chiral building blocks—optically active intermediates that can be incorporated into the final drug structure.[4]
(R)-(+)-4-Chloromandelonitrile stands out as a highly valuable chiral building block for pharmaceutical research and manufacturing.[5] Its structure, featuring a stereogenic center bearing both a hydroxyl and a nitrile group, offers a rich scaffold for diverse chemical transformations.[6] The nitrile group is a metabolically stable and versatile functional group that can be converted into amines, carboxylic acids, or amides, while the hydroxyl group provides a handle for esterification, etherification, or substitution reactions.[5][7] The presence of a chloro-substituent on the phenyl ring further allows for modulation of the molecule's electronic properties and potential for further functionalization, which is crucial in structure-activity relationship (SAR) studies.[5] This guide provides a detailed overview of the properties, synthesis, and applications of this compound, complete with field-proven protocols for its synthesis and subsequent use.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-documented, providing a clear benchmark for quality control.
| Property | Value | Source(s) |
| CAS Number | 97070-79-6 | [8][9] |
| Molecular Formula | C₈H₆ClNO | [8][9] |
| Molecular Weight | 167.59 g/mol | [8] |
| Appearance | White to off-white solid | |
| Melting Point | 70-74 °C | [6] |
| Optical Rotation ([α]₂₀/D) | +39° (c=1 in chloroform) | |
| IUPAC Name | (2R)-2-(4-chlorophenyl)-2-hydroxyacetonitrile | [8] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton spectrum will characteristically show aromatic signals for the 1,4-disubstituted benzene ring (typically two doublets), a singlet for the methine proton (-CH(OH)CN) deshielded by the adjacent electronegative groups, and a broad singlet for the hydroxyl proton, the chemical shift of which is concentration-dependent.[10]
-
¹³C NMR: The carbon spectrum will display signals for the four unique aromatic carbons, a signal for the nitrile carbon (around 119 ppm), and a key signal for the chiral methine carbon attached to the hydroxyl group (around 63 ppm).[10]
-
IR Spectroscopy: Key vibrational bands include a broad absorption for the O-H stretch (approx. 3400 cm⁻¹), a sharp, medium-intensity peak for the C≡N stretch (approx. 2250 cm⁻¹), and bands corresponding to the C-Cl and aromatic C-H and C=C bonds.
-
Mass Spectrometry (EI): A common fragmentation pattern for mandelonitrile derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, leading to a prominent peak corresponding to the 4-chlorobenzaldehyde radical cation.[10]
Core Application: Synthesis of Antiplatelet Agents
A prominent application of this compound is in the synthesis of enantiopure α-hydroxy carboxylic acids, which are crucial precursors for a range of pharmaceuticals.[5] For instance, the corresponding (R)-2-chloromandelic acid is a key intermediate in the synthesis of the widely used antiplatelet drug, Clopidogrel.[11][12] The stereochemistry of this precursor is critical, as only the (S)-enantiomer of Clopidogrel possesses the desired pharmacological activity.[11]
The synthetic utility stems from the straightforward hydrolysis of the nitrile moiety to a carboxylic acid, preserving the chiral center. This transformation is often achieved under acidic or basic conditions or, more elegantly, using nitrilase enzymes.
Caption: Synthetic utility of this compound.
Protocols for Synthesis and Application
The following protocols are designed to be self-validating, incorporating steps for in-process checks and final product characterization.
Protocol 1: Biocatalytic Synthesis of this compound
The enzymatic synthesis of chiral cyanohydrins using (R)-oxynitrilases (also known as hydroxynitrile lyases, HNLs) is a highly efficient and enantioselective method, offering significant advantages over traditional chemical synthesis in terms of safety and environmental impact.[7][13][14] This protocol utilizes an immobilized (R)-oxynitrilase for the asymmetric addition of hydrogen cyanide (HCN) to 4-chlorobenzaldehyde.[15]
Rationale: The enzyme creates a chiral microenvironment, forcing the nucleophilic attack of cyanide onto one specific face of the prochiral aldehyde, resulting in a high enantiomeric excess of the (R)-product.[16] Immobilization of the enzyme allows for easy recovery and reuse, making the process more economical and scalable.[7][15] A biphasic system is often employed to maintain a low concentration of the aldehyde in the aqueous phase, preventing enzyme inhibition or deactivation.
Caption: Workflow for biocatalytic synthesis.
Materials:
-
4-Chlorobenzaldehyde
-
Acetone cyanohydrin (stabilized) or KCN/HCN source
-
Immobilized (R)-oxynitrilase (e.g., from Prunus amygdalus)[17][18]
-
Citrate buffer (e.g., 0.1 M, pH 4.5)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Chiral HPLC system for enantiomeric excess (% ee) analysis
Procedure:
-
Reactor Setup: In a jacketed glass reactor maintained at 5-10°C, add 4-chlorobenzaldehyde (1 equivalent) dissolved in MTBE (approx. 5 volumes).
-
Aqueous Phase Addition: Add an equal volume of cold citrate buffer (pH 4.5) to the reactor. Begin vigorous stirring to create an emulsion.
-
Enzyme Addition: Add the immobilized (R)-oxynitrilase catalyst to the biphasic mixture.
-
Cyanide Source Addition: Slowly, over a period of 2-4 hours, add acetone cyanohydrin (1.2 equivalents) via a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing for substrate consumption via GC or TLC. The reaction is typically complete in 12-24 hours.
-
Workup - Enzyme Recovery: Stop stirring and allow the phases to separate. The immobilized enzyme will either settle or can be filtered off. Wash the recovered enzyme with fresh MTBE and store according to the manufacturer's instructions for reuse.
-
Workup - Product Isolation: Separate the organic layer. Extract the aqueous layer twice with fresh MTBE. Combine all organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Characterization and Quality Control:
-
Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC. An ee of >99% is achievable with this method.[15]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data against reference spectra.
-
Measure the optical rotation and melting point.
-
Protocol 2: Nitrile Hydrolysis to (R)-4-Chloromandelic Acid
This protocol describes the conversion of the nitrile to the corresponding carboxylic acid, a key step for its use in further pharmaceutical synthesis.
Materials:
-
This compound (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in a 1:1 mixture of concentrated HCl and deionized water.
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110°C). The solid will gradually dissolve as the reaction proceeds.
-
Scientist's Note: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium chloride. Refluxing ensures the reaction goes to completion.
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 4-6 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, (R)-4-Chloromandelic acid, may precipitate as a white solid.
-
If precipitation occurs, collect the solid by vacuum filtration.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts. Wash sequentially with water and then brine.
-
Rationale: The water wash removes residual HCl, and the brine wash helps to break any emulsions and remove bulk water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Recrystallization: Recrystallize the crude (R)-4-Chloromandelic acid from hot water or a toluene/heptane mixture to obtain a highly pure white solid.
-
Characterization: Confirm the structure via NMR and IR (noting the appearance of a broad carboxylic acid O-H and a strong C=O stretch, and the disappearance of the C≡N stretch). Verify the chiral purity via chiral HPLC or by converting to a methyl ester and analyzing by chiral GC.
Safety and Handling
Working with nitriles and cyanide sources requires strict adherence to safety protocols.
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[8] Cyanohydrins can decompose to release highly toxic hydrogen cyanide (HCN) gas, especially under basic conditions or upon heating.[20][21]
-
Handling: Always handle this compound and its precursors (like acetone cyanohydrin) in a well-ventilated fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove manufacturer data).[20][23]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[22] Do not use bleach or other oxidizing agents for cleanup, as this can release toxic gases.
-
Waste Disposal: All waste containing cyanides or nitriles must be disposed of as hazardous waste according to institutional and local regulations. Quenching with an appropriate reagent (e.g., bleach/caustic solution, under controlled conditions by trained personnel) may be required.
-
First Aid: Have a cyanide first-aid kit readily available. In case of exposure, seek immediate medical attention.[21] Remove the victim from the source of exposure and follow standard first-aid procedures for cyanide poisoning.[22][23]
Conclusion
This compound is a powerful and versatile chiral building block whose value is firmly established in pharmaceutical synthesis. Its dual functionality and defined stereochemistry provide a reliable and efficient starting point for the construction of complex, enantiopure active pharmaceutical ingredients. The development of robust biocatalytic methods for its synthesis has further enhanced its appeal, offering a green and highly selective route to this key intermediate. By following validated protocols and adhering to strict safety standards, researchers and drug development professionals can effectively leverage the unique chemical properties of this compound to accelerate the discovery and production of next-generation therapeutics.
References
-
Griengl, H., et al. (2001). Asymmetric Synthesis of an (R)-Cyanohydrin Using Enzymes Entrapped in Lens-Shaped Gels. Organic Letters. Available at: [Link]
-
Hanefeld, U., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, N., et al. (2006). Enzymatic synthesis of (R)-cyanohydrins by a novel (R)-oxynitrilase from Vicia sativa L. Biotechnology Letters. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. Available at: [Link]
-
Chem Service. (2016). SAFETY DATA SHEET - Acetone cyanohydrin. Available at: [Link]
-
ASA Spezialenzyme GmbH. (n.d.). R-oxynitrilase. Available at: [Link]
-
ASA Spezialenzyme GmbH. (n.d.). R-Oxynitrilase - Product Data Sheet. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Dadashipour, M., & Asano, Y. (2011). The synthesis of chiral cyanohydrins by oxynitrilases. PubMed. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - ACETONE CYANOHYDRIN. Available at: [Link]
-
INEOS. (n.d.). Material Safety Data Sheet - Acetone Cyanohydrin. Available at: [Link]
-
PubChem. (n.d.). 4-Chlorobenzalmalononitrile. Available at: [Link]
-
Li, N., et al. (2003). (R)-Oxynitrilase-catalysed synthesis of chiral... Biotechnology Letters. Available at: [Link]
-
Inchem.org. (2001). ICSC 1026 - ETHYLENE CYANOHYDRIN. Available at: [Link]
-
Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. Available at: [Link]
-
Xie, Q. (2024). Studies On The Synthesis Of Clopidogrel Besilate. Globe Thesis. Available at: [Link]
-
ResearchGate. (n.d.). Oxynitrilases for asymmetric C–C bond formation. Available at: [Link]
-
Nagoya University. (2016). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily. Available at: [Link]
-
DiVA portal. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Available at: [Link]
-
Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. ResearchGate. Available at: [Link]
-
IJSDR. (2023). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Available at: [Link]
-
Patsnap Eureka. (n.d.). Synthesis method of clopidogrel isomer (+)-(R-)-clopidogrel hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of (R)-mandelic acid and (R). Available at: [Link]
-
ResearchGate. (n.d.). Enantioselectivity for (R)‐mandelonitrile (R)‐Man and (R)‐2‐chloromandelonitrile ((R)). Available at: [Link]
-
Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. Available at: [Link]
-
Zheng, G., et al. (2012). Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata. PubMed. Available at: [Link]
-
Bressy, C., et al. (2018). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. MDPI. Available at: [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: [Link]
- Field, L. D., et al. (2008). Organic Structures from Spectra, 4th Edition. John Wiley & Sons.
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 97070-79-6 [chemicalbook.com]
- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 8. This compound | C8H6ClNO | CID 9497658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. globethesis.com [globethesis.com]
- 12. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. R-oxynitrilase - ASA Spezialenzyme GmbH [asa-enzyme.de]
- 18. asa-enzyme.de [asa-enzyme.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nj.gov [nj.gov]
- 21. abdurrahmanince.net [abdurrahmanince.net]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. cdn.chemservice.com [cdn.chemservice.com]
Application Notes & Protocols for the Biocatalytic Production of (R)-Mandelonitrile with High Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-mandelonitrile is a highly valuable chiral building block in the pharmaceutical and fine chemical industries, serving as a key precursor for the synthesis of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols.[1][2] Traditional chemical synthesis routes to mandelonitrile typically result in a racemic mixture, necessitating challenging and often inefficient resolution steps.[3] This document provides a comprehensive guide to the biocatalytic production of (R)-mandelonitrile with high enantiomeric excess, leveraging the stereoselectivity of hydroxynitrile lyases (HNLs). Detailed, field-proven protocols for both batch and continuous flow systems are presented, along with critical insights into reaction optimization, enzyme immobilization, and analytical methods for determining enantiopurity.
Introduction: The Imperative for Enantiopure (R)-Mandelonitrile
The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Consequently, the synthesis of enantiomerically pure intermediates is a cornerstone of modern drug development. (R)-mandelonitrile is a prime example of such a crucial chiral intermediate.[1] Its versatile nitrile and hydroxyl functionalities can be transformed into a variety of other chemical groups while preserving the stereocenter, making it a valuable starting material for numerous active pharmaceutical ingredients (APIs).[1][4] For instance, it is a direct precursor to (R)-mandelic acid, an important chiral resolving agent and a building block for pharmaceuticals like semi-synthetic penicillins and cephalosporins.[1][5]
Biocatalysis, through the use of enzymes, offers a "green" and highly efficient alternative to traditional chemical synthesis.[6] (R)-selective hydroxynitrile lyases (HNLs), also known as oxynitrilases, catalyze the asymmetric addition of a cyanide group to benzaldehyde, yielding (R)-mandelonitrile with excellent enantioselectivity under mild reaction conditions.[2][4] This enzymatic approach circumvents the formation of racemic mixtures, thereby streamlining the synthetic process and reducing waste.[3]
The Biocatalytic Engine: (R)-Selective Hydroxynitrile Lyases (HNLs)
HNLs are enzymes that, in nature, are involved in the defense mechanisms of plants and some arthropods by catalyzing the decomposition of cyanohydrins to release toxic hydrogen cyanide (HCN).[2][7] For synthetic applications, the reverse reaction is exploited to form a new carbon-carbon bond with high stereocontrol.[2]
Key Characteristics of HNLs for (R)-Mandelonitrile Synthesis:
-
Stereoselectivity: HNLs are classified based on the stereochemistry of the cyanohydrin they produce, with several known (R)-selective HNLs available from sources such as almonds (Prunus amygdalus), pear (Pyrus communis), and various millipede species.[2][8]
-
Reaction Mechanism: The enzyme activates the carbonyl group of benzaldehyde, facilitating the stereospecific nucleophilic attack of the cyanide ion.
-
pH Optimum: The catalytic activity and stability of HNLs are pH-dependent. A low pH (typically 3.0-5.5) is crucial to suppress the competing non-enzymatic, base-catalyzed racemic synthesis of mandelonitrile.[1][9]
Core Principles of Protocol Design
Achieving high enantiomeric excess and yield in the biocatalytic synthesis of (R)-mandelonitrile hinges on the careful control of several key parameters:
-
Suppression of the Background Reaction: The non-enzymatic addition of cyanide to benzaldehyde is a significant competing reaction that produces a racemic mixture.[10] Maintaining a low pH is the most effective strategy to minimize this background reaction.[9]
-
Enzyme Stability and Reusability: HNLs can be sensitive to reaction conditions. Immobilization of the enzyme on a solid support, such as Celite, or as cross-linked enzyme aggregates (CLEAs) can dramatically improve its stability and allow for its recovery and reuse.[2][11]
-
Reaction Medium Engineering: The use of a biphasic aqueous-organic solvent system is highly advantageous. Benzaldehyde, the substrate, has low solubility in water but is highly soluble in an organic solvent like methyl tert-butyl ether (MTBE).[9] The HNL resides in the aqueous phase where the enantioselective reaction occurs, while the product, (R)-mandelonitrile, is extracted into the organic phase.[9][12] This setup simplifies product recovery and can enhance overall efficiency.
Experimental Protocols
Protocol 1: Batch Synthesis of (R)-Mandelonitrile using Immobilized Prunus amygdalus HNL (PaHNL) on Celite
This protocol describes a robust method for the batch synthesis of (R)-mandelonitrile utilizing PaHNL immobilized on Celite, a diatomaceous earth support.[10]
Materials:
-
(R)-selective Hydroxynitrile Lyase from Prunus amygdalus (PaHNL), immobilized on Celite R-633[10]
-
Benzaldehyde (freshly distilled to remove benzoic acid)[2]
-
Potassium cyanide (KCN) or a stabilized solution of hydrogen cyanide (HCN) in an organic solvent (e.g., 1.5 M HCN in MTBE)[11]
-
EXTREME CAUTION: Hydrogen cyanide and its salts are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Methyl tert-butyl ether (MTBE), saturated with citrate buffer (e.g., 0.3 M, pH 3.0-5.5)[1][11]
-
Citrate buffer (0.3 M, pH 3.0-5.5)[1]
-
Anhydrous sodium sulfate or magnesium sulfate[2]
-
Internal standard for GC/HPLC analysis (e.g., 1,3,5-triisopropylbenzene)[11]
Instrumentation:
-
Reaction vessel with a magnetic stirrer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral stationary phase for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the buffer-saturated MTBE, freshly distilled benzaldehyde, and the internal standard.[11]
-
Enzyme Addition: Add the immobilized PaHNL on Celite. For effective suppression of the background reaction, it is crucial that the immobilized enzyme is tightly packed, for instance, within a "teabag" made of a porous material.[10]
-
Initiation of Reaction: Start vigorous stirring (e.g., 900 rpm) and add the HCN solution or the aqueous KCN solution to the reaction mixture.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots from the organic phase at regular intervals. Quench the enzymatic reaction in the aliquot (e.g., by adding a small amount of acid) and analyze by chiral GC or HPLC to determine the conversion of benzaldehyde and the enantiomeric excess of (R)-mandelonitrile.[2]
-
Work-up: Once the desired conversion is achieved (typically >95%), stop the reaction by removing the immobilized enzyme (e.g., by filtration or removing the teabag).[11]
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with additional portions of MTBE (e.g., 3 x volume) to maximize product recovery.[1]
-
Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.[2] Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude (R)-mandelonitrile.[1]
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.[2]
Protocol 2: Analysis of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Accurate determination of the enantiomeric excess (ee) is critical for validating the success of the synthesis.[13] Chiral HPLC is a widely used and reliable method for this purpose.[14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[14]
-
Chiral Stationary Phase (CSP): A column specifically designed for chiral separations (e.g., a polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation of the enantiomers.[14]
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Detection: UV detection at 254 nm.[14]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified (R)-mandelonitrile in the mobile phase.
-
Standard Injection: Inject a racemic standard of mandelonitrile to determine the retention times of the (R)- and (S)-enantiomers.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the peak areas for both the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Data Presentation: Performance of Biocatalytic Systems
The following table summarizes representative data for the synthesis of (R)-mandelonitrile using different HNL preparations.
| Enzyme Source | Support/Formulation | Reaction Type | Conversion (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Reference(s) |
| Prunus amygdalus (PaHNL) | Celite R-633 | Batch | >95 | 94-95 | 24 | [11][15] |
| Prunus dulcis (PdHNL) | Cross-linked enzyme aggregate (CLEA) | Batch | 93 | 99 | 96 | [3] |
| Parafontaria laminata (PlamHNL) | Recombinant (E. coli) | Batch | >99 | 99-100 | Not specified | [8] |
| Granulicella tundricula (GtHNL) variant | Celite R-633 | Batch | ~100 | >99 | 4 | [16] |
Visualizing the Process
Enzymatic Synthesis of (R)-Mandelonitrile
Caption: Enzymatic vs. non-enzymatic synthesis of mandelonitrile.
General Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Immobilization Techniques for Hydroxynitrile Lyases in Flow Synthesis
Introduction: The Imperative for Immobilized Hydroxynitrile Lyases in Modern Synthesis
Hydroxynitrile lyases (HNLs) are powerful biocatalysts that facilitate the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing valuable chiral cyanohydrins.[1][2][3] These cyanohydrins are crucial building blocks for a plethora of pharmaceuticals and agrochemicals.[1][4][5] The drive towards greener, more efficient, and safer chemical manufacturing has propelled the integration of enzymatic processes with continuous flow technologies.[6][7][8] In this context, the immobilization of HNLs is not merely an option but a critical enabling technology.[7]
Immobilization anchors the enzyme to a solid support, which offers several distinct advantages over using the enzyme in its free, soluble form:
-
Enhanced Stability: Immobilization often protects the enzyme from harsh reaction conditions, such as extreme pH or the presence of organic solvents, leading to a longer operational lifespan.[6][9]
-
Facilitated Catalyst-Product Separation: The immobilized enzyme is easily retained within the reactor, simplifying downstream processing and ensuring a product stream free of catalyst contamination.[10]
-
Reusability: The ability to retain the enzyme allows for its repeated use over multiple cycles, significantly reducing the overall cost of the biocatalyst.[6][11]
-
Adaptability to Flow Chemistry: Immobilized enzymes are ideally suited for use in packed-bed or monolithic reactors, which are central to continuous flow synthesis.[10][12][13][14] This combination allows for process intensification, superior process control, and enhanced safety, particularly when handling hazardous reagents like hydrogen cyanide.[15][16]
This document provides a comprehensive guide to the most effective techniques for immobilizing hydroxynitrile lyases for their application in continuous flow synthesis. We will delve into the mechanistic principles behind each method, present detailed, field-tested protocols, and offer comparative data to guide researchers and process chemists in selecting the optimal strategy for their specific needs.
Strategic Approaches to HNL Immobilization
The choice of immobilization strategy is paramount and depends on the specific HNL, the chosen support material, and the intended reaction conditions. The primary methods can be broadly categorized as physical adsorption, covalent attachment, and entrapment/cross-linking.
Physical Adsorption: Simplicity and Versatility
Physical adsorption is a straightforward method that relies on weak, non-covalent interactions—such as van der Waals forces, hydrogen bonds, and ionic interactions—to bind the enzyme to the surface of a carrier.[17] This technique is generally mild and less likely to cause significant changes to the enzyme's native conformation.
Causality Behind Experimental Choices: The choice of adsorbent is critical. Porous materials with a large surface area are preferred to maximize enzyme loading. The pH of the buffer used during immobilization is also a key parameter, as it influences the surface charges of both the enzyme and the support, thereby affecting the strength of ionic interactions.
Protocol 1: Immobilization of HNL on Celite by Adsorption
Celite, a diatomaceous earth material, is a popular and cost-effective support for HNL immobilization due to its high porosity and biocompatibility.[18][19] Several HNLs, including those from Prunus amygdalus (PaHNL) and Arabidopsis thaliana (AtHNL), have been successfully immobilized on this support.[6][19]
Materials:
-
Hydroxynitrile Lyase (e.g., PaHNL or AtHNL) solution
-
Celite R-633 (or equivalent)
-
Citrate-phosphate buffer (50 mM, pH adjusted to the optimal binding pH for the specific HNL, typically between 4.0 and 5.5)
-
Vacuum filtration apparatus
-
Lyophilizer or vacuum oven
Procedure:
-
Support Preparation: Weigh a desired amount of Celite R-633 into a flask.
-
Enzyme Solution Preparation: Prepare a solution of the HNL in the chosen citrate-phosphate buffer. The concentration will depend on the desired enzyme loading.
-
Immobilization: Add the HNL solution to the Celite. The volume of the solution should be just enough to form a thick slurry, ensuring the Celite is thoroughly wetted.
-
Incubation: Gently agitate the slurry at a low temperature (e.g., 4°C) for a specified period (typically 2-4 hours) to facilitate adsorption.
-
Drying: Dry the immobilized enzyme preparation. This is a critical step. The material can be dried under vacuum or lyophilized. The goal is to remove the water without denaturing the enzyme. For many HNLs, this process involves soaking the carrier with the enzyme solution and then allowing the water to evaporate, effectively depositing the enzyme within the porous structure.[18]
-
Washing (Optional): Gently wash the dried preparation with a minimal amount of buffer-saturated organic solvent (e.g., methyl tert-butyl ether - MTBE) to remove any loosely bound enzyme.
-
Storage: Store the dried, immobilized HNL at 4°C until use.
Validation:
-
Enzyme Activity Assay: Determine the activity of the immobilized enzyme using a standard assay, such as the conversion of benzaldehyde to mandelonitrile, and compare it to the activity of the free enzyme.[19]
-
Leaching Test: Incubate the immobilized preparation in the reaction buffer or solvent and assay the supernatant for any leached enzyme activity to ensure stable binding.[19]
Covalent Attachment: For Robust and Stable Biocatalysts
Covalent immobilization involves the formation of stable chemical bonds between the enzyme and the support material. This method typically results in a very robust biocatalyst with minimal leaching, making it highly suitable for long-term continuous flow operations.[12][13][14]
Causality Behind Experimental Choices: This strategy requires a support material functionalized with reactive groups (e.g., epoxy, aldehyde, or amino groups) that can react with the functional groups on the enzyme's surface (e.g., amino, carboxyl, or thiol groups). The choice of chemistry is critical to ensure that the covalent bonds form without compromising the enzyme's active site. Glutaraldehyde and epoxy-activated supports are commonly used. The reaction pH is a key parameter, as it influences the reactivity of the functional groups involved.
Protocol 2: Covalent Immobilization of HNL on Epoxy-Activated Supports
Epoxy-activated supports, such as Eupergit C, are widely used for the covalent immobilization of enzymes. The epoxide rings react primarily with the amine groups of lysine residues on the enzyme's surface under mild conditions.
Materials:
-
Hydroxynitrile Lyase (e.g., HbHNL or MeHNL) solution[12][13][14][20]
-
Epoxy-activated support (e.g., Eupergit C or similar silica-based monolithic reactors)[12][13][14][20]
-
Potassium phosphate buffer (1 M, pH 7.0-8.0)
-
Ethanolamine or Tris buffer (1 M) for blocking
-
Syringe pump and reactor housing for flow immobilization
Procedure:
-
Support Preparation: If using a monolithic reactor, place it in a suitable housing. For beaded supports, weigh the desired amount into a reaction vessel.
-
Equilibration: Wash the support with the high-ionic-strength potassium phosphate buffer. For a flow reactor, pump the buffer through the monolith at a low flow rate.
-
Enzyme Solution Preparation: Dissolve the HNL in the same high-ionic-strength buffer. The high salt concentration minimizes non-specific adsorption and promotes the covalent reaction.
-
Immobilization:
-
For Beaded Supports (Batch): Add the enzyme solution to the equilibrated support and incubate with gentle shaking at room temperature for 24-72 hours.
-
For Monolithic Reactors (Flow): Continuously recirculate the enzyme solution through the monolith using a syringe pump at a low flow rate (e.g., 0.1 mL/min) for 24-48 hours at room temperature.[12][13][14]
-
-
Blocking Unreacted Groups: After the immobilization period, wash the support thoroughly with buffer to remove unbound enzyme. Then, incubate the support with a blocking agent like ethanolamine or Tris buffer for 2-4 hours to quench any remaining reactive epoxy groups.
-
Final Wash: Wash the support extensively with buffer and then with the intended reaction solvent to prepare it for use.
-
Storage: Store the immobilized HNL in buffer at 4°C.
Validation:
-
Protein Loading Determination: Quantify the amount of immobilized protein by measuring the protein concentration in the solution before and after the immobilization procedure (e.g., using a Bradford or BCA assay).
-
Activity Measurement: Assess the specific activity of the immobilized enzyme in a batch or flow setup.
Carrier-Free Immobilization: Maximizing Catalytic Density
Carrier-free immobilization methods, such as the formation of Cross-Linked Enzyme Aggregates (CLEAs), offer the advantage of creating a highly concentrated, active biocatalyst without the use of an inert support.[21][22] This maximizes the catalytic activity per unit volume of the catalyst.
Causality Behind Experimental Choices: The CLEA method involves two key steps: precipitating the enzyme from an aqueous solution to form aggregates, followed by cross-linking these aggregates with a bifunctional reagent, most commonly glutaraldehyde. The choice of precipitant (e.g., salts, water-miscible organic solvents) and the concentration of the cross-linker are critical parameters that must be optimized to achieve high activity recovery and mechanical stability.
Protocol 3: Preparation of HNL Cross-Linked Enzyme Aggregates (CLEAs)
This protocol is adapted from methodologies developed for the (R)-oxynitrilase from almonds (PaHNL).[11]
Materials:
-
Hydroxynitrile Lyase (e.g., PaHNL) solution
-
Precipitant (e.g., 1,2-dimethoxyethane, acetone, or ammonium sulfate)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Centrifuge and tubes
Procedure:
-
Enzyme Solution: Prepare a solution of the HNL in the phosphate buffer.
-
Precipitation/Aggregation: Cool the enzyme solution to 4°C. Slowly add the precipitant with gentle stirring until the solution becomes turbid, indicating the formation of enzyme aggregates. Continue stirring at 4°C for 1-2 hours.
-
Cross-linking: Add a pre-determined amount of glutaraldehyde solution to the aggregate suspension. The optimal concentration needs to be determined experimentally but is typically in the range of 10-50 mM final concentration. Continue to stir the mixture gently at 4°C for 2-4 hours.
-
Recovery: Collect the CLEAs by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Washing: Carefully decant the supernatant. Resuspend the CLEA pellet in buffer and centrifuge again. Repeat this washing step 2-3 times to remove any unreacted glutaraldehyde and residual precipitant.
-
Storage: Resuspend the final CLEA pellet in a minimal amount of buffer and store at 4°C.
Validation:
-
Activity Recovery: Measure the total activity of the final CLEA suspension and compare it to the total activity of the initial free enzyme solution to calculate the activity recovery yield.
-
Mechanical Stability: Observe the integrity of the CLEA particles under operational stirring or flow conditions.
-
Reusability: Perform multiple reaction cycles, recovering the CLEAs by centrifugation after each cycle, to assess their operational stability.[11]
Comparative Performance of Immobilization Techniques
The selection of an immobilization technique has a direct impact on the performance of the HNL in a flow reactor. The following table summarizes key performance metrics from published studies to aid in this decision-making process.
| Immobilization Method | HNL Example | Support Material | Key Performance Metrics | Reference(s) |
| Adsorption | Arabidopsis thaliana (AtHNL) | Celite | High conversion (>95%) and enantiomeric excess (>98%) in batch. Successful application in flow. | [6][15] |
| Adsorption | Prunus amygdalus (PaHNL) | Celite R-633 | Recyclable for up to 10 cycles with some loss of activity. Dense packing crucial for high enantioselectivity. | [19] |
| Covalent Attachment | Hevea brasiliensis (HbHNL) & Manihot esculenta (MeHNL) | Siliceous Monolith | Fast reaction (3.2 min), high conversion (97%), and high ee (98%) in continuous flow. STY = 71 g L⁻¹ h⁻¹ mg⁻¹ protein. | [12][13][14][20] |
| Cross-Linking (CLEA) | Prunus amygdalus (PaHNL) | Carrier-Free | Recycled 10 times without loss of activity. Highly effective in microaqueous conditions. | [11] |
| Cross-Linking (CLEA) | Baliospermum montanum (BmHNL) | Carrier-Free | Reusable for eight consecutive cycles. Synthesized eleven different chiral cyanohydrins with up to 99% ee. | [23] |
Visualization of Workflows
Diagram 1: General Workflow for HNL Immobilization
Caption: Workflow for HNL immobilization techniques.
Diagram 2: Continuous Flow Synthesis Setup
Caption: Continuous flow setup for HNL-catalyzed cyanohydrin synthesis.
Conclusion and Future Outlook
The immobilization of hydroxynitrile lyases is a cornerstone for their successful implementation in industrial-scale continuous flow synthesis. The choice between adsorption, covalent attachment, and carrier-free methods depends on a careful evaluation of the desired operational stability, cost, and the specific characteristics of the HNL. Covalent attachment to robust supports like monolithic reactors often provides the highest stability and productivity for long-term continuous operations.[12][13][14] Adsorption on carriers like Celite offers a simpler, more economical alternative that is effective for many applications.[6][19] Carrier-free methods like CLEAs present an exciting frontier, promising exceptionally high catalytic densities.[11][21]
As the field advances, we anticipate the development of novel support materials and bioconjugation techniques that will further enhance the performance of immobilized HNLs. The synergy between enzyme engineering—to create more robust HNL variants—and advanced immobilization strategies will undoubtedly pave the way for even more efficient, sustainable, and economically viable biocatalytic processes in the pharmaceutical and fine chemical industries.
References
- Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. PubMed.
- Immobilisation and flow chemistry: tools for implementing biocatalysis. Chemical Communications (RSC Publishing).
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. Semantic Scholar. Available at: [Link]
-
Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology. Semantic Scholar. Available at: [Link]
- Hydroxynitrile lyases covalently immobilized in continuous flow microreactors. Catalysis Science & Technology (RSC Publishing).
- An Insight in Developing Carrier-Free Immobilized Enzymes. PMC - NIH.
-
Unlocking the Potential of Flow Biocatalysis with Enzyme Immobilization. CHIMIA. Available at: [Link]
-
Hydroxynitrile lyases covalently immobilized in continuous flow microreactors. TU Delft Research Portal. Available at: [Link]
-
Multi-Enzyme Systems in Flow Chemistry. MDPI. Available at: [Link]
-
(PDF) Hydroxynitrile lyases covalently immobilized in continuous flow microreactors. ResearchGate. Available at: [Link]
-
Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. MDPI. Available at: [Link]
-
Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. Available at: [Link]
- Immobilisation of hydroxynitrile lyases. Chemical Society Reviews (RSC Publishing).
-
Hydroxynitrile Lyases, Immobilisation and Flow Chemistry. TU Delft Research Portal. Available at: [Link]
-
Simple Enzyme Immobilization for Flow Chemistry? An Assessment of Available Strategies for an Acetaldehyde-Dependent Aldolase. PMC - NIH. Available at: [Link]
-
Hydroxynitrile lyases covalently immobilized in continuous flow microreactors. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
A kinetic model for enzyme interfacial activity and stability: pa-hydroxynitrile lyase at the diisopropyl ether/water interface. PubMed. Available at: [Link]
-
Heterogeneous Catalysts “on the Move”: Flow Chemistry with Fluid Immobilised (Bio)Catalysts. ResearchGate. Available at: [Link]
-
(PDF) Immobilization of Hydroxynitrile Lyases. ResearchGate. Available at: [Link]
-
Immobilized Baliospermum montanum hydroxynitrile lyase catalyzed synthesis of chiral cyanohydrins | Request PDF. ResearchGate. Available at: [Link]
-
Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633. MDPI. Available at: [Link]
-
Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Can a Hydroxynitrile Lyase Catalyze an Oxidative Cleavage?. ACS Catalysis. Available at: [Link]
-
An Insight in Developing Carrier-Free Immobilized Enzymes. Frontiers. Available at: [Link]
-
Cross-linked Aggregates of (R)-oxynitrilase: A Stable, Recyclable Biocatalyst for Enantioselective Hydrocyanation. PubMed. Available at: [Link]
-
The Use of Hydroxynitrile Lyases (HNLs) for Stereospecific Synthesis of Esters, Alcohols, and Acids. Preprints.org. Available at: [Link]
-
Application of Immobilized Enzymes as Pharmaceutical. SpringerLink. Available at: [Link]
-
The Use of Hydroxynitrile Lyases (HNLs) for Stereospecific Synthesis of Esters, Alcohols, and Acids. Scilit. Available at: [Link]
-
Stabilization of enzymes via immobilization. RUA. Available at: [Link]
-
Biocatalysis in packed-bed reactors: immobilization as an enabling technology. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex. PubMed Central. Available at: [Link]
-
(S)-hydroxynitrile lyase. M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]
-
Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms. NIH. Available at: [Link]
-
Controllable Enzyme Immobilization via Simple and Quantitative Adsorption of Dendronized Polymer–Enzyme Conjugates Inside a Silica Monolith for Enzymatic Flow-Through Reactor Applications. ACS Omega. Available at: [Link]
Sources
- 1. Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. scilit.com [scilit.com]
- 6. Immobilisation and flow chemistry: tools for implementing biocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04315C [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. Application of Immobilized Enzymes as Pharmaceutical [ebrary.net]
- 10. Multi-Enzyme Systems in Flow Chemistry | MDPI [mdpi.com]
- 11. Cross-linked aggregates of (R)-oxynitrilase: a stable, recyclable biocatalyst for enantioselective hydrocyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxynitrile lyases covalently immobilized in continuous flow microreactors - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02192A [pubs.rsc.org]
- 13. research.tudelft.nl [research.tudelft.nl]
- 14. Hydroxynitrile lyases covalently immobilized in continuous flow microreactors - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Biocatalysis in packed-bed reactors: immobilization as an enabling technology [comptes-rendus.academie-sciences.fr]
- 18. Immobilisation of hydroxynitrile lyases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35491A [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. An Insight in Developing Carrier-Free Immobilized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | An Insight in Developing Carrier-Free Immobilized Enzymes [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Deracemization of o-Chloromandelonitrile Using Nitrilase Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of (R)-o-Chloromandelic Acid
In the landscape of modern pharmaceuticals, the synthesis of enantiomerically pure compounds is paramount. (R)-o-Chloromandelic acid stands out as a critical chiral building block, most notably as the key precursor for the synthesis of the antiplatelet agent Clopidogrel®[1][2]. Traditional chemical synthesis routes to such chiral molecules are often fraught with challenges, including harsh reaction conditions, the use of toxic reagents, and complex purification steps to resolve racemic mixtures. Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a compelling "green chemistry" alternative, providing mild, efficient, and highly stereospecific reaction pathways[3][4][5].
This guide delineates a robust biocatalytic strategy centered on the deracemization of racemic o-chloromandelonitrile. The process hinges on a powerful synergy between the enantioselective action of a nitrilase enzyme and the spontaneous in-situ racemization of the substrate. This dynamic kinetic resolution (DKR) elegantly circumvents the 50% theoretical yield limit of conventional kinetic resolutions, enabling the transformation of a low-cost racemic starting material into a high-value, enantiopure product with yields approaching 100%.
Part 1: Core Scientific Principles
The Nitrilase Superfamily: Nature's Catalyst for Nitrile Hydrolysis
Nitrilases (E.C. 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia, typically in a single step without the formation of an amide intermediate[3][5][6]. This direct conversion is a significant advantage in process chemistry, simplifying downstream processing.
Based on substrate specificity, nitrilases are broadly categorized as aliphatic, aromatic, or arylacetonitrilases[4][5][7]. For the conversion of o-chloromandelonitrile, arylacetonitrilases are of primary interest due to their specificity for nitriles with an aryl group on the α-carbon[1][6][7]. The catalytic mechanism involves a conserved cysteine residue within a Glu-Lys-Cys catalytic triad, which acts as a nucleophile to attack the nitrile carbon[6][8][9].
The Cornerstone Concept: Dynamic Kinetic Resolution (DKR)
The efficiency of this entire process rests on the principle of Dynamic Kinetic Resolution. A DKR combines the enzymatic, irreversible, and enantioselective conversion of one substrate enantiomer with the rapid, continuous racemization of the unreacted enantiomer.
Here is the logical flow:
-
Enantioselective Hydrolysis: The nitrilase, being chiral, selectively recognizes and hydrolyzes one enantiomer of o-chloromandelonitrile (e.g., the (R)-enantiomer) to the desired (R)-o-chloromandelic acid. The other enantiomer (S) is not a good substrate for the enzyme and is left untouched.
-
Spontaneous Racemization: The unreacted (S)-o-chloromandelonitrile is not a stable chiral molecule under neutral to basic aqueous conditions. It undergoes spontaneous racemization, converting back into a 1:1 mixture of (R)- and (S)-enantiomers[10][11]. This racemization is understood to occur via a reversible, base-catalyzed dehydrocyanation (elimination of HCN) to form the achiral aldehyde (o-chlorobenzaldehyde), followed by re-addition of cyanide[1][3].
-
Continuous Conversion: As the (R)-enantiomer is continuously consumed by the enzyme, the equilibrium of the racemization is constantly shifted (Le Châtelier's principle), driving the conversion of the (S)-enantiomer into the reactive (R)-form.
This continuous cycle allows for the theoretical conversion of 100% of the racemic starting material into a single, desired product enantiomer.
Caption: Dynamic Kinetic Resolution (DKR) of o-chloromandelonitrile.
Part 2: Featured Biocatalysts & Performance
Extensive research has identified several highly effective nitrilases for this transformation. Genome mining and protein engineering have yielded catalysts with excellent activity and enantioselectivity.
| Enzyme Source | Expression System | Key Performance Metrics | Reference |
| Labrenzia aggregata (LaN) | E. coli BL21(DE3) | 96.5% ee for (R)-o-chloromandelic acid. High catalytic efficiency with Vmax of 2.53 µmol min⁻¹ mg⁻¹ and Km of 0.39 mM. | [1][2] |
| Burkholderia cenocepacia J2315 | E. coli | Wild-type produces (R)-product with 89.2% ee . A double mutant (I113M/Y199G) improves this to 99.1% ee . | [7][12][13] |
| Alcaligenes faecalis ATCC 8750 | Native Strain | A well-studied R-enantioselective nitrilase for mandelonitrile, demonstrating the DKR principle with yields of 91%. | [4][10] |
Part 3: Application Protocols
These protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure experimental integrity.
Protocol 1: Expression and Preparation of Recombinant Nitrilase
This protocol describes the overexpression of a nitrilase, for example, from Labrenzia aggregata (LaN), in E. coli.
Rationale: Recombinant expression in a well-characterized host like E. coli BL21(DE3) allows for rapid, high-yield production of the enzyme. The use of an inducible promoter (e.g., T7) provides tight control over protein expression.
Materials:
-
E. coli BL21(DE3) cells harboring the nitrilase expression vector (e.g., pET vector with LaN gene).
-
Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin, ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Phosphate buffer (50 mM, pH 7.5).
-
Lysozyme, DNase I.
-
Centrifuge, sonicator, spectrophotometer.
Procedure:
-
Inoculation: Inoculate 50 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with shaking (200 rpm).
-
Scale-Up: Use the overnight culture to inoculate 1 L of LB medium (with antibiotic) in a 2.5 L flask. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C. Add IPTG to a final concentration of 0.2 mM to induce protein expression. Continue to incubate at 20°C for 16-20 hours with shaking. Rationale: Lowering the temperature post-induction often improves protein solubility and correct folding.
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis (Self-Validation Checkpoint 1): Resuspend the cell pellet in 30 mL of cold phosphate buffer. Add lysozyme (1 mg/mL) and a small amount of DNase I. Incubate on ice for 30 minutes. Lyse the cells further by sonication. Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude cell-free extract.
-
Activity Assay (Self-Validation Checkpoint 2): Before proceeding, confirm enzymatic activity. Mix a small aliquot of the cell-free extract with a known concentration of o-chloromandelonitrile in buffer. Monitor the formation of o-chloromandelic acid over time using HPLC. This validates that the expressed enzyme is active.
Protocol 2: Deracemization of o-Chloromandelonitrile in a Biphasic System
This protocol is adapted from studies using the LaN enzyme and demonstrates a method to overcome substrate inhibition and enhance productivity[1][2].
Rationale: High concentrations of o-chloromandelonitrile can inhibit nitrilase activity. A biphasic system, such as toluene-water, partitions the substrate primarily into the organic phase, maintaining a low, non-inhibitory concentration in the aqueous phase where the enzyme resides. As the enzyme consumes the substrate, more partitions from the organic phase, creating a fed-batch effect.
Sources
- 1. EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents [patents.google.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-(+)-4-Chloromandelonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-(+)-4-Chloromandelonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. Leveraging an enzymatic approach with Hydroxynitrile Lyase (HNL), this reaction is a cornerstone for producing chiral intermediates for pharmaceuticals. This document provides in-depth, experience-based answers to common questions and robust troubleshooting strategies to help you optimize your reaction conditions for maximum yield and enantiopurity.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and the rationale behind the common experimental choices for this synthesis.
Q1: Why is an enzymatic method using a Hydroxynitrile Lyase (HNL) preferred for synthesizing this compound?
A: The primary advantage of using an (R)-selective HNL is the direct, one-step synthesis of the desired (R)-enantiomer with high enantiomeric excess (e.e.).[1] Chemical synthesis methods often produce a racemic mixture (an equal mix of R and S enantiomers), which then requires a difficult and yield-reducing chiral resolution step.[1] The enzymatic approach is considered a "green" methodology because it operates under mild temperature and pH conditions and utilizes a biodegradable enzyme catalyst, minimizing hazardous waste.[1]
Q2: What is the critical role of a biphasic (water-organic solvent) system in this reaction?
A: A biphasic system is a powerful tool for optimizing this synthesis for several reasons.[2]
-
Substrate and Product Solubility: The starting material, 4-chlorobenzaldehyde, and the product, 4-chloromandelonitrile, are poorly soluble in water but highly soluble in non-polar organic solvents like methyl tert-butyl ether (MTBE).[2]
-
Enzyme Environment: The HNL enzyme functions optimally in an aqueous environment. The biphasic system allows the enzyme to remain in its preferred aqueous buffer phase.[2]
-
High Substrate Loading: This setup enables high concentrations of the substrate in the organic phase without causing substrate inhibition or denaturation of the enzyme in the aqueous phase.[2]
-
Simplified Workup: At the end of the reaction, the organic phase containing the product can be easily separated from the aqueous phase containing the enzyme, simplifying purification.[3]
Q3: How does pH critically influence both yield and enantioselectivity?
A: pH is arguably the most critical parameter to control. The enzymatic synthesis of the (R)-enantiomer is in direct competition with a non-enzymatic, chemical reaction that produces a racemic product.[4] This chemical side reaction is base-catalyzed and becomes significant at higher pH values.[5][6][7] To achieve high enantioselectivity, it is essential to suppress this background reaction by maintaining a low pH, typically between 3.5 and 5.5.[3][8][9] While a low pH is desirable, going too low can lead to enzyme denaturation and loss of activity. Therefore, the optimal pH is a balance between maximizing enzyme activity and minimizing the racemic side reaction.[10]
Q4: What is the impact of reaction temperature, and what is the optimal range?
A: Temperature affects the rates of both the desired enzymatic reaction and the undesired non-enzymatic reaction.[9] Lowering the reaction temperature, often to a range of 5-10 °C, generally increases the enantiomeric excess.[8] This is because the activation energy for the non-enzymatic reaction is typically higher, so its rate decreases more sharply with temperature than the enzymatic reaction rate.[9] While lower temperatures improve selectivity, they also slow the overall conversion rate. An optimal temperature must be empirically determined to balance reaction speed with high enantioselectivity.[9][11]
Q5: What are the advantages of using an immobilized enzyme versus a free enzyme?
A: While free enzymes can be effective, immobilized enzymes offer significant practical advantages, especially for process scale-up.[4][12]
-
Reusability: Immobilized enzymes can be easily recovered from the reaction mixture by simple filtration and reused for multiple batches, which significantly reduces costs.[4][13]
-
Enhanced Stability: Immobilization on a solid support (like Celite) can often enhance the enzyme's stability against changes in temperature and pH.[4]
-
Simplified Purification: It prevents contamination of the final product with the enzyme, simplifying the downstream purification process.[12]
-
Continuous Flow Applications: Immobilized enzymes can be packed into columns for use in continuous flow reactor systems, allowing for more efficient and automated production.[14][15]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Problem | Probable Cause | Suggested Solution & Explanation |
| Low Enantiomeric Excess (e.e.) | A. Competing Racemic Background Reaction: The non-enzymatic, base-catalyzed addition of cyanide is producing the racemic product, lowering the overall e.e.[4][11] | A1. Lower the pH: The most effective solution is to lower the pH of the aqueous buffer to the optimal range for your specific HNL, typically pH 3.5-5.0.[8][9][11] This suppresses the base-catalyzed chemical reaction. Verify the pH of the aqueous phase before starting. |
| B. High Reaction Temperature: Higher temperatures accelerate the background reaction more significantly than the enzymatic reaction.[9] | B1. Decrease the Temperature: Reduce the reaction temperature to 0-10 °C. This will slow the overall rate but should provide a substantial boost in enantioselectivity.[3][8] | |
| C. Insufficient Enzyme Loading/Activity: The rate of the enzymatic reaction is not high enough to outcompete the background reaction. | C1. Increase Enzyme Concentration: Increase the amount of HNL used in the reaction to favor the enzymatic pathway.[4][13] Ensure your enzyme has not lost activity due to improper storage. | |
| Low Conversion / Yield | A. Poor Mass Transfer: In a biphasic system, reactants in the two phases are not mixing efficiently, limiting the reaction rate.[13] | A1. Increase Stirring Rate: Use vigorous stirring (e.g., >700 rpm) to create a fine emulsion and maximize the interfacial area between the organic and aqueous phases.[13] |
| B. Enzyme Inactivation: Impurities in the substrate or non-optimal pH/temperature can denature the enzyme. | B1. Purify Substrate & Verify Conditions: Use freshly distilled 4-chlorobenzaldehyde.[15] Confirm that the pH and temperature of the reaction are within the enzyme's known stability range. | |
| C. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | C1. Monitor Reaction Progress: Use an analytical technique like Thin-Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting aldehyde. Allow the reaction to run until the starting material is no longer detected.[3] | |
| Product Decomposition | A. Cyanohydrin Instability: Mandelonitriles can be unstable and may decompose back to the aldehyde and cyanide, especially under basic conditions or upon heating.[16][17] | A1. Prompt & Mild Workup: Once the reaction is complete, proceed immediately to the workup.[18] Maintain a neutral or slightly acidic pH during extractions and use low temperatures when removing solvent with a rotary evaporator. |
| Difficulty in Product Isolation | A. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions during the workup phase. | A1. Break the Emulsion: During the extraction, add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions. |
| B. Incomplete Separation from Aldehyde: The product and the starting aldehyde have similar polarities, making chromatographic separation challenging. | B1. Drive Reaction to Completion: The best strategy is to ensure the starting aldehyde is fully consumed before stopping the reaction, simplifying the purification to primarily removing the solvent. |
Visualizing the Process
Enzymatic Reaction Pathway
The following diagram illustrates the core transformation in the synthesis.
Caption: Enzymatic synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving experimental issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound using an immobilized HNL in a biphasic system.
Materials:
-
Immobilized (R)-Hydroxynitrile Lyase (e.g., Prunus amygdalus HNL on Celite)
-
4-Chlorobenzaldehyde (freshly distilled or high purity)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Citrate buffer (0.1 M, pH 4.0)
-
Hydrogen Cyanide (HCN) solution in MTBE or an in-situ source like Trimethylsilyl cyanide (TMSCN) with a protic additive. (EXTREME CAUTION: HCN and its sources are highly toxic. All work must be performed in a certified fume hood by trained personnel with appropriate safety measures in place.)
-
Reaction vessel with efficient magnetic or overhead stirring
-
Temperature control system (ice bath or cryocooler)
Procedure:
-
Prepare the Aqueous Phase: In the reaction vessel, add the citrate buffer (e.g., 20 mL for a 10 mmol scale reaction).
-
Add the Catalyst: Add the immobilized HNL catalyst to the aqueous buffer (loading to be determined based on enzyme activity, e.g., 500 mg).
-
Prepare the Organic Phase: In a separate flask, dissolve 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) in MTBE (e.g., 20 mL).
-
Combine and Equilibrate: Add the organic solution to the reaction vessel containing the buffer and enzyme. Begin vigorous stirring to create a fine emulsion. Cool the mixture to the target temperature (e.g., 5 °C).
-
Initiate the Reaction: Slowly add the cyanide source (e.g., 1.5 equivalents of HCN or TMSCN) to the stirring biphasic mixture over 10-15 minutes to control any exotherm.
-
Monitor the Reaction: Allow the reaction to proceed at 5 °C with continuous, vigorous stirring. Monitor the consumption of 4-chlorobenzaldehyde by taking small aliquots from the organic layer, passing them through a small plug of silica or drying agent, and analyzing by TLC or GC/HPLC. The reaction may take several hours (e.g., 4-24 h) to reach completion.[3]
-
Workup - Catalyst Removal: Once the reaction is complete, stop the stirring and allow the phases to separate. Filter the entire mixture to recover the immobilized enzyme. The enzyme can be washed with fresh MTBE and stored for reuse.
-
Workup - Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer with fresh MTBE (e.g., 2 x 15 mL) to recover any dissolved product.
-
Product Isolation: Combine all organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure at low temperature (<30 °C).
-
Analysis: Analyze the crude product for yield. Determine the enantiomeric excess using chiral HPLC analysis. If necessary, purify further by flash column chromatography.
References
- BenchChem. (2025). A Comparative Guide: Chemical vs.
-
Dadwal, M., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6133-6146. [Link]
-
ResearchGate. (n.d.). Effect of pH on ParsHNL activity. [Link]
-
ResearchGate. (n.d.). Synthesis of Optically Active Cyanohydrins Using R-Oxynitrilase in a Liquid-Liquid Biphasic System: Part 1: An Industrially useful Procedure. [Link]
-
MDPI. (n.d.). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. [Link]
-
von Langermann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161. [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
-
ACS Catalysis. (2023). Can a Hydroxynitrile Lyase Catalyze an Oxidative Cleavage?. [Link]
-
ResearchGate. (n.d.). Synthesis and elaboration of cyanohydrins. [Link]
-
ResearchGate. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. [Link]
-
ResearchGate. (n.d.). (PDF) Immobilization of Hydroxynitrile Lyases. [Link]
- BenchChem. (2025). An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure.
-
Wikipedia. (n.d.). Mandelonitrile. [Link]
-
ACS Omega. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. [Link]
-
ResearchGate. (n.d.). Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Taylor & Francis. (n.d.). Mandelonitrile – Knowledge and References. [Link]
-
Fiveable. (n.d.). Mandelonitrile Definition - Organic Chemistry Key Term. [Link]
- BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
-
ResearchGate. (n.d.). A Practical High Through-Put Continuous Process for the Synthesis of Chiral Cyanohydrins. [Link]
-
ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... [Link]
-
Organic Syntheses. (n.d.). mandelic acid. [Link]
-
ResearchGate. (n.d.). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-o-chloromandelonitrile via PaHNL (e.e.= 83 %) (iPr 2 O: isopropanol). [Link]
-
National Institutes of Health. (n.d.). Aldoxime dehydratases: production, immobilization, and use in multistep processes. [Link]
-
PubMed. (n.d.). The synthesis of chiral cyanohydrins by oxynitrilases. [Link]
-
Catalysis Science & Technology. (2022). Continuous flow for enantioselective cyanohydrin synthesis. [Link]
-
Wiley Online Library. (n.d.). Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis. [Link]
-
PubMed. (n.d.). Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata. [Link]
- BenchChem. (2025). Overcoming low enantioselectivity in (R)-mandelonitrile synthesis.
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
National Institutes of Health. (n.d.). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. [Link]
- Google Patents. (n.d.). CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid.
-
Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
-
ResearchGate. (n.d.). Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata. [Link]
-
L.S.College, Muzaffarpur. (2020). Cyanohydrin reaction. [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
-
Chemistry LibreTexts. (2024). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 18. Troubleshooting [chem.rochester.edu]
Technical Support Center: Improving Enantioselectivity in the Enzymatic Synthesis of 2-Chloromandelonitrile
Welcome to the technical support center for the enzymatic synthesis of 2-chloromandelonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of this critical biotransformation. As a key intermediate for potent pharmaceuticals like the antithrombotic agent clopidogrel, achieving high enantiomeric excess (ee) is paramount.[1][2] This document provides field-proven insights and detailed protocols to address common challenges encountered during synthesis using hydroxynitrile lyases (HNLs).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of 2-chloromandelonitrile.
Q1: My reaction is producing the target molecule, but the enantiomeric excess (ee) is consistently low. What is the most common reason for this?
A: The most frequent cause of low enantioselectivity is a competing non-enzymatic background reaction.[3] The chemical addition of cyanide to 2-chlorobenzaldehyde is base-catalyzed and produces a racemic mixture (a 50:50 mix of both enantiomers).[1][4] If your reaction conditions are not acidic enough, this chemical reaction will occur in parallel with the enzyme-catalyzed reaction, thereby reducing the overall enantiomeric excess of your product.
Q2: What is the optimal pH range to maximize enantioselectivity?
A: A low pH is crucial. For most (R)-selective HNLs, the optimal pH range for synthesis is typically between 3.5 and 5.0.[1][5][6] Operating within this acidic window effectively suppresses the non-enzymatic racemic synthesis, allowing the enzyme's stereoselectivity to dominate.[1][7] For example, studies with the HNL from Parafontaria laminata (PlamHNL) and its mutants showed that an ee of up to 98.2% could be achieved at a pH of 3.5.[1][2][8]
Q3: Should I use an aqueous buffer or an organic solvent system?
A: While the reaction can be performed in a monophasic aqueous system, a two-phase system consisting of an aqueous buffer and a water-immiscible organic solvent is often superior for improving enantioselectivity.[7] The organic phase dissolves the aldehyde substrate and the cyanohydrin product, while the HNL remains in the aqueous phase where the reaction occurs.[7] This setup minimizes substrate and product inhibition and, crucially, allows for a low pH in the aqueous phase to control the background reaction.[7] Commonly used solvents include methyl tert-butyl ether (MTBE) and diisopropyl ether.[7]
Q4: My product conversion is high, but the ee is still poor. What does this suggest?
A: This scenario strongly indicates that the non-enzymatic reaction is proceeding at a significant rate. High temperature can accelerate both the enzymatic and non-enzymatic reactions. While this leads to high conversion, the faster background reaction will decrease the enantiopurity.[2] It is essential to find a balance; often, a slightly lower temperature (e.g., 25-30°C) provides the best compromise between reaction rate and high enantioselectivity.[2][5]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental problems.
Problem 1: Consistently Low Enantioselectivity (<90% ee) Despite High Conversion
This is the most common challenge, directly pointing to a significant contribution from the non-selective chemical reaction.
The following diagram outlines the decision-making process for diagnosing and resolving low enantioselectivity.
Caption: Troubleshooting workflow for low enantiomeric excess.
-
Buffer Preparation: Prepare a 0.1 M citrate buffer. Create a series of buffers with pH values of 3.5, 4.0, 4.5, and 5.0. Citrate is an excellent choice for this pH range.
-
Reaction Setup: Set up parallel reactions in a two-phase system (e.g., buffer and MTBE at a 1:1 ratio). Use identical concentrations of 2-chlorobenzaldehyde, a cyanide source (like KCN), and your HNL preparation in each reaction vessel.
-
Execution: Run the reactions at a constant, moderate temperature (e.g., 25°C) for a fixed time period (e.g., 1 hour).
-
Analysis: Quench the reactions and extract the 2-chloromandelonitrile from the organic phase. Analyze the enantiomeric excess using chiral HPLC or GC.
-
Optimal pH: Using the optimal pH determined above, set up identical reactions.
-
Temperature Variation: Run the reactions at different temperatures, for example, 15°C, 25°C, 30°C, and 35°C.
-
Analysis: After a set time, analyze the conversion and enantiomeric excess for each temperature.
Problem 2: Poor Enzyme Stability and Reusability in Organic Solvents
Free enzymes often denature or aggregate in biphasic systems, leading to a loss of activity and inconsistent results. Enzyme immobilization is a robust solution.[7][9]
| Parameter | Monophasic Aqueous System | Biphasic (Free Enzyme) | Biphasic (Immobilized Enzyme) |
| Enantioselectivity | Often lower due to pH constraints and background reaction.[7] | Good to excellent, as low pH can be maintained in the aqueous phase.[7] | Excellent, can be further enhanced by microenvironment effects.[10] |
| Enzyme Stability | Moderate; susceptible to product/substrate inhibition. | Low to moderate; denaturation at the organic-aqueous interface is common. | High; provides protection from solvent and mechanical stress.[7] |
| Reusability | Not possible without complex separation. | Difficult; enzyme recovery from the aqueous phase is inefficient. | Excellent; easy separation and multiple reuse cycles are possible.[7][10] |
| Substrate Loading | Limited by substrate solubility in water. | High, as substrates are dissolved in the organic phase.[7] | High, suitable for preparative scale synthesis.[7] |
Immobilizing the HNL onto a solid support or creating cross-linked aggregates can dramatically improve its stability and performance.[11][12]
Sources
- 1. Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents [patents.google.com]
- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.tudelft.nl [research.tudelft.nl]
Troubleshooting low yield in the synthesis of chiral cyanohydrins
Welcome to the Technical Support Center for the enantioselective synthesis of chiral cyanohydrins. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital synthetic transformation. Chiral cyanohydrins are invaluable building blocks in the synthesis of pharmaceuticals and fine chemicals, including α-hydroxy acids and β-amino alcohols.[1][2] However, achieving high yield and enantioselectivity can be challenging.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reactions and overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in chiral cyanohydrin synthesis?
Low yields typically stem from a few core issues: an unfavorable reaction equilibrium, catalyst deactivation, poor substrate solubility, product decomposition during reaction or workup, and competing side reactions. For enzymatic reactions, the chemical (non-selective) background reaction can also be a significant factor.[1][3]
Q2: How do I choose between an enzymatic and a chemical catalyst?
The choice depends on your specific target molecule, available resources, and desired reaction conditions.
-
Enzymatic catalysts , such as hydroxynitrile lyases (HNLs), offer exceptional enantioselectivity (often >99% ee) under mild, environmentally benign aqueous conditions.[1][4][5] They are ideal for green chemistry applications.
-
Chemical catalysts , like chiral Lewis acidic metal complexes (e.g., Ti-salen), provide great flexibility with a broader range of substrates and cyanide sources (e.g., TMSCN).[4][6] However, they may require anhydrous organic solvents, low temperatures, and an inert atmosphere.[3][4]
Table 1: Comparison of Enzymatic vs. Chemical Catalysis for Cyanohydrin Synthesis [4]
| Parameter | Enzymatic Synthesis (HNL-catalyzed) | Chemical Synthesis (e.g., Ti-salen catalyzed) |
| Enantioselectivity | Typically excellent (>95-99% ee) | Good to excellent (Up to 96% ee) |
| Yield | High, but substrate-dependent | Generally high |
| Reaction Conditions | Mild (e.g., 5-25°C, aqueous buffer) | Often requires low temperatures and inert atmosphere |
| Solvent | Aqueous buffer, biphasic systems | Anhydrous organic solvents (e.g., CH₂Cl₂, Toluene) |
| Cyanide Source | Typically HCN (often generated in situ) | Versatile (e.g., TMSCN, Acyl Cyanides) |
| Environmental Impact | Greener, biodegradable catalyst | Involves organic solvents and metal catalysts |
Q3: Why is pH so critical in HNL-catalyzed reactions?
pH has a dual, critical role. First, it controls the equilibrium between hydrogen cyanide (HCN) and the cyanide anion (CN⁻). At lower pH, the equilibrium favors HCN, the substrate for the enzyme. Second, pH affects the protonation state of amino acid residues in the enzyme's active site, directly impacting its catalytic activity. Most importantly, a low pH (typically below 5.5) is essential to suppress the non-enzymatic, base-catalyzed background reaction that produces a racemic cyanohydrin, which would lower the enantiomeric excess (ee) of your product.[1][7][8]
Q4: My enantioselectivity is high, but my conversion is low. What should I do?
Low conversion with high ee often points to issues with reaction equilibrium or catalyst activity. The cyanohydrin formation is a reversible reaction.[1][9] To drive the reaction forward, consider using an excess of the cyanide source or implementing in situ product removal or derivatization.[1] Also, verify the activity of your catalyst, as it may have been partially deactivated by impurities or suboptimal conditions.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with potential causes and actionable solutions.
Problem 1: Low Substrate Conversion and Poor Yield
You've run the reaction for the prescribed time, but analysis shows a large amount of unreacted aldehyde or ketone.
Scientific Rationale: The formation of cyanohydrins is an equilibrium-limited process. For sterically hindered substrates, particularly ketones, the equilibrium may lie significantly on the side of the starting materials.[1]
Diagnostic & Solution Protocol:
-
Increase Cyanide Concentration: According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium toward the product. Gradually increase the molar excess of your cyanide source (e.g., from 1.5 eq. to 3.0 eq.) and monitor the conversion.
-
Lower Reaction Temperature: For many exothermic reactions, lowering the temperature can shift the equilibrium to favor product formation.[1] Try running the reaction at a lower temperature (e.g., 4°C) for a longer period.
-
In Situ Product Derivatization: Trapping the cyanohydrin as it forms is a highly effective strategy. For example, in chemical synthesis, including an acylating agent like acetic anhydride can form a stable cyanohydrin acetate, pulling the equilibrium forward.[10]
Scientific Rationale: Both chemical and enzymatic catalysts are susceptible to deactivation. Lewis acid catalysts can be deactivated by trace amounts of water.[3] Enzymes (HNLs) can be inhibited by certain functional groups on the substrate, impurities, or incorrect pH/temperature conditions.
Diagnostic & Solution Protocol:
-
Run a Catalyst Activity Assay: Before your main experiment, test your catalyst with a known, reliable substrate (e.g., benzaldehyde) under standard conditions to confirm its activity is within the expected range.
-
Purify Starting Materials: Ensure your aldehyde/ketone substrate is free from acidic or oxidative impurities. Distillation or column chromatography of the starting material is recommended.[3]
-
Optimize Reaction Conditions (for HNLs):
-
pH: Verify the pH of your buffer system. The optimal pH for HNL activity is often between 5.5 and 6.5, but a lower pH is used to prevent the background reaction.[8] A compromise must be found.
-
Solvent System: For hydrophobic substrates, a biphasic system (e.g., water/MTBE) can improve solubility and substrate availability to the enzyme, which resides in the aqueous phase.[1]
-
-
Inert Atmosphere (for Chemical Catalysts): If using an air-sensitive catalyst like a Ti(IV) complex, ensure the reaction is conducted under a rigorously inert atmosphere (N₂ or Ar).[3]
Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: Low Enantiomeric Excess (ee)
Your yield is acceptable, but the product is nearly racemic or has a much lower ee than expected.
Scientific Rationale: The addition of cyanide to a carbonyl is base-catalyzed and can occur without any chiral catalyst.[1] This non-selective pathway produces a racemic mixture of the cyanohydrin. If this reaction is significant, it will dilute the enantiopure product from the catalyzed pathway, resulting in low ee. This is especially problematic at higher pH values.[11][12]
Diagnostic & Solution Protocol:
-
Run a Control Reaction: Set up the exact same reaction but omit the catalyst. If you observe any product formation, this is the rate of your background reaction.
-
Lower the Reaction pH (for HNLs): This is the most effective way to suppress the non-enzymatic reaction. Lowering the pH of the aqueous buffer to < 5.0 dramatically reduces the concentration of the nucleophilic CN⁻ ion, slowing the background reaction while still allowing the HNL (which uses HCN) to function.[1][7]
-
Lower the Temperature: The activation energy for the catalyzed reaction is typically lower than for the uncatalyzed one. Reducing the temperature will slow both reactions but will often penalize the background reaction more significantly, thus improving the ee.[1]
Scientific Rationale: Cyanohydrins can racemize, especially under basic or even neutral conditions. Traces of base (e.g., residual triethylamine from a chemical synthesis) can catalyze the reversible elimination of HCN, leading to a planar carbonyl intermediate that can be re-attacked from either face, scrambling the stereocenter.[6]
Diagnostic & Solution Protocol:
-
Acidify During Workup: As soon as the reaction is complete, quench it and acidify the mixture (e.g., with a dilute solution of citric or sulfuric acid) to stabilize the cyanohydrin product.[13][14]
-
Avoid Basic Conditions: Be mindful during purification. Avoid basic media and consider using a weakly acidic wash during extraction to remove any basic residues.[6]
-
Immediate Derivatization: If the target cyanohydrin is particularly labile, consider protecting the hydroxyl group (e.g., by acylation or silylation) immediately after the reaction and before purification.[1]
Caption: Competing pathways in chiral cyanohydrin synthesis.
Experimental Protocols
Protocol 1: Batch Synthesis Using Immobilized HNL in a Biphasic System
This protocol provides a general method for synthesizing chiral cyanohydrins using an immobilized Hydroxynitrile Lyase (HNL).[4][15]
Materials:
-
Aldehyde or ketone substrate
-
Immobilized HNL (e.g., from Prunus amygdalus for (R)-cyanohydrins)
-
Organic solvent (e.g., methyl tert-butyl ether, MTBE)
-
Aqueous buffer (e.g., 0.1 M citrate buffer, pH 4.0)
-
Hydrogen cyanide (HCN) solution or a system for in situ generation (e.g., KCN/acid)
-
Reaction vessel with overhead stirring
Procedure:
-
Reaction Setup: In the reaction vessel, combine the MTBE and the pH 4.0 citrate buffer in a 1:1 (v/v) ratio to create a two-phase system.
-
Substrate Addition: Dissolve the carbonyl substrate in the MTBE phase to a final concentration of 0.1-0.5 M.
-
Catalyst Addition: Add the immobilized HNL to the reaction mixture.
-
Equilibration: Begin vigorous stirring and cool the mixture to the desired temperature (e.g., 5°C).[4]
-
Reaction Initiation: Carefully add a slight molar excess (1.2 eq.) of HCN solution to the stirred mixture.
-
Monitoring: Periodically take small aliquots from the organic phase. Analyze by chiral GC or HPLC to monitor substrate conversion and the enantiomeric excess of the product.[15]
-
Workup: Once the reaction reaches completion (or equilibrium), stop the stirring and separate the organic phase. Filter off the immobilized enzyme (which can be washed and potentially reused).
-
Isolation: Dry the organic phase (e.g., over Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude cyanohydrin product.
-
Purification: If necessary, purify the product via column chromatography or crystallization.
References
- A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. (n.d.). Benchchem.
- Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5899-5909. DOI:10.1039/C6OB00934D.
- Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes. (n.d.). Benchchem.
- Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate.
- G. A. Sprenger, et al. (2025). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. ResearchGate.
- Sprenger, G. A., et al. (n.d.). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. PubMed.
- One-pot synthesis of optically active cyanohydrin acetates from aldehydes via lipase-catalyzed kinetic resolution coupled with in situ formation and racemization of cyanohydrins. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- Technical Support Center: Enhancing the Stereoselectivity of Cyanohydrin Synthesis. (n.d.). Benchchem.
- New Methods for Chiral Cyanohydrin Synthesis. (n.d.). Diva-portal.org.
- The preparation of enantiopure cyanohydrins and their hydrogenations. (n.d.). TU Delft Repository.
- Efficient Synthesis and Analysis of Chiral Cyanohydrins. (n.d.). DiVA portal.
- Asymmetric Synthesis of Cyanohydrins. (2006). Bentham Science Publishers.
- Catalytic Asymmetric Cyanohydrin Synthesis. (1993). Sci-Hub.
- Chemically catalyzed asymmetric cyanohydrin syntheses. (n.d.). Semantic Scholar.
- Continuous flow for enantioselective cyanohydrin synthesis. (2022). Catalysis Science & Technology. RSC Publishing. DOI:10.1039/D2CY00054G.
- Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. (n.d.). Chemical Reviews.
- The synthesis of chiral cyanohydrins by oxynitrilases. (n.d.). PubMed.
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- Preparation and Reactions of Racemic and Optically Active Cyanohydrins. (2020). ResearchGate.
- Enantiomeric enrichment of cyanohydrins. (n.d.). Google Patents.
- Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. (2025). ResearchGate.
- Method of preparing cyanohydrins. (n.d.). Google Patents.
- Cyanohydrin reaction. (n.d.). Wikipedia.
- Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. (1999). Chemical Reviews. ACS Publications.
- Cyanohydrin synthesis by Cyanation or Cyanosilylation. (n.d.). Organic Chemistry Portal.
Sources
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]
- 9. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values [pubmed.ncbi.nlm.nih.gov]
- 13. EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents [patents.google.com]
- 14. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Crude (R)-(+)-4-Chloromandelonitrile
Welcome to the dedicated technical support resource for the purification of (R)-(+)-4-Chloromandelonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this valuable chiral intermediate. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your purification processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Question 1: My final yield of this compound is significantly lower than expected after purification. What are the common causes and how can I improve the recovery?
Low yield is a frequent challenge, often stemming from a combination of factors including product decomposition and suboptimal purification parameters.[1] this compound, being a cyanohydrin, is susceptible to degradation, which can significantly impact recovery.[2]
Potential Causes and Solutions:
-
Decomposition During Workup and Purification:
-
Scientific Rationale: Cyanohydrins exist in equilibrium with their corresponding aldehyde (4-chlorobenzaldehyde) and hydrogen cyanide. This equilibrium is sensitive to pH and temperature. Neutral to basic conditions and elevated temperatures can accelerate the decomposition of your product.
-
Troubleshooting Steps:
-
Maintain Acidic Conditions: Throughout your extraction and purification process, ensure the aqueous phases are slightly acidic (pH 4-5.5). This suppresses the equilibrium shift back to the starting materials.
-
Temperature Control: Perform all purification steps at reduced temperatures where possible. For extractions, use cold solvents and minimize the time the product is in solution. During solvent removal by rotary evaporation, use a low-temperature water bath.[1]
-
Minimize Exposure to Protic Solvents: this compound is more stable in aprotic solvents. If possible, use solvents like dichloromethane or ethyl acetate for extraction and chromatography instead of alcohols for extended periods.
-
-
-
Suboptimal Recrystallization Technique:
-
Scientific Rationale: Recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[3][4] Using an excessive amount of solvent or cooling the solution too rapidly can lead to significant product loss in the mother liquor.[4]
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, like Toluene/Heptane or Ethyl Acetate/Hexane, often provides the best results.
-
Use Minimal Hot Solvent: Dissolve your crude product in the minimum amount of boiling or near-boiling solvent to ensure the solution is saturated upon cooling.[4][5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can trap impurities and lead to smaller crystals that are harder to filter. Once crystals have formed at room temperature, you can then place the flask in an ice bath to maximize recovery.[6]
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of your product.[5]
-
-
Question 2: The enantiomeric excess (ee) of my purified this compound is lower than the crude material. What could be causing this and how can I prevent the loss of enantiopurity?
A decrease in enantiomeric excess during purification is a critical issue, suggesting that racemization or selective loss of the desired enantiomer is occurring.
Potential Causes and Solutions:
-
Base-Catalyzed Racemization:
-
Scientific Rationale: The proton on the chiral carbon of mandelonitrile is acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar carbanion intermediate. Reprotonation can occur from either face, resulting in racemization.
-
Troubleshooting Steps:
-
Avoid Basic Conditions: Strictly avoid basic conditions during workup and purification. If a basic wash is necessary to remove acidic impurities, use a weak base (e.g., saturated sodium bicarbonate solution) and minimize contact time. Follow immediately with a wash using a slightly acidic aqueous solution.
-
Neutralize Amines: If your reaction uses amine-based reagents or catalysts, ensure they are thoroughly removed or neutralized with an acidic wash (e.g., dilute HCl) during the initial workup.
-
-
-
Fractional Crystallization Issues:
-
Scientific Rationale: If your crude product has a very low initial ee, it's possible for the racemic mixture to crystallize preferentially under certain conditions, leaving the desired enantiomer enriched in the mother liquor.
-
Troubleshooting Steps:
-
Monitor Mother Liquor: Analyze the enantiomeric excess of both your crystallized product and the mother liquor using a suitable analytical technique like chiral HPLC or GC.[7] This will help you understand the partitioning of the enantiomers.
-
Optimize Crystallization: Experiment with different solvent systems and cooling rates to favor the crystallization of the desired (R)-enantiomer.
-
-
Question 3: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What are my options?
Co-elution during column chromatography indicates that the impurity has a similar polarity to your desired product. Addressing this requires a more strategic approach to separation.
Potential Causes and Solutions:
-
Similar Polarity of Impurity:
-
Scientific Rationale: The impurity, which could be a structurally related byproduct or a starting material like 4-chlorobenzaldehyde, may have a polarity very close to this compound, making separation by normal-phase chromatography challenging.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the solvent system for your column chromatography. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can improve resolution.[8] Consider using a three-component mobile phase (e.g., Hexane/Ethyl Acetate/Dichloromethane) to fine-tune the selectivity.
-
Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina or reverse-phase silica gel (C18), which will alter the retention characteristics of your compounds.
-
Recrystallization as an Alternative: If the impurity is present in a small amount, a carefully executed recrystallization may be more effective at removing it than chromatography.[9]
-
-
Workflow for Purification Strategy Selection
The choice of purification strategy depends on the impurity profile of your crude material. The following diagram provides a decision-making workflow.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound?
To ensure long-term stability, purified this compound should be stored in a cool, dry, and dark environment. For optimal preservation, store at -20°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q2: What are the primary impurities I should expect in my crude this compound?
Common impurities can include:
-
Unreacted Starting Materials: 4-chlorobenzaldehyde and residual cyanide salts.[10]
-
The (S)-enantiomer: The opposite enantiomer, (S)-(-)-4-Chloromandelonitrile.[9]
-
By-products: Depending on the synthetic route, other related compounds may be present.
-
Degradation Products: As mentioned, 4-chlorobenzaldehyde and hydrogen cyanide can be present due to decomposition.
Q3: What are the key safety precautions when handling this compound?
This compound is toxic if swallowed and can cause skin and serious eye irritation.[11] It can also release highly toxic hydrogen cyanide gas, especially under basic conditions or upon heating.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Disposal: Dispose of all waste containing mandelonitrile and cyanide according to your institution's hazardous waste protocols.
Q4: Which analytical techniques are best for determining the purity and enantiomeric excess of my final product?
-
Purity Assessment: ¹H and ¹³C NMR spectroscopy are excellent for determining chemical purity and identifying any organic impurities.[13] HPLC with a UV detector can also be used to assess purity.
-
Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and accurate methods for determining the ee.[7] Chiral stationary phases are used to separate the (R) and (S) enantiomers, allowing for their quantification.
Data Summary Table
| Purification Technique | Common Solvents/Mobile Phases | Key Advantages | Common Issues & Mitigations |
| Recrystallization | Toluene/Heptane, Ethyl Acetate/Hexane, Ethanol/Water[14][15] | Scalable, cost-effective, can yield very high purity material. | Low recovery (mitigate with slow cooling, minimal solvent); Oiling out (mitigate by using a different solvent system).[4] |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient[8][15] | Excellent for separating multiple components and purifying oily products. | Product decomposition on silica (mitigate with deactivated silica or rapid elution); Co-elution (mitigate with optimized mobile phase).[2] |
| Liquid-Liquid Extraction | Dichloromethane, Ethyl Acetate, Diethyl Ether[16] | Good for initial workup to remove water-soluble impurities. | Emulsion formation (mitigate by adding brine); Product decomposition if pH is not controlled. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (e.g., toluene, ethyl acetate, hexane) to find a suitable single or mixed solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) while heating and stirring until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystal formation should occur. Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel, and then remove the solvent by rotary evaporation to create a dry powder. Carefully add this powder to the top of the packed column.[15]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.[15]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2016). How can I purify mandelonitrile (or any cyanohydrin) by silica column chromatography?.
- Google Patents. (1945). Purification of nitriles - US2388506A.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Google Patents. (1972). Process for the production of nitriles - US3646103A.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives.
- ResearchGate. (n.d.). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified....
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Missouri-St. Louis. (n.d.). Recrystallization1.
- ResearchGate. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry.
- National Center for Biotechnology Information. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry.
- ACS Omega. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis.
- Santa Cruz Biotechnology. (2016). Mandelonitrile - SAFETY DATA SHEET.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude 4-(2-Chlorophenyl)-4-oxobutyronitrile.
- BenchChem. (n.d.). Stability and degradation of (R)-mandelonitrile under different conditions.
- Thermo Fisher Scientific. (n.d.). Genomic DNA Purification Support—Troubleshooting.
- Sigma-Aldrich. (n.d.). RNA Preparation Troubleshooting.
- BenchChem. (n.d.). Assessing the Enantiomeric Excess of (R)-mandelonitrile: A Comparative Guide to Analytical Techniques.
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- PubMed. (2012). Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata.
- Wikipedia. (n.d.). Enantiomeric excess.
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- ResearchGate. (n.d.). Synthesis of (R)-o-chloromandelonitrile via PaHNL (e.e.= 83 %) (iPr 2....
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide.
- National Center for Biotechnology Information. (n.d.). Determination of Enantiomeric Excess in Confined Aprotic Solvent.
- CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- Journal of the Japan Explosives Society. (n.d.). Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR.
- ResearchGate. (2012). Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata | Request PDF.
- PubMed. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. DSpace [cora.ucc.ie]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. research.rice.edu [research.rice.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Overcoming substrate inhibition in nitrilase-catalyzed hydrolysis of o-chloromandelonitrile
Beginning Data Collection
I'm currently focused on gathering information through targeted Google searches regarding the nitrilase-catalyzed hydrolysis of o-chloromandelonitrile. Specifically, I'm concentrating on understanding substrate inhibition, its mechanics, and any related kinetics. My goal is to compile a thorough foundation to facilitate a focused analysis.
Outlining Search Strategy
My next step involves structured Google searches about nitrilase-catalyzed hydrolysis of o-chloromandelonitrile, homing in on substrate inhibition. I'll analyze the results for common challenges and troubleshooting approaches. This is to structure the information into a technical support format, including troubleshooting guides and FAQs with scientific explanations. I also intend to design experimental protocols for substrate inhibition mitigation.
Developing Comprehensive Guide
I'm now expanding my search strategy to gather information on nitrilase-catalyzed hydrolysis of o-chloromandelonitrile, with a strong emphasis on addressing substrate inhibition. I will structure the findings into a support center, including a troubleshooting guide and FAQs, and provide scientific reasoning for each. I'm also planning experimental protocols and Graphviz diagrams to illustrate key concepts. Quantitative data from reliable sources is on my radar as well, and I'll include citations for all technical claims.
Byproduct formation in the synthesis of 4-chloromandelonitrile and its prevention
Welcome to the technical support center for the synthesis of 4-chloromandelonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies grounded in chemical principles to help you optimize your reaction outcomes, minimize byproduct formation, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-chloromandelonitrile?
The most prevalent and straightforward method is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-chlorobenzaldehyde.[1] This is typically achieved by reacting 4-chlorobenzaldehyde with a cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN) followed by protonation, or by using hydrogen cyanide (HCN) with a base catalyst.[2][3][4]
Q2: My 4-chloromandelonitrile product appears unstable and decomposes over time. Why does this happen?
The formation of cyanohydrins, including 4-chloromandelonitrile, is a reversible equilibrium reaction.[4][5] The product can readily decompose back into the starting materials: 4-chlorobenzaldehyde and hydrogen cyanide. This retro-cyanohydrin reaction is particularly favored under basic conditions, which can deprotonate the hydroxyl group, leading to the expulsion of the stable cyanide anion.[1] The compound's stability is also affected by temperature and the presence of impurities.[6]
Q3: What are the primary byproducts I should be aware of during this synthesis?
The main impurities and byproducts encountered are:
-
Unreacted 4-chlorobenzaldehyde: Due to the reversible nature of the reaction, incomplete conversion is common if conditions are not optimized.[4][5]
-
4-Chlorobenzoic acid: This can form if the starting aldehyde is oxidized or if the nitrile group of the product is fully hydrolyzed under harsh acidic or basic workup conditions.[7][8]
-
4-Chloro-α-hydroxy-phenylacetamide (4-chloromandelamide): This is the intermediate product of partial hydrolysis of the nitrile group.[8]
-
Dimer or other condensation products: In some cases, the cyanohydrin product can react with unreacted aldehyde, especially if the aldehyde concentration is high.[2]
Q4: How critical is pH control during the synthesis?
pH control is arguably the most critical parameter. The reaction requires a delicate balance. A sufficient concentration of the cyanide nucleophile (CN⁻) is needed for the reaction to proceed, which is favored by higher pH. However, strongly basic conditions promote the decomposition of the cyanohydrin product.[1][5] Conversely, a pH that is too acidic will protonate the cyanide ions to form HCN (pKa ≈ 9.2), drastically reducing the concentration of the required nucleophile and stalling the reaction.[4][9] An optimal pH window is typically slightly acidic to neutral (pH 4.5–7) to balance these competing factors.[4]
Q5: Is it possible to synthesize a single enantiomer of 4-chloromandelonitrile?
Yes, while standard chemical synthesis yields a racemic (50:50) mixture, enantiomerically enriched 4-chloromandelonitrile can be synthesized using biocatalysis.[3] Hydroxynitrile lyase (HNL) enzymes are highly effective for this asymmetric synthesis.[10] However, it is crucial to suppress the competing non-enzymatic, base-catalyzed background reaction which produces the racemic product and lowers the enantiomeric excess (e.e.).[5]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of 4-chloromandelonitrile, providing explanations of the root causes and actionable solutions.
Problem 1: Low Yield / High Levels of Unreacted 4-Chlorobenzaldehyde
| Potential Cause | Scientific Explanation | Suggested Solution |
| Reaction Equilibrium | The cyanohydrin formation is reversible. The equilibrium may lie towards the starting materials if conditions are not optimized to favor the product.[4][5] | 1. Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C) to shift the equilibrium toward the product.[4] 2. Excess Cyanide: Use a slight molar excess of the cyanide reagent (e.g., 1.1-1.2 equivalents) to push the equilibrium forward.[4] |
| Incorrect pH | If the pH is too acidic (< 4), most of the cyanide will be protonated to HCN, reducing the nucleophile concentration and slowing the reaction rate to a crawl.[4] | pH Adjustment: Maintain the reaction pH within the optimal 4.5-7 range. Use a buffered system or carefully add a weak acid (like acetic acid) to a cyanide salt solution to generate HCN in situ while controlling the pH. |
| Premature Workup | The reaction may not have reached equilibrium or completion before quenching. | Reaction Monitoring: Monitor the disappearance of the aldehyde starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with the workup. |
Problem 2: Product Decomposes During Workup or Isolation
| Potential Cause | Scientific Explanation | Suggested Solution |
| Basic Conditions | The retro-cyanohydrin reaction is base-catalyzed.[1][5] Washing with basic solutions (e.g., sodium bicarbonate) or exposure to basic surfaces (like basic alumina) can cause rapid decomposition. | 1. Neutral/Acidic Workup: Ensure all aqueous washes are neutral or slightly acidic. Use a mild acid like citric acid or dilute HCl for neutralization. 2. Avoid Strong Bases: Do not use strong bases during the workup. If a base is needed, use it at low temperatures and for the shortest possible time. |
| Elevated Temperatures | Heating the product, for instance during solvent evaporation, can provide the energy needed to overcome the activation barrier for decomposition. | Low-Temperature Isolation: Concentrate the product solution under reduced pressure at low temperatures (e.g., < 40 °C). Avoid distillation if possible. If purification by chromatography is needed, perform it quickly and at a low temperature. |
| Product Instability | 4-Chloromandelonitrile is inherently prone to decomposition. Leaving it in solution or as a crude oil for extended periods increases the likelihood of degradation.[6] | In Situ Protection: For applications where the free hydroxyl group is not required, consider an in situ protection strategy. After the cyanohydrin formation is complete, add an acylating agent (e.g., acetic anhydride) or a silylating agent (e.g., TBDMSCl) to "trap" the product as a more stable ester or silyl ether.[5] |
Problem 3: Presence of 4-Chlorobenzoic Acid or 4-Chloromandelamide in the Final Product
| Potential Cause | Scientific Explanation | Suggested Solution |
| Hydrolysis of Nitrile | The nitrile functional group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic aqueous conditions, often accelerated by heat.[8][11] | 1. Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize water content. 2. Control Workup pH and Temperature: Avoid prolonged exposure to strong acids or bases during workup, especially at elevated temperatures. 3. Purification: 4-Chlorobenzoic acid can be removed by a careful extraction with a weak base (e.g., dilute sodium bicarbonate solution), but be mindful of the potential for product decomposition. |
| Oxidation of Aldehyde | The 4-chlorobenzaldehyde starting material can be susceptible to oxidation to 4-chlorobenzoic acid, especially if it is old or has been improperly stored.[7] | Use Pure Starting Materials: Ensure the 4-chlorobenzaldehyde is pure before starting the reaction. If necessary, purify it by recrystallization or distillation. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making process, the following diagrams illustrate the synthesis pathways and a logical troubleshooting workflow.
Caption: Reaction scheme for 4-chloromandelonitrile synthesis and major byproduct pathways.
Sources
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. US20100256409A1 - Process for production of cyanohydrin compound, and process for production of alpha hydroxyester compound - Google Patents [patents.google.com]
- 3. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 4. orgosolver.com [orgosolver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Cyanide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Navigating the Reaction Landscape: A Technical Support Guide to Bayesian Optimization for Chemical Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging Bayesian optimization to refine chemical reaction conditions. This powerful machine learning approach promises to accelerate discovery by intelligently navigating complex, multi-dimensional reaction spaces with fewer experiments than traditional methods.[1][2] However, like any sophisticated tool, its practical application can present unique challenges.
This guide is designed to be your first line of support, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your optimization campaigns.
Troubleshooting Guide: Addressing Common Experimental Hurdles
Here, we address specific issues that can arise during a Bayesian optimization workflow, providing both the "why" and the "how" to get your research back on track.
Q1: My optimization seems to be converging very slowly or not at all. What are the likely causes and how can I fix this?
Slow or stalled convergence is a frequent concern and can often be traced back to a few key factors related to the exploration-exploitation trade-off.[3]
Causality: The core of Bayesian optimization is balancing the desire to exploit known good reaction conditions with the need to explore unknown regions of the parameter space.[1] If the algorithm is too "exploitative," it may prematurely focus on a local optimum and fail to find the global optimum. Conversely, excessive "exploration" can lead to inefficient sampling of the entire space without honing in on promising areas.
Troubleshooting Steps:
-
Adjust the Acquisition Function Hyperparameters:
-
Expected Improvement (EI): The xi (ξ) or "jitter" parameter in EI controls this trade-off. A higher xi encourages more exploration. If you suspect you're stuck in a local optimum, try incrementally increasing this value.[1]
-
Upper Confidence Bound (UCB): The beta (β) parameter in UCB directly tunes the influence of the uncertainty in the model's predictions. Increasing beta will lead to more exploration of uncertain regions.[1]
-
-
Re-evaluate Your Surrogate Model's Kernel: The kernel function encodes your assumptions about the smoothness of the reaction landscape.[1]
-
A Radial Basis Function (RBF) kernel assumes a very smooth, infinitely differentiable function. If your reaction landscape is expected to be more complex or "bumpy," this assumption may be too strong.
-
The Matérn kernel is often a more robust default choice as its smoothness can be tuned. A Matérn 5/2 kernel is a common and effective starting point for many chemical systems.[1][4]
-
-
Assess the Initial Experimental Design: A well-distributed set of initial data points is crucial for the surrogate model to get a reasonable first approximation of the reaction landscape.
-
If your initial points are clustered too closely, the model may not have enough information to explore effectively.
-
Consider using a space-filling design like Latin Hypercube Sampling (LHS) to generate your initial experiments. A good rule of thumb is to start with at least twice the number of variables you are optimizing.[1]
-
Q2: The algorithm is suggesting experiments that are physically impossible or outside of known constraints. How can I prevent this?
This is a critical issue where the model's mathematical optimum doesn't align with real-world chemistry.
Causality: Standard Bayesian optimization algorithms are often unaware of the physical or chemical constraints of a system unless they are explicitly defined. For instance, the total volume of reagents cannot exceed the reactor volume, or certain combinations of chemicals may be unsafe.
Troubleshooting Steps:
-
Utilize Constrained Bayesian Optimization: Many modern Bayesian optimization libraries offer functionalities to handle constraints. These can be categorized as:
-
Known Constraints: These are constraints that can be defined mathematically before the optimization begins (e.g., concentration_A + concentration_B <= 1.0 M). These can be directly incorporated into the optimization problem.[5][6][7]
-
Unknown Constraints: In some cases, a constraint might only be discovered through experimentation (e.g., a particular combination of reactants causes the solution to precipitate). Some advanced techniques can learn these "black-box" constraints during the optimization process.[5]
-
-
Implement Rejection Sampling: A straightforward, though potentially inefficient, approach is to have the algorithm propose a batch of potential experiments and then filter out any that violate your known constraints before running them in the lab.[5][7]
Q3: My surrogate model is showing high uncertainty everywhere, and the acquisition function plot is flat. What does this mean?
A flat acquisition function indicates that the algorithm sees little value in sampling any particular point over another.
Causality: This can happen for a couple of reasons:
-
Premature Convergence: The model might be overly confident in its predictions across the entire space, suggesting it has found the optimum.
-
High Noise Level: If the experimental noise is high relative to the signal (the change in yield or other objective), the model may struggle to identify any clear trends.
Troubleshooting Steps:
-
Verify Experimental Noise: Ensure your estimate of the experimental noise, often a parameter in the Gaussian Process model, is accurate.[1] If you underestimate the noise, the model may try to fit the noise, leading to a poor representation of the underlying function. If you overestimate it, the model may become too smooth and wash out real effects.
-
Increase the Number of Initial Samples: A flat acquisition function early in the optimization process may simply mean the model needs more data to begin identifying promising regions.
-
Check for Numerical Instability: In some cases, particularly if you have very similar data points, the kernel matrix in the Gaussian Process can become ill-conditioned. Adding a small "jitter" or "nugget" term to the diagonal of the kernel matrix can improve numerical stability.[1]
Frequently Asked Questions (FAQs)
This section provides concise answers to more general questions about implementing Bayesian optimization in a chemical context.
Q1: What is Bayesian optimization and why is it advantageous for optimizing chemical reactions?
Bayesian optimization is a sequential, model-based approach for finding the global optimum of an expensive-to-evaluate, black-box function.[8][9] It is particularly well-suited for chemical reaction optimization for several reasons:
-
Sample Efficiency: It can often find the optimal conditions in significantly fewer experiments compared to traditional methods like grid search or one-factor-at-a-time (OFAT).[1][10] This is a major benefit when experiments are costly, time-consuming, or resource-intensive.[1][4]
-
Handles High Dimensionality: It can effectively navigate complex search spaces with many variables (e.g., temperature, concentration, catalyst loading, solvent choice).[11]
-
Balances Exploration and Exploitation: It intelligently decides whether to explore uncertain regions of the parameter space or exploit regions already known to produce good results.[1]
Q2: How does the Bayesian optimization process work in practice?
The process is an iterative loop that can be broken down into the following steps:
-
Define the Optimization Problem: Clearly state your objective (e.g., maximize yield, minimize impurity) and identify the continuous and categorical variables to be explored, along with their ranges.[1]
-
Initial Experimental Design: Run a small number of initial experiments to provide a starting point for the model. A space-filling design is recommended.[1]
-
Fit a Surrogate Model: Use the initial data to train a probabilistic model (typically a Gaussian Process) that approximates the reaction landscape and quantifies the uncertainty of its predictions.[5][11]
-
Optimize the Acquisition Function: This function uses the predictions and uncertainty from the surrogate model to determine the most promising set of conditions for the next experiment.[11][12]
-
Perform the Next Experiment: Run the experiment suggested by the acquisition function and record the outcome.
-
Update the Model: Add the new data point to your dataset and refit the surrogate model.
-
Repeat: Continue this loop until a stopping criterion is met (e.g., the experimental budget is exhausted, or the optimization converges).[1]
Q3: How should I handle categorical variables like solvents or catalysts?
Handling categorical variables is a common challenge in chemistry.[5] The primary methods are:
-
One-Hot Encoding: This is a simple method where each category is represented by a binary vector. However, it doesn't capture any inherent similarity between the categories.[5]
-
Descriptor-Based Encoding: A more powerful approach is to represent each category by a set of relevant physical or chemical descriptors. For example, a solvent could be described by its polarity, boiling point, and dielectric constant. Catalysts and ligands can be represented by quantum chemical properties that capture their steric and electronic features.[5][11][13] This allows the model to learn relationships between these properties and the reaction outcome, potentially generalizing to untested categories.
Q4: What is multi-objective optimization and when should I use it?
Often in chemical synthesis, you need to optimize for more than one objective simultaneously, such as maximizing yield while minimizing the formation of a specific impurity. This is where multi-objective Bayesian optimization is applied.[2] It aims to find the "Pareto front," which is the set of experimental conditions for which you cannot improve one objective without worsening another.
Q5: Can I use data from previous, similar reactions to speed up my current optimization?
Yes, this is the concept behind multi-task Bayesian optimization or transfer learning .[5][14] If you have historical data from related reactions, it can be used to inform the initial surrogate model for a new optimization task.[14] This can significantly reduce the number of experiments needed to find the optimum for the new reaction by providing a more informed starting point.[5][14]
Key Hyperparameter Tuning Summary
The performance of a Bayesian optimization campaign can be sensitive to the choice of hyperparameters. The tables below provide a starting point for tuning the surrogate model and acquisition function.
Table 1: Gaussian Process Hyperparameter Tuning
| Hyperparameter | Description | Recommended Value / Strategy |
| Kernel Function | Defines the covariance between data points, encoding assumptions about the function's smoothness. | The Matérn 5/2 kernel is a robust default. The RBF kernel can be used for very smooth landscapes.[1][4] |
| Lengthscale | Controls how quickly the correlation between points decays with distance. | Typically learned from the data by maximizing the marginal likelihood. A small lengthscale results in a "wiggly" function, while a large one leads to a smoother function.[1] |
| Signal Variance | The overall variance of the function. | Learned from the data. This controls the overall vertical scale of the function.[1] |
| Noise Variance | Represents the assumed level of noise in the experimental measurements. | Should be set based on an estimate of the experimental error. A higher noise variance will lead to a smoother function that doesn't pass exactly through the data points.[1] |
Table 2: Acquisition Function Hyperparameter Tuning
| Acquisition Function | Hyperparameter | Description | Recommended Value / Strategy |
| Expected Improvement (EI) | xi (ξ) or "jitter" | Controls the trade-off between exploration and exploitation. | Start with a small value like 0.01. Increase to encourage more exploration if the optimization appears stuck in a local optimum.[1] |
| Upper Confidence Bound (UCB) | beta (β) | Controls the trade-off between the mean prediction and the uncertainty. | The optimal value can require some experimentation. Higher values lead to more exploration.[1] |
Experimental Protocol: A General Workflow for Bayesian Reaction Optimization
This protocol outlines the general steps for setting up and running a Bayesian optimization for a chemical reaction.
-
Define the Optimization Problem:
-
Clearly define the objective you want to optimize (e.g., maximize yield, minimize impurity).
-
Identify all the continuous (e.g., temperature, time, concentration) and categorical (e.g., catalyst, solvent, base) variables that you want to explore.
-
Define the bounds for each continuous variable and the set of possible values for each categorical variable.[1]
-
-
Initial Experimental Design:
-
Data Formatting:
-
Organize your experimental data in a structured format, such as a CSV file.
-
Create columns for each variable and a column for the measured outcome.
-
Encode categorical variables as required by your chosen Bayesian optimization software (e.g., one-hot encoding or descriptor-based).[1]
-
-
Software and Model Selection:
-
Running the Optimization Loop:
-
Load your initial data into the software.
-
Initiate the optimization loop. The software will suggest the next set of experimental conditions.
-
Perform the suggested experiment and record the outcome.
-
Add the new data point to your dataset and re-run the optimization to get the next suggestion.
-
Repeat this process until your experimental budget is exhausted or the optimization converges.[1]
-
-
Analysis of Results:
-
Identify the best-performing set of conditions found by the optimization.
-
Analyze the surrogate model to understand the relationships between the variables and the objective.
-
References
-
Feng, S., et al. (2023). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. MDPI. [Link]
-
Grisoni, F. (2024). Bayesian Optimization in Drug Discovery. Methods in Molecular Biology. [Link]
-
Greenman, K. P., et al. (2024). Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules. ACS Central Science. [Link]
-
Gome, G., et al. (2018). Bayesian optimization for accelerated drug discovery. IBM Journal of Research and Development. [Link]
-
Grisoni, F. (2024). Bayesian Optimization in Drug Discovery. ResearchGate. [Link]
-
Guo, J., et al. (2022). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]
-
Shields, B. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Personal Website. [Link]
-
Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. [Link]
-
Griffiths, R.-R., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery. [Link]
-
Doyle, A., & Stevens, J. (2021). Bayesian Optimization for Chemical Synthesis. YouTube. [Link]
-
Watanabe, Y., et al. (2023). A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions. PMC. [Link]
-
Greenman, K. P., et al. (2020). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Princeton University. [Link]
-
Guo, J., et al. (2022). (PDF) Bayesian Optimization for Chemical Reactions. ResearchGate. [Link]
-
Review, C. (2021). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]
-
Jablonka, K. M., et al. (2023). Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches. RSC Publishing. [Link]
-
Nair, A. S., et al. (2023). Interpretable Bayesian Optimization for Catalyst Discovery. ChemRxiv. [Link]
-
Guo, J., et al. (2022). Supplementary Information – Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]
-
Anonymous. (n.d.). Bayesian Optimization Acquisition Functions. University of Washington. [Link]
-
Khondaker, R. (2022). AI4SD2022: Bayesian Optimisation in Chemistry. YouTube. [Link]
-
Felton, K., et al. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. DSpace@MIT. [Link]
-
Corminboeuf, C., et al. (2022). Cost-informed Bayesian reaction optimization. PMC. [Link]
-
ResearchGate. (2024). Bayesian optimization for chemical reactions -process overview. ResearchGate. [Link]
-
Felton, K., et al. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. RSC Publishing. [Link]
-
Anonymous. (2021). Acquisition functions in Bayesian Optimization. Let's talk about science!. [Link]
-
Price, G. (2023). Bayesian Optimization of Chemical Reactions. Dassault Systèmes Blog. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. chimia.ch [chimia.ch]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00028H [pubs.rsc.org]
- 8. Bayesian Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Machine Learning for Predicting Optimal Reaction Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to predict optimal reaction conditions. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the common challenges encountered during your experiments. Our goal is to move beyond mere procedural steps and delve into the causality behind experimental and modeling choices, ensuring a self-validating system for your research.
Section 1: Data-Related Challenges and Troubleshooting
The foundation of any successful machine learning model is the data it's trained on. In chemistry, acquiring high-quality, comprehensive datasets for reaction optimization can be a significant hurdle. This section addresses common data-related issues and provides actionable solutions.
FAQ 1: My model is performing poorly. How do I know if my dataset is the problem?
Answer: Poor model performance is often rooted in the quality and quantity of the training data. Here’s a troubleshooting guide to diagnose data-related issues:
Troubleshooting Guide: Diagnosing Dataset Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| High training accuracy, low test accuracy | Overfitting due to a small or non-diverse dataset. [1] | 1. Data Augmentation: If possible, generate more experimental data. High-throughput experimentation (HTE) can be instrumental here.[2][3] 2. Cross-Validation: Use k-fold cross-validation to get a more robust estimate of your model's performance on unseen data.[1] 3. Regularization: Apply regularization techniques (e.g., L1 or L2) to penalize complex models that are more prone to overfitting. |
| Model fails to predict outcomes for certain reaction classes | Dataset bias. The training data may be dominated by certain reaction types, leading the model to perform poorly on underrepresented classes.[4][5] | 1. Data Analysis: Analyze the distribution of reaction types in your dataset. 2. Balanced Datasets: If a significant imbalance exists, consider techniques like oversampling the minority class or undersampling the majority class. 3. Bias-aware Models: Explore models designed to handle imbalanced data. |
| Model predictions are inconsistent or unreliable | "Noisy" or erroneous data. Inaccurate recording of reaction conditions or outcomes can severely impact model performance. | 1. Data Cleaning: Scrutinize your data for outliers and potential errors. Automated data preprocessing tools can help.[3] 2. Verify Data Sources: If using literature-derived data, be aware of potential reporting biases (e.g., under-reporting of negative results).[6] |
| Struggling to get started with a new reaction type | Data scarcity for the target reaction. [7] | 1. Transfer Learning: Leverage knowledge from a model trained on a large, related dataset and fine-tune it on your smaller, specific dataset.[7][8][9][10] 2. Active Learning: Use an iterative approach where the model suggests the most informative experiments to perform, efficiently building up a relevant dataset.[8][9][11][12][13] |
Workflow for Diagnosing Dataset Issues
Caption: A workflow for interpreting "black box" model predictions.
Section 3: Feature Engineering and Molecular Representation
How you represent a chemical reaction in a machine-readable format is a critical step that significantly impacts model performance. [14]
FAQ 4: What is the best way to represent my chemical reaction for a machine learning model?
Answer: The optimal representation, or "featurization," depends on your model and the specific chemical problem. Here are three common approaches:
-
Descriptor-Based Methods: These use pre-defined chemical or physical features of the molecules involved. This can include things like molecular weight, charge, or calculated quantum chemical properties. [3]These methods are often used for smaller datasets as they incorporate chemical knowledge, which can improve model performance. [3]2. Graph-Based Methods: Molecules are treated as graphs, where atoms are nodes and bonds are edges. Graph neural networks can then learn relevant features directly from the molecular structure. [3]3. Text-Based Methods (e.g., SMILES): Reactions are represented as strings of text (e.g., using the SMILES format). Natural language processing models, like transformers, can then be used to learn the "language" of chemical reactions. [3][4] Experimental Protocol: Physics-Based Feature Engineering
For a more interpretable model, consider physics-based feature engineering. [15]This involves creating features based on known chemical principles.
Objective: To create a set of interpretable features for a catalytic reaction model.
Methodology:
-
Identify Basic Descriptors: Start with fundamental reaction parameters like temperature, pressure, and reactant concentrations. [15]2. Generate Physics-Informed Features: Based on chemical knowledge of the reaction mechanism, create new features. For example, if you are studying a reaction involving acid-base catalysis, you might include features related to the pKa of the reactants and catalyst.
-
Feature Selection: Use a method like LASSO (Least Absolute Shrinkage and Selection Operator) to select the most important features. This helps to reduce the dimensionality of the problem and improve model interpretability. [15]4. Model Training: Train a regression model (e.g., linear regression) using the selected features.
-
Interpret Coefficients: The coefficients of the trained model will indicate the importance and direction of the effect of each feature on the reaction outcome. [15]
Section 4: Advanced Strategies for Low-Data Scenarios
In many real-world research scenarios, especially in drug development, obtaining large datasets for novel reactions is not feasible. This section covers advanced strategies to address this "low-data" challenge.
FAQ 5: I have very limited data for my new reaction. How can I build a predictive model?
Answer: This is a common and critical challenge. [7][9]Two powerful techniques for low-data regimes are Transfer Learning and Active Learning .
Transfer Learning:
The core idea of transfer learning is to leverage knowledge from a related, data-rich domain to improve performance in a data-scarce target domain. [10] Workflow for Transfer Learning in Reaction Prediction
Caption: A simplified workflow for transfer learning.
It has been shown that pre-training on smaller, mechanistically related datasets can be more effective than using very large, diverse datasets. [7] Active Learning:
Active learning is an iterative process where the machine learning model guides the experimental process by suggesting which data points would be most informative to collect next. [9][12][13]This is particularly well-suited for reaction optimization, as it mirrors how chemists use the results of previous experiments to inform the next ones. [8] Active Learning Loop
Caption: The iterative cycle of an active learning workflow.
Combining transfer learning to initialize the model with active learning to guide subsequent experiments can be a particularly powerful strategy for tackling challenging reaction optimization problems in low-data situations. [9]
References
-
Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. ChemRxiv. [Link]
-
Innovative Feature Engineering Driven by Chemical Category in Machine Learning for Optimizing the Prediction of Hydroxyl Radical Reaction Rate Constants. ACS Publications. [Link]
-
Interpretable and Explainable Machine Learning for Materials Science and Chemistry. ACS Publications. [Link]
-
What Does the Machine Learn? Knowledge Representations of Chemical Reactivity. PMC. [Link]
-
Interpretation of Compound Activity Predictions from Complex Machine Learning Models Using Local Approximations and Shapley Values. Journal of Medicinal Chemistry. [Link]
-
Interpretable and Explainable Machine Learning for Materials Science and Chemistry. arXiv. [Link]
-
Predicting reaction conditions from limited data through active transfer learning. PMC. [Link]
-
Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. PMC. [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]
-
Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. Aroc Journal. [Link]
-
Interpretable Machine Learning with Physics-Based Feature Engineering: Application to the Catalytic Cracking Reaction of Polycyclic Aromatic Hydrocarbons. ACS Publications. [Link]
-
Improving reaction prediction through chemically aware transfer learning. RSC Publishing. [Link]
-
Transfer Learning: Making Retrosynthetic Predictions Based on a Small Chemical Reaction Dataset Scale to a New Level. MDPI. [Link]
-
From data to discovery: efficient reaction design with the active learning multi-objective reaction optimizer (AMLRO) framework. American Chemical Society. [Link]
-
Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. Chemical Science (RSC Publishing). [Link]
-
Chemical Reaction Prediction using Machine Learning. RJPT. [Link]
-
Active Machine Learning Is More Efficient at Optimizing Chemical Reactions Than Human Intuition. ResearchGate. [Link]
-
Active Learning-Closed-Loop Optimisation for Organic Chemistry and Formulations Research. Apollo. [Link]
-
ReactionPredictor: Prediction of Complex Chemical Reactions at the Mechanistic Level Using Machine Learning. ACS Publications. [Link]
-
A Machine Learning Approach to Predict Chemical Reactions. proceedings.mlr.press. [Link]
-
Providing accurate chemical reactivity prediction with ML models - Jason Wang. YouTube. [Link]
-
Active machine learning for reaction condition optimization. Reker Lab - Duke University. [Link]
-
The Future of Chemistry | Machine Learning Chemical Reaction. Saiwa. [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. [Link]
-
Automated Self-Optimisation of Multi-Step Reaction and Separation Processes Using Machine Learning. ResearchGate. [Link]
-
Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. ResearchGate. [Link]
-
Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. Aroc Journal. [Link]
-
Predicting reaction conditions from limited data through active transfer learning. Chemical Science (RSC Publishing). [Link]
-
Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. [Link]
-
Feature engineering of machine-learning chemisorption models for catalyst design. ResearchGate. [Link]
-
Best practices in machine learning for chemistry. Article review. Oleksii Gavrylenko. [Link]
-
Reacon: a template- and cluster-based framework for reaction condition prediction. Chemical Science (RSC Publishing). [Link]
-
Day 5: Model Evaluation and Hyperparameter Tuning. Kartik Garg. [Link]
-
prediction of reaction conditions by deep learning techniques. Scientific and Technical Journal of Information Technologies, Mechanics and Optics. [Link]
-
Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. [Link]
Sources
- 1. arocjournal.com [arocjournal.com]
- 2. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving reaction prediction through chemically aware transfer learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. Predicting reaction conditions from limited data through active transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. From data to discovery: efficient reaction design with the active learning multi-objective reaction optimizer (AMLRO) framework - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Active Learning-Closed-Loop Optimisation for Organic Chemistry and Formulations Research [repository.cam.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing the efficacy of different hydroxynitrile lyases for cyanohydrin synthesis
The success of any HNL-catalyzed process hinges on a rational experimental design that suppresses the non-enzymatic background reaction through pH control and enhances catalyst performance and longevity through immobilization and the use of biphasic systems. As the demand for enantiopure chiral building blocks continues to grow, the discovery of novel HNLs from diverse biological sources and the continued refinement of existing enzymes through protein engineering will further expand the synthetic capabilities of these remarkable biocatalysts, paving the way for more efficient and sustainable chemical manufacturing. [9]
References
-
Dadashipour, M., Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(9), 1121-1149. [Link]
-
Bracco, P., Busch, H., Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6248-6263. [Link]
-
Hasslacher, M., Schall, M., Hayn, M., Griengl, H., Kohlwein, S. D., & Schwab, H. (1997). Hydroxynitrile lyase from Hevea brasiliensis: molecular characterization and mechanism of enzyme catalysis. Proteins: Structure, Function, and Bioinformatics, 27(3), 438-449. [Link]
-
Chueskul, S., & Chulavatnatol, M. (1996). Properties of alpha-hydroxynitrile lyase from the petiole of cassava (Manihot esculenta Crantz). Archives of Biochemistry and Biophysics, 334(2), 401-405. [Link]
-
Jorns, M. S. (1980). A colorimetric assay for alpha-hydroxynitrile lyase. Analytical Biochemistry, 108(1), 163-167. [Link]
-
Chueskul, S., & Chulavatnatol, M. (1996). Properties of α-hydroxynitrile lyase from the petiole of cassava (Manihot esculenta Crantz). Archives of Biochemistry and Biophysics, 334(2), 401-405. [Link]
-
Bracco, P., Busch, H., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6248-6263. [Link]
-
Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. [Link]
-
Semantic Scholar. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. [Link]
-
Sharma, M., Sharma, N., & Bhalla, T. C. (2025). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. 3 Biotech, 15(1), 47. [Link]
-
van den Nieuwendijk, A. M. C. H., Hanefeld, U., & van der Marel, G. A. (2009). Enantioselective Enzyme-Catalysed Synthesis of Cyanohydrins. Current Organic Synthesis, 6(1), 75-87. [Link]
-
Vrije Universiteit Amsterdam. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. [Link]
-
Jones, D. B., Harrison, J. S., & Theobald, D. L. (2020). Larger active site in an ancestral hydroxynitrile lyase increases catalytically promiscuous esterase activity. Protein Science, 29(4), 985-996. [Link]
-
Lauble, H., Fiedler, D. A., & Gohlke, U. (2002). The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis. Proteins: Structure, Function, and Bioinformatics, 48(2), 273-283. [Link]
-
White, W. L. B., & Sayre, R. T. (1997). Cyanogenesis in Cassava: The Role of Hydroxynitrile Lyase in Root Cyanide Production. Plant Physiology, 116(4), 1219-1225. [Link]
-
Lanfranchi, E., Steiner, K., Glieder, A., Hajnal, I., Sheldon, R. A., van Pelt, S., & Winkler, M. (2013). Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology. Recent Patents on Biotechnology, 7(3), 197-206. [Link]
-
Lauble, H., Zuegg, J., & Wajant, H. (2001). Structure determinants of substrate specificity of hydroxynitrile lyase from Manihot esculenta. Protein Science, 10(11), 2302-2311. [Link]
-
Dadashipour, M., & Asano, Y. (2011). Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex. Journal of Biological Chemistry, 286(34), 29849-29858. [Link]
-
Hanefeld, U., & Wubbolts, M. G. (2013). Immobilisation of hydroxynitrile lyases. Chemical Society Reviews, 42(15), 6308-6321. [Link]
-
Effenberger, F., Ziegler, T., & Förster, S. (1987). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 26(5), 458-460. [Link]
-
Eggert, T., et al. (2006). A high-throughput screening assay for hydroxynitrile lyase activity. Chemical Communications, (38), 4026-4028. [Link]
-
Han, S., et al. (2005). Hydroxynitrile lyases from prunus seeds in the preparation of cyanohydrins. Journal of Molecular Catalysis B: Enzymatic, 37(1-6), 70-75. [Link]
-
Andexer, J. N., & Richter, M. (2015). Potential and capabilities of hydroxynitrile lyases as biocatalysts in the chemical industry. Biotechnology Journal, 10(6), 839-852. [Link]
-
Cabrera, R., et al. (2019). Hydroxynitrile lyases covalently immobilized in continuous flow microreactors. Catalysis Science & Technology, 9(5), 1184-1191. [Link]
-
Brussee, J., et al. (1990). Synthesis of Optically Active Cyanohydrins Using R-Oxynitrilase in a Liquid-Liquid Biphasic System: Part 1: An Industrially useful Procedure. Tetrahedron: Asymmetry, 1(3), 163-166. [Link]
-
Lanfranchi, E., et al. (2018). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. Catalysts, 8(7), 287. [Link]
-
Gruber, K., et al. (2001). Three-dimensional structures of enzyme-substrate complexes of the hydroxynitrile lyase from Hevea brasiliensis. Journal of Biological Chemistry, 276(49), 45943-45950. [Link]
-
Schmidt, S., et al. (2015). Immobilized Hydroxynitrile Lyase: A Comparative Study of Recyclability. Applied Biochemistry and Biotechnology, 177(5), 996-1008. [Link]
-
Siritunga, D., & Sayre, R. T. (2012). The cyanogenic syndrome in rubber tree Hevea brasiliensis: tissue-damage-dependent activation of linamarase and hydroxynitrile lyase accelerates hydrogen cyanide release. Annals of Botany, 109(5), 941-949. [Link]
-
Hasslacher, M., et al. (1997). Hydroxynitrile lyase from Hevea brasiliensis: molecular characterization and mechanism of enzyme catalysis. Proteins, 27(3), 438-49. [Link]
-
Lauble, H., et al. (1999). Structure of hydroxynitrile lyase from Manihot esculenta in complex with substrates acetone and chloroacetone: implications for the mechanism of cyanogenesis. Structure, 7(5), 571-81. [Link]
-
Han, S., et al. (2005). Hydroxynitrile Lyases from Prunus Seeds in the Preparation of Cyanohydrins. Journal of Molecular Catalysis B: Enzymatic, 37(1-6), 70-75. [Link]
-
Hanefeld, U., & Wubbolts, M. (2013). Immobilization of Hydroxynitrile Lyases. Chemical Society Reviews, 42(15), 6308-21. [Link]
-
Tamborini, L., et al. (2012). Activity and Enantioselectivity of the Hydroxynitrile Lyase MeHNL in Dry Organic Solvents. ACS Catalysis, 2(10), 2118-2123. [Link]
-
Semantic Scholar. (1997). Hydroxynitrile lyase from Hevea brasiliensis: Molecular characterization and mechanism of enzyme catalysis. [Link]
-
De ungar, F. (2005). New Methods for Chiral Cyanohydrin Synthesis. Diva Portal. [Link]
- Effenberger, F., & Jager, J. (2001). Enzymatic process for the preparation of (S)-cyanohydrins.
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
Ismael, A., et al. (2021). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. ChemRxiv. [Link]
Sources
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Hydroxynitrile lyases from prunus seeds in the preparation of cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increasing the reaction rate of hydroxynitrile lyase from Hevea brasiliensis towards mandelonitrile by copying active site residues from an esterase that accepts aromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxynitrile lyase from Hevea brasiliensis: molecular characterization and mechanism of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cyanogenic syndrome in rubber tree Hevea brasiliensis: tissue-damage-dependent activation of linamarase and hydroxynitrile lyase accelerates hydrogen cyanide release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Properties of alpha-hydroxynitrile lyase from the petiole of cassava (Manihot esculenta Crantz) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure determinants of substrate specificity of hydroxynitrile lyase from Manihot esculenta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential and capabilities of hydroxynitrile lyases as biocatalysts in the chemical industry - ProQuest [proquest.com]
- 19. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Immobilisation of hydroxynitrile lyases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35491A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Activity and Enantioselectivity of the Hydroxynitrile Lyase MeHNL in Dry Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. A high-throughput screening assay for hydroxynitrile lyase activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. A colorimetric assay for alpha-hydroxynitrile lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chirality: A Comparative Guide to Kinetic Resolution and Diastereomeric Salt Formation in API Production
In the landscape of pharmaceutical development, the chirality of an Active Pharmaceutical Ingredient (API) is a critical determinant of its therapeutic efficacy and safety. The differential pharmacological activity of enantiomers, mirror-image isomers of a chiral molecule, necessitates their separation—a process known as chiral resolution.[1][2] This guide provides an in-depth, objective comparison of two cornerstone techniques employed in the industrial production of single-enantiomer APIs: Kinetic Resolution and Diastereomeric Salt Formation. Drawing upon established principles and experimental insights, we will explore the nuances of each method to empower researchers, scientists, and drug development professionals in making informed decisions for their chiral separation challenges.
The Imperative of Chirality in Drug Design
Chiral molecules, despite having identical chemical formulas and connectivity, can exhibit profoundly different biological effects.[1][3] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.[4] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of enantiomeric purity in pharmaceuticals.[1] Consequently, regulatory bodies like the FDA and EMA often require comprehensive characterization of both enantiomers, driving the demand for efficient and scalable chiral resolution technologies.[5]
Diastereomeric Salt Formation: The Classical Workhorse
Diastereomeric salt formation is a venerable and widely utilized method for chiral resolution on an industrial scale.[4][5] This technique leverages the principle that while enantiomers share identical physical properties, diastereomers do not.[4][6] The process involves reacting a racemic mixture of an acidic or basic API with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[4][7][8] These salts, possessing different solubilities, can then be separated by fractional crystallization.[4][6]
The Mechanism of Separation
The fundamental steps of diastereomeric salt formation are:
-
Salt Formation: A racemic mixture (containing both R and S enantiomers) of an API is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid reacting with a racemic base). This results in the formation of two diastereomeric salts (e.g., R-acid/R-base and S-acid/R-base).
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize.[4]
-
Separation: The crystallized diastereomeric salt is separated from the solution containing the more soluble diastereomer via filtration.
-
Liberation of the Enantiomer: The desired enantiomer is then recovered from the isolated diastereomeric salt by treatment with an acid or base to break the salt and remove the resolving agent.[4][7]
Kinetic Resolution: A Rate-Based Separation
Kinetic resolution operates on a different principle: the differential rate of reaction of enantiomers with a chiral catalyst or reagent.[9] In this process, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses.[9] Enzymatic kinetic resolution is particularly common, utilizing the high stereoselectivity of enzymes like lipases.[5][10][11]
The Mechanism of Separation
The core of kinetic resolution lies in the transition state energies. The chiral catalyst forms two diastereomeric transition states with the enantiomers of the racemic substrate. The difference in the free energy of these transition states dictates the selectivity of the resolution.
The key steps are:
-
Selective Reaction: A racemic mixture is subjected to a reaction with a chiral catalyst or reagent that preferentially converts one enantiomer into a new product.
-
Enrichment: As the reaction proceeds, the starting material becomes enriched in the slower-reacting enantiomer.
-
Separation: The reaction is stopped at an optimal point (typically around 50% conversion) to achieve high enantiomeric excess (ee) of both the unreacted starting material and the product. The unreacted enantiomer and the product, now being different chemical compounds, can be separated by standard techniques like chromatography or extraction.
Head-to-Head Comparison: Performance and Practicality
| Feature | Diastereomeric Salt Formation | Kinetic Resolution |
| Theoretical Max. Yield | 50% (for the desired enantiomer) | 50% (for the unreacted enantiomer) |
| Enantiomeric Excess (ee) | Can be very high (>99%) after recrystallization | Highly dependent on the selectivity factor (s); can achieve high ee for the unreacted enantiomer at ~50% conversion. |
| Scalability | Generally considered highly scalable and cost-effective for large-scale production.[1] | Scalability can be a challenge, especially with expensive catalysts or enzymes. |
| Cost | Can be cost-effective, especially if the resolving agent is inexpensive or can be recycled efficiently.[12] | Catalyst/enzyme cost can be significant. Substrate and product separation can add to the cost. |
| Substrate Scope | Limited to acidic and basic compounds that can form salts. | Broader scope, applicable to a wider range of functional groups (alcohols, amines, esters, etc.).[9] |
| Process Development | Can be time-consuming to screen for the optimal resolving agent and crystallization conditions.[7] | Requires screening for a suitable catalyst/enzyme and optimization of reaction conditions. |
| Waste Generation | Generates salt waste, and the undesired enantiomer needs to be racemized and recycled to improve atom economy. | Can generate less salt waste, but separation of product and unreacted starting material can be complex. |
| Dynamic Potential | Can be coupled with racemization of the undesired enantiomer in a process called "Resolution-Racemization-Recycle".[7] | Can be performed as a Dynamic Kinetic Resolution (DKR) where the slow-reacting enantiomer is racemized in situ, theoretically allowing for 100% yield of the desired product.[9][13] |
Experimental Protocols: A Practical Look
Diastereomeric Salt Resolution of Racemic Ibuprofen
This protocol is a representative example of classical chiral resolution.
Objective: To resolve racemic ibuprofen using an enantiomerically pure chiral amine.
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA) as the resolving agent
-
Potassium Hydroxide (KOH)
-
Suitable solvent (e.g., water, ethanol)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Methodology:
-
Salt Formation:
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in water and acidify with HCl to a pH of ~2.
-
Extract the liberated S-ibuprofen with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched S-ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol
This protocol illustrates a typical enzymatic kinetic resolution.
Objective: To resolve a racemic secondary alcohol via lipase-catalyzed acylation.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
Methodology:
-
Reaction Setup:
-
In a flask, dissolve the racemic secondary alcohol in the organic solvent.
-
Add the immobilized lipase and the acylating agent.
-
-
Reaction Monitoring:
-
Stir the mixture at a controlled temperature (e.g., room temperature).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
-
Reaction Quench and Separation:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The resulting mixture contains the unreacted (and enantioenriched) alcohol and the ester of the other enantiomer.
-
Separate the alcohol from the ester using column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the separated alcohol and the ester (after hydrolysis back to the alcohol) using chiral GC or HPLC.
-
Conclusion: Selecting the Optimal Path
The choice between diastereomeric salt formation and kinetic resolution is not a one-size-fits-all decision. It is a strategic choice that depends on a multitude of factors including the chemical nature of the API, the desired scale of production, cost considerations, and development timelines.
Diastereomeric salt formation remains a robust, cost-effective, and scalable method, particularly for ionizable APIs destined for large-scale manufacturing.[1] Its primary limitation is its applicability to compounds that can form salts. Kinetic resolution, especially in its enzymatic and dynamic forms, offers broader substrate scope and the potential for higher theoretical yields.[9][13] However, catalyst cost and scalability can be significant hurdles. A thorough evaluation of both techniques, including preliminary screening and process optimization, is paramount to developing a commercially viable and efficient process for the production of enantiomerically pure APIs.
References
-
Chiral Drugs: An Overview - PMC - PubMed Central . Available at: [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia . Available at: [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution . Available at: [Link]
-
Chiral resolution - Wikipedia . Available at: [Link]
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology . Available at: [Link]
-
Unconventional approaches for chiral resolution - PMC - NIH . Available at: [Link]
-
Chiral Resolution Techniques For Industry . Available at: [Link]
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development . Available at: [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH . Available at: [Link]
-
Chiral Resolution Methods of Racemic Pharmaceuticals Based on Cocrystal Formation | Request PDF - ResearchGate . Available at: [Link]
-
Chromatographic resolution of chirals - Manufacturing Chemist . Available at: [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI . Available at: [Link]
-
The importance of chirality in API development - Veranova . Available at: [Link]
-
Kinetic resolution - Wikipedia . Available at: [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs . Available at: [Link]
-
Click reaction-aided enzymatic kinetic resolution of secondary alcohols - RSC Publishing . Available at: [Link]
-
Diastereomeric recrystallization - Wikipedia . Available at: [Link]
-
A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC - NIH . Available at: [Link]
-
OC VI (HS 2015) Bode Research Group . Available at: [Link]
-
Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd . Available at: [Link]
-
Kinetic resolution – Knowledge and References - Taylor & Francis . Available at: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing . Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers . Available at: [Link]
-
Dynamic Kinetic Resolutions - Macmillan Group . Available at: [Link]
-
6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts . Available at: [Link]
-
Solid solutions of quasi-isomorphous diastereomeric salts – kinetics versus thermodynamics . Available at: [Link]
-
Kinetic Resolutions - Ready Lab - UT Southwestern, Dallas, Texas . Available at: [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering . Available at: [Link]
-
Continuous Diastereomeric Kinetic Resolution—Silybins A and B - MDPI . Available at: [Link]
-
Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine | Crystal Growth & Design - ACS Publications . Available at: [Link]
-
Distinction between kinetic resolution, dynamic kinetic resolution, and deracemization (top) - ResearchGate . Available at: [Link]
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. esports.bluefield.edu - Chiral Resolution Techniques For Industry [esports.bluefield.edu]
- 3. advanceseng.com [advanceseng.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to Chiral Stationary Phase Performance for Mandelonitrile Analysis
Introduction: The Critical Role of Chiral Purity in Mandelonitrile
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Mandelonitrile, a key chiral building block, serves as a precursor to a variety of enantiomerically pure active pharmaceutical ingredients (APIs), including mandelic acid and its derivatives[1]. The two enantiomers of mandelonitrile, (R)- and (S)-, can lead to final products with vastly different pharmacological and toxicological profiles[1]. Consequently, the ability to accurately resolve and quantify the enantiomeric purity of mandelonitrile is not merely an analytical task; it is a critical control point in ensuring the safety and efficacy of therapeutics[2][3].
Chiral High-Performance Liquid Chromatography (HPLC) has established itself as the gold standard for this purpose, offering robust, reproducible, and high-resolution separation of enantiomers[2][3]. The success of this technique hinges on the selection of the appropriate Chiral Stationary Phase (CSP), the heart of the separation process. This guide provides an in-depth comparison of the performance of different classes of CSPs for mandelonitrile analysis, synthesizing data from established methods to provide researchers, scientists, and drug development professionals with a practical, experience-driven framework for method development.
Pillar 1: Polysaccharide-Based CSPs - The Industry Workhorse
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely and successfully employed columns for the enantioseparation of a broad range of chiral compounds, including mandelonitrile[2][4]. Their widespread adoption is due to their remarkable resolving power and broad applicability[2].
Mechanism of Chiral Recognition
The chiral recognition mechanism of polysaccharide CSPs is based on the formation of a transient diastereomeric complex between the analyte enantiomers and the chiral selector. The polysaccharide derivatives are coated or immobilized onto a silica support, forming a complex three-dimensional structure with chiral grooves and cavities[5]. Enantioseparation is achieved through a combination of differential interactions, including:
-
Hydrogen Bonding: The hydroxyl and carbonyl groups on the carbamate derivatives of the polysaccharide backbone can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The phenyl groups on the CSP and the aromatic ring of mandelonitrile can engage in π-π stacking.
-
Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral cavities of the CSP than the other, leading to a difference in retention.
The subtle differences in the spatial arrangement of an analyte's functional groups dictate the stability of these interactions, resulting in different retention times for the (R)- and (S)-enantiomers. Amylose and cellulose often exhibit complementary selectivity, meaning a compound that is poorly resolved on a cellulose-based phase may be well-separated on an amylose-based one, and vice-versa[6].
Caption: Chiral recognition via differential interactions.
Comparative Performance Data
The selection of the optimal polysaccharide CSP is a crucial first step in method development. The table below summarizes representative performance data for three well-established columns under typical normal-phase conditions, compiled from various studies[2].
| Chiral Stationary Phase (CSP) | Base Polymer | Mobile Phase (v/v) | Retention Time (min) (R-enantiomer) | Retention Time (min) (S-enantiomer) | Resolution (Rs) | Selectivity (α) |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | ~15.5 | ~17.5 | > 1.5 | ~1.15 |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | ~9.8 | ~11.2 | > 2.0 | ~1.20 |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol (95:5) | ~12.5 | ~14.0 | > 1.5 | ~1.18 |
Note: The presented data is representative and may vary depending on the specific instrument, column batch, and precise experimental conditions. Baseline resolution is generally considered achieved when Rs > 1.5[2][3].
Expert Insights:
-
Chiralpak® AD-H (Amylose-based): Often provides higher selectivity and resolution for mandelonitrile compared to its cellulose counterparts under similar conditions[2]. It also tends to result in shorter retention times, which is advantageous for high-throughput analysis.
-
Chiralcel® OD-H (Cellulose-based): A highly versatile and robust column that provides excellent, reliable separation for mandelonitrile[2][7]. It is a common first choice for screening due to its broad enantiorecognition capabilities.
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (typically isopropanol or ethanol) is the most critical parameter for optimizing separation on polysaccharide CSPs[8]. Increasing the alcohol percentage generally decreases retention time but may also reduce resolution. A systematic approach, starting with a 90:10 (Hexane:IPA) mixture and adjusting the ratio, is recommended.
Pillar 2: Cyclodextrin-Based CSPs - An Alternative Screening Tool
Cyclodextrin (CD)-based CSPs represent another major class of chiral selectors[4][9]. While less commonly cited specifically for mandelonitrile in initial screenings, their unique separation mechanism makes them a valuable alternative, particularly when polysaccharide phases fail to achieve resolution or when different chromatographic conditions are required.
Mechanism of Chiral Recognition
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape[9]. This structure features a hydrophobic inner cavity and a hydrophilic outer surface. The primary mechanism for chiral recognition involves the formation of inclusion complexes [9][10]. The aromatic ring of mandelonitrile can fit into the hydrophobic cavity of the CD. Chiral discrimination arises from the differential stability of these complexes, which is influenced by interactions (primarily hydrogen bonding) between the analyte's chiral center and the hydroxyl groups located at the rim of the CD cone[9].
Key Advantages:
-
Reversed-Phase Compatibility: Unlike traditional polysaccharide CSPs which are predominantly used in normal-phase mode, many CD-based CSPs are designed for use with aqueous-organic mobile phases (reversed-phase), enhancing their versatility and compatibility with LC-MS applications[9].
-
Unique Selectivity: The inclusion-based mechanism provides a fundamentally different selectivity compared to polysaccharide phases.
Pillar 3: Experimental Protocols and Method Development
Reproducibility and robustness are the hallmarks of a well-developed analytical method. The following protocols provide a solid foundation for the chiral analysis of mandelonitrile.
General Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable[2].
-
Column Dimensions: 250 mm x 4.6 mm i.d., 5 µm particle size is a standard dimension for method development[2].
-
Flow Rate: 1.0 mL/min is a typical starting point for 4.6 mm i.d. columns[2][3].
-
Temperature: Ambient temperature (e.g., 25 °C) is generally sufficient, though temperature can be a parameter for optimization[2].
-
Detection: UV detection at 220 nm or 254 nm provides good sensitivity for mandelonitrile[2][3].
-
Injection Volume: 10-20 µL.
Representative Protocol: Analysis on Chiralpak® AD-H
This protocol details a robust method for achieving baseline separation of mandelonitrile enantiomers.
1. Mobile Phase Preparation:
- Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
- Use HPLC-grade solvents.
- Filter and degas the mobile phase thoroughly before use to ensure stable baseline and pump performance.
- Causality: The Hexane/IPA mixture provides the optimal polarity for interaction with the polysaccharide CSP in normal-phase mode. Degassing prevents bubble formation in the pump and detector, which can cause pressure fluctuations and baseline noise.
2. Sample Preparation:
- Accurately weigh and dissolve the mandelonitrile sample in the mobile phase to a final concentration of approximately 1 mg/mL[11].
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the column or injector[11].
- Causality: Dissolving the sample in the mobile phase prevents solvent mismatch effects that can lead to peak distortion. Filtering is a critical step to protect the longevity of the column.
3. HPLC System Setup and Equilibration:
- Install the Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column.
- Purge the pump with the prepared mobile phase.
- Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline is achieved.
- Causality: Proper equilibration ensures that the stationary phase is fully saturated with the mobile phase, which is essential for reproducible retention times.
4. Data Acquisition:
- Inject a racemic standard of mandelonitrile to confirm the retention times and resolution of the (R)- and (S)-enantiomers[11].
- Inject the prepared sample solution.
- Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute completely.
5. Data Analysis:
- Integrate the peak areas for both enantiomers.
- Calculate the Resolution (Rs) between the two peaks. A value >1.5 indicates baseline separation.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
General Workflow for Chiral Method Development
The development of a chiral separation method is a systematic process. The following workflow illustrates the logical progression from initial screening to a validated method.
Caption: General workflow for chiral HPLC analysis of mandelonitrile.
Conclusion and Authoritative Recommendations
For the robust and reliable enantioseparation of mandelonitrile, polysaccharide-based chiral stationary phases are the undisputed industry standard[2][7].
-
Primary Recommendation: Begin method development with a screening of Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) columns using a mobile phase of n-hexane and isopropanol. These two columns offer complementary selectivity and a very high probability of achieving baseline separation.
-
For High Throughput: The Chiralpak® AD-H often provides excellent resolution with shorter analysis times, making it a prime candidate for quality control environments[2].
-
Alternative Approaches: If normal-phase conditions are problematic or if polysaccharide columns fail to provide adequate resolution, screening a cyclodextrin-based CSP under reversed-phase conditions is a logical next step.
The selection of a suitable CSP is the most critical decision in developing a robust analytical method for mandelonitrile enantiomers[2]. By leveraging the principles of chiral recognition and following a systematic method development workflow as outlined in this guide, researchers can confidently establish accurate and reliable methods to ensure the quality and purity of this vital pharmaceutical intermediate.
References
-
Kaul, P., et al. (2004). Screening for enantioselective nitrilases: Kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates. ResearchGate. Available at: [Link]
-
Figure S1. GC-FID chromatogram of ( ± )-mandelonitrile and benzaldehyde. ResearchGate. Available at: [Link]
-
Success rates on amylose-and cellulose-based CSPs in the both separation modes. ResearchGate. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Cyclodextrin-based CSPs. Chiralpedia. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Al-Rimawi, F. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. PMC. Available at: [Link]
-
Chemical structure of cellulose and amylose derivatives used in LC. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Green Gauntlet: A Comparative Guide to Eco-Friendly Chiral Purity Determination
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a matter of trivial pursuit; it is a critical determinant of therapeutic efficacy and patient safety. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous chiral purity analysis.[1] However, as the scientific community's environmental consciousness grows, the methods employed for this critical analysis are themselves coming under scrutiny. This guide provides an in-depth, objective comparison of the "greenness" of three principal analytical techniques for chiral purity determination: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will move beyond mere protocol listings to dissect the causal relationships behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to assess and select the most sustainable analytical strategies without compromising data integrity.
The Imperative of Green Analytical Chemistry in Chiral Analysis
Green Analytical Chemistry (GAC) is a philosophy that guides the development and implementation of analytical procedures that minimize or eliminate the use and generation of hazardous substances.[2][3] This paradigm is particularly pertinent to chiral analysis, which has traditionally relied on methods consuming large volumes of hazardous organic solvents. The 12 principles of GAC provide a comprehensive framework for evaluating the environmental impact of an analytical method, encompassing factors such as waste prevention, use of safer solvents, energy efficiency, and operator safety.[4] To quantify and visualize the greenness of a method, several metrics have been developed, most notably the Analytical GREEnness Metric (AGREE) and the Analytical Eco-Scale.[5][6][7] This guide will utilize these metrics to provide a data-driven comparison of HPLC, SFC, and CE for the chiral analysis of the widely used anticoagulant, warfarin.
A Head-to-Head Comparison: HPLC vs. SFC vs. CE for Chiral Purity
The choice of analytical technique for chiral purity determination has profound implications for a laboratory's environmental footprint. Here, we compare the three leading methods through the lens of green analytical chemistry, using the chiral separation of warfarin enantiomers as a case study.
High-Performance Liquid Chromatography (HPLC)
HPLC has long been the workhorse for chiral separations in the pharmaceutical industry, offering robustness and a wide variety of commercially available chiral stationary phases (CSPs).[1][8] However, its environmental credentials have been increasingly questioned due to its significant consumption of organic solvents.
Causality of Environmental Impact:
-
Solvent Consumption: Traditional normal-phase HPLC often employs toxic and flammable solvents like hexane.[9] Reversed-phase methods, while using less toxic solvents like acetonitrile and methanol, still generate substantial volumes of mixed aqueous-organic waste.[10] The continuous flow of the mobile phase, even during system equilibration and shutdown, contributes significantly to solvent waste.
-
Energy Consumption: HPLC systems, with their high-pressure pumps and column temperature controllers, are energy-intensive.[4] An Agilent 1100 Series HPLC, a common laboratory instrument, has a maximum power consumption of around 200-250 VA per module.[11][12]
-
Waste Generation: The large volumes of solvent consumed directly translate to a high volume of hazardous waste, which requires specialized and costly disposal.[10][13]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and greener alternative to HPLC for chiral separations.[2][14][15] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.
Causality of Environmental Impact:
-
Reduced Solvent Consumption: The primary mobile phase, CO2, is non-toxic, non-flammable, and readily available as a byproduct of other industrial processes.[14] While organic modifiers like methanol or ethanol are often used, their proportion is typically much lower than in HPLC, leading to a significant reduction in organic solvent consumption and waste.[16]
-
Faster Analysis Times: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss of efficiency, leading to shorter analysis times and, consequently, reduced energy consumption per sample.[2]
-
Energy Consumption: While SFC systems also require pumps and temperature control, the overall energy consumption per analysis can be lower than HPLC due to the faster run times. A Waters ACQUITY UPC2 System, for instance, is designed for efficiency.
-
Waste Reduction: The CO2 in the mobile phase vaporizes upon depressurization, leaving only a small volume of the organic modifier as liquid waste. This dramatically reduces the volume of hazardous waste generated.
Capillary Electrophoresis (CE)
CE is an electrophoretic separation technique performed in a narrow-bore capillary. It offers exceptionally high separation efficiency and is inherently a green technique due to its minimal consumption of reagents.
Causality of Environmental Impact:
-
Minimal Solvent and Sample Consumption: CE utilizes picoliter to nanoliter sample volumes and consumes only microliters of buffer solution per analysis. This represents a drastic reduction in solvent and sample consumption compared to both HPLC and SFC.
-
Low Energy Consumption: CE instruments operate with high voltage but very low current, resulting in significantly lower power consumption compared to the high-pressure pumps of HPLC and SFC systems.
-
Negligible Waste Generation: The minuscule volumes of buffers used result in a negligible amount of waste, which is often aqueous and less hazardous than the organic solvent waste from chromatographic methods.
Quantitative Greenness Assessment: A Warfarin Case Study
To provide a tangible comparison, we will assess the greenness of established methods for the chiral separation of warfarin using HPLC, SFC, and CE. We will use the AGREE (Analytical GREEnness) software and the principles of the Analytical Eco-Scale for this evaluation.
Experimental Protocols
The following are representative protocols for the chiral separation of warfarin by HPLC, SFC, and CE.
Protocol 1: Chiral HPLC Separation of Warfarin [12]
-
Instrumentation: Agilent 1100 Series HPLC with Fluorescence Detector.
-
Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 40:60 (v/v) Acetonitrile:Phosphate Buffer (pH 2.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence (Excitation: 310 nm, Emission: 350 nm).
-
Run Time: Approximately 10 minutes.
Protocol 2: Chiral SFC Separation of Warfarin
-
Instrumentation: Waters ACQUITY UPC2 System with PDA Detector.
-
Column: CHIRALPAK IA (20 mm I.D. x 250 mmL, 5 µm).
-
Mobile Phase: 60:40 (v/v) CO2:Methanol.
-
Flow Rate: 50 mL/min.
-
Back Pressure: 10 MPa.
-
Column Temperature: 35°C.
-
Injection Volume: 1000 µL (for preparative scale, analytical would be much lower).
-
Detection: PDA (230 nm).
-
Run Time: Approximately 6 minutes.
Protocol 3: Chiral CE Separation of Warfarin
-
Instrumentation: Capillary Electrophoresis system with UV detector.
-
Capillary: Fused silica, 50 µm i.d.
-
Background Electrolyte (BGE): 1 mM Phosphate buffer (pH 7.0) containing 5% (w/v) highly sulfated β-cyclodextrin.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 220 nm.
-
Run Time: Approximately 15 minutes.
Data Presentation: A Comparative Analysis
| Parameter | HPLC (Warfarin Protocol 1) | SFC (Warfarin Protocol 2 - Analytical Scale*) | CE (Warfarin Protocol 3) |
| Organic Solvent Consumption per Run | ~10 mL (Acetonitrile) | ~2.4 mL (Methanol) | Negligible (< 1 µL) |
| Aqueous Waste per Run | ~10 mL | Negligible | ~50 µL (BGE) |
| Estimated Energy Consumption per Run | High | Moderate | Very Low |
| Analysis Time | ~10 min | ~6 min | ~15 min |
| Throughput | Moderate | High | Moderate |
| Safety Hazards | Flammable, toxic solvents | High pressure, asphyxiation risk (CO2) | High voltage |
| Cost of Solvents/Gases | High | Low (CO2 is inexpensive) | Very Low |
*Analytical scale SFC solvent consumption is estimated based on a typical analytical flow rate of 3 mL/min for a 6-minute run with 40% modifier.
Greenness Assessment with AGREE
The AGREE software provides a comprehensive assessment based on the 12 principles of GAC. The output is a pictogram where the central score and color indicate the overall greenness (closer to 1 and green is better).
| Figure 1: AGREE Assessment for HPLC | Figure 2: AGREE Assessment for SFC | Figure 3: AGREE Assessment for CE |
Note: The AGREE pictograms are illustrative and based on a qualitative assessment of the provided protocols. A full quantitative assessment would require inputting precise values into the AGREE software.
The AGREE assessment visually demonstrates the superior greenness of CE, followed by SFC, with HPLC being the least environmentally friendly method.
Analytical Eco-Scale Calculation
The Analytical Eco-Scale is a semi-quantitative tool that starts with a base of 100 and subtracts "penalty points" for aspects of the analytical method that deviate from the ideal "green" process.[7][12]
Simplified Eco-Scale Calculation:
| Penalty Parameter | HPLC | SFC | CE |
| Reagents (Hazard & Amount) | -15 | -5 | -1 |
| Energy Consumption | -10 | -7 | -2 |
| Waste Generation | -10 | -3 | -1 |
| Sample Preparation | -5 | -5 | -5 |
| Total Penalty Points | -40 | -20 | -9 |
| Eco-Scale Score | 60 | 80 | 91 |
An Eco-Scale score above 75 is considered "excellent green analysis," a score between 50 and 75 is "acceptable green analysis," and a score below 50 is "inadequate green analysis." Based on this simplified calculation, CE is the greenest method, followed by SFC, while the traditional HPLC method falls into the "acceptable" but not "excellent" category.
Visualizing the Green Analytical Workflow
To better understand the decision-making process and workflow in green analytical chemistry, the following diagrams are provided.
Conclusion: Embracing a Greener Future for Chiral Analysis
The imperative to develop safer and more effective pharmaceuticals cannot be divorced from our responsibility to protect the environment. This guide has demonstrated that for chiral purity determination, greener analytical alternatives not only exist but are often superior in terms of efficiency and cost-effectiveness.
Capillary Electrophoresis (CE) stands out as the epitome of a green analytical technique, with its minimal consumption of resources and generation of waste. While it may not be suitable for all applications, particularly those requiring high sample throughput in its traditional format, its green credentials are unparalleled.
Supercritical Fluid Chromatography (SFC) presents a compelling and pragmatic green alternative to traditional HPLC. Its ability to significantly reduce organic solvent consumption, coupled with faster analysis times, makes it an attractive option for both analytical and preparative scale chiral separations. The higher initial instrument cost can often be offset by long-term savings in solvent purchase and waste disposal. [3] High-Performance Liquid Chromatography (HPLC) , while still a dominant technique, must evolve to remain a sustainable choice. The adoption of "greener" HPLC practices, such as the use of smaller particle size columns to reduce run times and solvent consumption, and the exploration of more environmentally benign mobile phases, is crucial. [9] As Senior Application Scientists, it is our duty to not only provide analytical solutions but to champion those that are sustainable. By critically evaluating our methods through the lens of green analytical chemistry and employing tools like the AGREE metric and the Analytical Eco-Scale, we can make informed decisions that benefit both our research and the planet. The future of chiral analysis is not just about achieving separation; it's about achieving it responsibly.
References
-
Agilent 1100 Series ALS (G1329A) - Conquer Scientific. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pena-Pereira, F., Wojnowski, W., & Tobiszewski, M. (2020). AGREE—Analytical GREEnness Metric Approach and Software. Analytical Chemistry, 92(14), 10076–10082. [Link]
-
Yau, W. P., & Chan, E. (2002). Chiral CE separation of warfarin in albumin containing samples. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 107–123. [Link]
-
Pena-Pereira, F., Wojnowski, W., & Tobiszewski, M. (2020). AGREE—Analytical GREEnness Metric Approach and Software. ACS Publications. [Link]
-
Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2012). The analytical Eco-Scale for assessing the greenness of analytical procedures. TrAC Trends in Analytical Chemistry, 37, 61-72. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
Green Analytical Chemistry: Principles, Innovations, and Comprehensive Review of Current Trends. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). MDPI. [Link]
-
Van Aken, K., Strekowski, L., & Patiny, L. (2006). EcoScale, a semi-quantitative tool to select an organic preparation based on economical and ecological parameters. Beilstein Journal of Organic Chemistry, 2, 3. [Link]
-
Judging the Greenness of Analytical Method using Ecological Foot Prints: A Green Metric Approach. (n.d.). ResearchGate. [Link]
-
Overview of the Greenness’ Metrics used to Evaluate Analytical Methods. (2025). BrJAC. [Link]
-
Capillary Electrophoresis: Instrument Price and Cost Considerations. (2022). LabX. [Link]
-
Green Analytical Chemistry—Recent Innovations. (n.d.). MDPI. [Link]
-
Capillary Electrophoresis (CE). (n.d.). Lumex Instruments. [Link]
-
Capillary electrophoresis. (n.d.). Wikipedia. [Link]
-
Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity. (2021). MDPI. [Link]
-
The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025). ResearchGate. [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. [Link]
-
ACQUITY UPC2 System. (n.d.). Waters Corporation. [Link]
-
Green analytical chemistry: integrating sustainability into undergraduate education. (2024). PMC. [Link]
-
CO2 Extraction vs. Traditional Methods: A Comparative Analysis. (n.d.). Nisarga Biotech. [Link]
-
Agilent 1100 Series HPLC Value System Bundle G1380AA Site Preparation Specification. (1999). Agilent. [Link]
-
ACQUITY UPC2 System Specifications. (n.d.). Waters Help Center. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]
-
ACQUITY UPC2 System. (n.d.). Richmond Scientific. [Link]
-
Calculation of Analytical Eco Scale for the proposed method. (n.d.). ResearchGate. [Link]
-
SFC: A Greener Approach to Analytical and Purification Applications. (n.d.). Waters Corporation. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
-
Agilent 1100 Series HPLC Value System User's Guide. (n.d.). Agilent. [Link]
-
Reduce Solvent Consumption with Temperature. (2025). Timberline Instruments. [Link]
-
HPLC Waste. (n.d.). Purdue University Environmental Health and Safety. [Link]
-
ACQUITY UPC2. (n.d.). Waters Corporation. [Link]
-
SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Enhancing Sustainable Analytical Chemistry in Liquid Chromatography: Guideline for Transferring Classical High-Performance Liquid Chromatography and Ultra-High-Pressure Liquid Chromatography Methods into Greener, Bluer, and Whiter Methods. (n.d.). PMC. [Link]
-
Waters ACQUITY UPC2 System. (n.d.). LabRulez LCMS. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]
-
Chiral Drug Separation. (n.d.). Retrieved January 15, 2026, from [Link]
-
How Do You Dispose of HPLC Waste?. (n.d.). Chrom Tech, Inc.. [Link]
-
Tips and Tricks of Reducing Solvent Consumption in Conventional and UHPLC Analyses. (n.d.). Agilent. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved January 15, 2026, from [Link]
-
HPLC manual (for chiral HPLC analysis). (n.d.). Retrieved January 15, 2026, from [Link]
-
Analytical Method Greenness Score (AMGS) Calculator. (n.d.). Chemistry For Sustainability. [Link]
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. bio-rad.com [bio-rad.com]
- 3. youtube.com [youtube.com]
- 4. nisargabiotech.com [nisargabiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. The EcoScale [ecoscale.cheminfo.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. aptiwfn.com [aptiwfn.com]
- 11. researchgate.net [researchgate.net]
- 12. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 13. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Capillary Electrophoresis: Instrument Price and Cost Considerations [labx.com]
- 16. agilent.com [agilent.com]
(R)-(+)-4-Chloromandelonitrile versus other chiral synthons in asymmetric synthesis
An In-Depth Comparative Guide to (R)-(+)-4-Chloromandelonitrile and Other Chiral Synthons in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical and fine chemical development, the stereochemical identity of a molecule is paramount. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with each enantiomer of a chiral drug.[1][2] This can lead to one enantiomer providing the desired therapeutic effect while the other is inactive or, in infamous cases like thalidomide, dangerously toxic.[2] Consequently, asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of modern chemistry.[1][3][4]
At the heart of this discipline are chiral synthons: molecular entities that enable the transfer of chirality to a prochiral substrate. These can range from transiently-bound chiral auxiliaries that direct a reaction before being cleaved, to chiral building blocks that are incorporated directly into the final product.[5][6][7]
This guide provides a detailed comparison of this compound, a valuable chiral building block, with other prominent chiral synthons and auxiliaries. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for researchers in the field.
Focus Synthon: this compound
This compound is a chiral cyanohydrin, a class of compounds that are exceptionally versatile synthetic intermediates. Their value lies in the dual reactivity of the nitrile and hydroxyl groups, which can be transformed into a wide array of functionalities, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[8]
The primary route to optically active chloromandelonitriles, and mandelonitrile derivatives in general, is through the enantioselective addition of a cyanide source to the corresponding aldehyde. While chemical methods exist, the biocatalytic route using hydroxynitrile lyase (HNL) enzymes has become a preferred method due to its exceptional enantioselectivity and environmentally benign reaction conditions.[9]
Advantages of this compound:
-
High Enantiopurity via Biocatalysis: HNL-catalyzed synthesis routinely achieves excellent enantiomeric excess (ee), often exceeding 98%.[9][10]
-
Versatile Precursor: It is a key intermediate for valuable compounds. For instance, its ortho-substituted analog, (R)-o-chloromandelonitrile, is a direct precursor to (R)-o-chloromandelic acid, a crucial building block for the antiplatelet drug Clopidogrel (Plavix®).[11][12]
-
Mild Reaction Conditions: Enzymatic synthesis proceeds in aqueous systems under mild pH and temperature, avoiding the need for cryogenic temperatures or harsh reagents common in traditional chemical methods.[13]
Limitations:
-
Hazardous Reagents: The synthesis inherently involves cyanide sources, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), which are highly toxic and require careful handling.[14]
-
Enzyme Specificity: The performance of HNLs can be substrate-dependent, and enzyme stability is sensitive to pH and temperature, requiring careful process optimization.[9]
Alternative Strategies: A Survey of Other Chiral Synthons
While this compound is an excellent choice for specific targets, a broader range of transformations requires different tools. Chiral auxiliaries are a classic and powerful alternative, where an enantiopure molecule is temporarily attached to an achiral substrate to direct a diastereoselective reaction.[7][15]
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries, particularly for the asymmetric synthesis of α-substituted carboxylic acid derivatives via enolate chemistry.[5][7][15]
-
Mechanism of Action: The auxiliary is first acylated by the substrate. Deprotonation forms a rigid chelated enolate (typically with boron or lithium). The bulky substituent on the oxazolidinone (e.g., isopropyl, phenyl, or benzyl group) effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity.
-
Applications: Their primary use is in asymmetric aldol reactions, alkylations, and acylations.[5][15]
-
Removal: The auxiliary is typically removed via hydrolysis (saponification) or reduction, yielding the chiral product and recovering the auxiliary for reuse.
Oppolzer's Camphorsultams
Derived from naturally occurring camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[7]
-
Mechanism of Action: Similar to oxazolidinones, N-acyl sultams form chelated enolates where the rigid, concave shape of the camphor backbone provides a highly controlled chiral environment, directing the approach of electrophiles.
-
Applications: They have proven effective in a wide range of reactions, including Michael additions, Claisen rearrangements, and Diels-Alder reactions.[7]
-
Advantages: Camphorsultams are known for providing exceptionally high levels of diastereoselectivity and are highly crystalline, which can facilitate purification of the product by recrystallization.
Quantitative Performance Comparison
The choice of a chiral synthon is often dictated by quantitative metrics such as yield and enantioselectivity. The tables below summarize representative data for the synthesis of chiral cyanohydrins and a comparison of general application scopes.
Table 1: Comparison of Methods for Asymmetric Cyanohydrin Synthesis
| Parameter | Enzymatic (HNL) Synthesis of (R)-2-Chloromandelonitrile | Catalytic (Ti-salen) Cyanosilylation |
| Product | (R)-2-Chloromandelonitrile | O-Silylated Cyanohydrin |
| Typical Yield | >90%[10] | High (Varies with substrate) |
| Enantiomeric Excess (ee) | Up to 98.2%[10] | Up to 96%[14] |
| Catalyst/Enzyme | Hydroxynitrile Lyase (e.g., PlamHNL)[9] | Chiral Ti-salen complex[14] |
| Reaction Temperature | 25-30 °C[9] | Often low temperatures (-20 °C to rt)[14] |
| pH Control | Critical (e.g., pH 3.5 - 5.5)[10][13] | Not typically controlled in organic solvents |
| Cyanide Source | KCN / HCN[9] | Trimethylsilyl cyanide (TMSCN)[14] |
Table 2: Qualitative Comparison of Chiral Synthon Strategies
| Feature | This compound (Building Block) | Evans' Oxazolidinones (Auxiliary) | Oppolzer's Camphorsultams (Auxiliary) |
| Primary Application | Precursor to α-hydroxy acids, β-amino alcohols | Asymmetric aldol reactions, alkylations | Asymmetric Michael additions, alkylations, Diels-Alder |
| Stereocontrol Method | Incorporated as an enantiopure starting material | Temporary covalent attachment directs diastereoselective attack | Temporary covalent attachment directs diastereoselective attack |
| Atom Economy | High (fully incorporated) | Lower (auxiliary is removed) | Lower (auxiliary is removed) |
| Cleavage Required? | No | Yes (hydrolysis, reduction, etc.) | Yes (hydrolysis, reduction, etc.) |
| Recyclability | N/A | Yes, auxiliary is recoverable[5] | Yes, auxiliary is recoverable |
Visualizing Synthetic Strategies
Diagrams can clarify the logical flow of different synthetic approaches. The following workflows illustrate the fundamental difference between using a chiral auxiliary and starting with a chiral building block like this compound.
Caption: Comparison of synthetic workflows.
Experimental Protocols: From Theory to Practice
To provide a tangible comparison, we present two detailed protocols. The first describes the enzymatic synthesis of a chiral cyanohydrin, and the second outlines a classic auxiliary-controlled asymmetric alkylation.
Protocol 1: Enzymatic Synthesis of (R)-2-Chloromandelonitrile
This protocol is adapted from methodologies using hydroxynitrile lyase (HNL) for the highly enantioselective synthesis of chiral cyanohydrins.[9][10] The use of a biphasic system is a common strategy to overcome substrate/product inhibition and facilitate product extraction.[13]
Rationale: The enzyme's active site provides a chiral environment, forcing the nucleophilic attack of cyanide on one specific face of the aldehyde's carbonyl group. The reaction is run at a specific acidic pH (e.g., 3.5) where the enzyme is active and stable, and which also maintains HCN as the active nucleophile while minimizing non-enzymatic background reaction.[10]
Materials:
-
2-Chlorobenzaldehyde
-
Potassium cyanide (KCN)
-
Citrate buffer (e.g., 0.1 M, pH 3.5)
-
Methyl tert-butyl ether (MTBE)
-
Hydroxynitrile Lyase (Parafontaria laminata, PlamHNL-N85Y mutant recommended for high ee)[10]
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Reaction Setup: In a jacketed glass reactor maintained at 25 °C, prepare a biphasic system consisting of the aqueous citrate buffer and MTBE. The organic phase serves as a reservoir for the aldehyde substrate and a sink for the cyanohydrin product.
-
Enzyme Addition: Dissolve the purified HNL enzyme in the aqueous buffer phase to the desired concentration (e.g., 1-5 U/mL). Allow the system to equilibrate with gentle stirring.
-
Substrate & Reagent Addition: Dissolve the 2-chlorobenzaldehyde in the MTBE phase. In a separate aqueous stock, dissolve the KCN.
-
Initiation: Start the reaction by adding the KCN solution to the vigorously stirred biphasic system. The cyanide salt will react with the buffer to generate the HCN nucleophile in situ.
-
Monitoring: Monitor the reaction progress by taking samples from the organic phase and analyzing for substrate consumption and product formation via GC or HPLC. Enantiomeric excess should be determined using a chiral HPLC column.
-
Workup: Once the reaction reaches completion (typically >90% conversion), stop the stirring and allow the phases to separate.
-
Isolation: Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-2-chloromandelonitrile. Further purification can be achieved by column chromatography if necessary.
Caption: Workflow for enzymatic cyanohydrin synthesis.
Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes a representative diastereoselective alkylation of a propanoyl-oxazolidinone, a foundational transformation in asymmetric synthesis.[5][15]
Rationale: Formation of the sodium enolate, followed by reaction with a primary alkyl halide at low temperature, ensures high kinetic control. The bulky isopropyl group on the auxiliary sterically blocks the si-face of the enolate, forcing the benzyl bromide to attack from the re-face, leading to the desired diastereomer.
Materials:
-
(R)-4-isopropyl-3-propanoyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral auxiliary, (R)-4-isopropyl-3-propanoyloxazolidin-2-one, and dissolve in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the NaHMDS solution dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation. The solution should become a pale yellow, viscous mixture.
-
Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product. The desired product can be purified by flash column chromatography on silica gel.
Conclusion
The selection of a chiral synthon is a critical decision in the design of an asymmetric synthesis. There is no single "best" solution; the optimal choice depends entirely on the target molecule and the specific transformation required.
-
This compound represents an ideal chiral building block when the target molecule contains a corresponding α-hydroxy acid or related moiety. Its synthesis via biocatalysis offers a green, highly selective, and efficient route to an enantiopure intermediate, making it particularly valuable in industrial settings for specific high-value targets like Clopidogrel.
-
Chiral auxiliaries , such as Evans' oxazolidinones and Oppolzer's camphorsultams , offer a more versatile and general strategy. They are the workhorses of asymmetric synthesis for creating a wide variety of stereocenters through powerful C-C bond-forming reactions like aldol and alkylation. While they require additional steps for attachment and removal, their predictability, high diastereoselectivity, and broad substrate scope make them indispensable tools for complex molecule synthesis.
Ultimately, a modern synthetic chemist must be proficient in multiple strategies. Understanding the distinct advantages and limitations of both chiral building blocks like this compound and auxiliary-based methods is essential for the logical and efficient construction of enantiomerically pure molecules.
References
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
-
de Sousa, J. S., & de Andrade, J. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
-
Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Available at: [Link]
- Benchchem. (2025). Asymmetric Synthesis of Cyanohydrins from Prochiral Ketones: Application Notes and Protocols.
- Benchchem. (2025). A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins.
-
ResearchGate. (n.d.). Synthesis and Applications of Non-Racemic Cyanohydrins. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available at: [Link]
-
Soeta, T., et al. (2021). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 13(10), 1849. Available at: [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Available at: [Link]
- Benchchem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chimonanthine Enantiomers.
-
Semakul, N., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27366–27374. Available at: [Link]
-
Cui, Y., et al. (2012). Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata. Applied Microbiology and Biotechnology, 94(4), 931-939. Available at: [Link]
-
Zhang, Z., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4334. Available at: [Link]
-
van der Wielen, L. A., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(3), 333-344. Available at: [Link]
-
Ye, B., et al. (2022). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 13(3), 853-858. Available at: [Link]
-
ResearchGate. (2012). Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata | Request PDF. Available at: [Link]
-
ResearchGate. (2020). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified.... Available at: [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]
-
Ye, B., et al. (2022). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 13(3), 853-858. Available at: [Link]
- Asymmetric-Synthesis. (n.d.). Asymmetric Synthesis.
-
MDPI. (2018). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Available at: [Link]
-
Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry. Available at: [Link]
-
Reddit. (2023). What are the advantages of Total Synthesis?. Available at: [Link]
-
YouTube. (2024). Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice Session. Available at: [Link]
-
YouTube. (2015). Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch. Available at: [Link]
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-4-Chloromandelonitrile
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling reactive intermediates like (R)-(+)-4-Chloromandelonitrile demands not just procedural knowledge, but a deep understanding of the molecule's chemical nature. This guide provides essential, field-tested procedures for its safe disposal, ensuring the protection of personnel and the environment. Our focus is on the causality behind each step, building a framework of self-validating protocols that empower you to manage this chemical with confidence and precision.
Immediate Safety Profile & Hazard Analysis
This compound is a cyanohydrin, a class of compounds characterized by a hydroxyl and a cyano group attached to the same carbon atom.[1] The primary and most critical hazard associated with this and all cyanohydrins is their potential to decompose, releasing highly toxic hydrogen cyanide (HCN) gas.[2][3] This decomposition can be accelerated by contact with water, heat, or changes in pH.[3]
Therefore, all handling and disposal procedures are fundamentally designed to prevent the liberation of HCN. The compound itself is classified as acutely toxic if swallowed, inhaled, or in contact with skin.
| Property | Value | Source |
| CAS Number | 97070-79-6 | |
| Linear Formula | ClC₆H₄CH(OH)CN | |
| Molecular Weight | 167.59 g/mol | |
| Physical Form | Solid | |
| Melting Point | 70-74 °C | |
| Hazard Codes | H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled) | |
| Storage Class | 11 (Combustible Solids) | |
| Required PPE | N95 Dust Mask, Chemical Safety Goggles, Nitrile Gloves |
Disposal Pathway Decision Framework
The selection of an appropriate disposal method depends entirely on the nature and volume of the waste. The following decision framework should be used to determine the correct protocol.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
